2,3,6-Trifluorobenzyl alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,3,6-trifluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOWBLURUYIVOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CO)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80150658 | |
| Record name | 2,3,6-Trifluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114152-19-1 | |
| Record name | 2,3,6-Trifluorobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114152191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,6-Trifluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 114152-19-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,3,6-Trifluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6-Trifluorobenzyl alcohol is a fluorinated aromatic alcohol that serves as a valuable building block in medicinal chemistry and organic synthesis. The strategic placement of fluorine atoms on the benzene ring imparts unique electronic properties and enhances metabolic stability, making it an attractive component in the design of novel therapeutic agents and other advanced materials.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its key reactions, and visualizations of its synthetic and reactive pathways.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical transformations.
| Property | Value | Source |
| Molecular Formula | C₇H₅F₃O | [3][4] |
| Molecular Weight | 162.11 g/mol | [3][4] |
| CAS Number | 114152-19-1 | [3][4] |
| Physical Form | Solid, Powder | [4] |
| Color | White | [4] |
| Melting Point | 43-45 °C | [4] |
| Boiling Point | 112 °C (at 30 Torr) | [4] |
| Density (Predicted) | 1.398 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 13.14 ± 0.10 | [4] |
| Flash Point | >230 °F (>110 °C) | [4] |
| Storage Temperature | 2-8°C | [4] |
Spectral Data
Spectroscopic data is essential for the identification and characterization of this compound.
| Spectrum Type | Description |
| ¹H NMR | Data available in spectral databases. |
| ¹³C NMR | Data available in spectral databases. |
| IR | Data available in spectral databases. |
Safety and Handling
This compound is classified as an irritant. Appropriate safety precautions should be taken during handling.
| Hazard Statement | Description |
| H315 | Causes skin irritation.[3] |
| H319 | Causes serious eye irritation.[3] |
| H335 | May cause respiratory irritation.[3] |
Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P362, P403+P233, P405, P501.[3]
Chemical Synthesis
The synthesis of this compound can be achieved through the reduction of the corresponding carboxylic acid or aldehyde. A general synthetic approach is illustrated below.
Caption: Synthetic routes to this compound.
Experimental Protocol: Reduction of a Fluorinated Benzoic Acid (Adapted for 2,3,6-Trifluorobenzoic Acid)
This protocol is adapted from the synthesis of 2,3,5,6-tetrafluorobenzyl alcohol and serves as a representative procedure.[5]
Materials:
-
2,3,6-Trifluorobenzoic acid
-
Lithium aluminium hydride (LiAlH₄)
-
Dry diethyl ether
-
Ethyl alcohol
-
Water
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, a solution of 2,3,6-Trifluorobenzoic acid in dry diethyl ether is prepared.
-
The solution is stirred at ambient temperature.
-
Lithium aluminium hydride is added in small portions to the stirred solution.
-
The reaction mixture is stirred for an additional 3 hours.
-
After the reaction is complete, the excess lithium aluminium hydride is carefully quenched by the slow addition of ethyl alcohol.
-
Water is then added in excess to the mixture.
-
The ethereal phase is separated, washed with water, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude this compound.
Chemical Reactivity
This compound, as a primary alcohol, can undergo several key chemical transformations, including oxidation, etherification, and esterification. These reactions are fundamental to its utility as a synthetic intermediate.
Caption: Common chemical transformations of the alcohol.
Oxidation
The primary alcohol group of this compound can be oxidized to the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used.
This is a general protocol for the oxidation of benzyl alcohols and can be adapted for this compound.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) for aldehyde synthesis OR Potassium permanganate (KMnO₄) for carboxylic acid synthesis
-
Dichloromethane (for PCC oxidation)
-
Aqueous base (for KMnO₄ oxidation)
-
Appropriate workup reagents (e.g., sodium bisulfite, hydrochloric acid)
Procedure for Aldehyde Synthesis (PCC Oxidation):
-
To a stirred solution of this compound in dichloromethane, add pyridinium chlorochromate (PCC).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,3,6-Trifluorobenzaldehyde.
Procedure for Carboxylic Acid Synthesis (KMnO₄ Oxidation):
-
Dissolve this compound in an aqueous basic solution.
-
Slowly add a solution of potassium permanganate while monitoring the temperature.
-
Stir the reaction mixture until the purple color of the permanganate disappears.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with hydrochloric acid to precipitate the 2,3,6-Trifluorobenzoic acid.
-
Collect the solid product by filtration and dry.
Etherification
Ether derivatives of this compound can be synthesized, for example, through the Williamson ether synthesis.
This is a general protocol and can be adapted for this compound.
Materials:
-
This compound
-
A strong base (e.g., sodium hydride)
-
An alkyl halide (e.g., methyl iodide)
-
Anhydrous aprotic solvent (e.g., THF or DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, add this compound to a suspension of sodium hydride in the chosen solvent.
-
Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Add the alkyl halide to the reaction mixture.
-
Heat the reaction if necessary and monitor its progress by TLC.
-
After completion, carefully quench the reaction with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the resulting ether by chromatography if necessary.
Esterification
Esterification of this compound can be achieved by reacting it with a carboxylic acid or its derivative, typically under acidic conditions (Fischer esterification) or in the presence of a coupling agent.
This is a general protocol and can be adapted for this compound.
Materials:
-
This compound
-
A carboxylic acid (e.g., acetic acid)
-
A strong acid catalyst (e.g., sulfuric acid)
-
An organic solvent (optional, can be the excess carboxylic acid or an inert solvent like toluene)
Procedure:
-
Combine this compound and the carboxylic acid in a round-bottom flask.
-
Add a catalytic amount of sulfuric acid.
-
Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product.
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Extract the ester with an organic solvent, wash the organic layer, and dry it.
-
Remove the solvent under reduced pressure and purify the ester if needed.
Applications in Drug Development
Fluorinated building blocks like this compound are of significant interest in drug discovery and development. The incorporation of fluorine atoms can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.[1]
-
Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.[1]
-
Binding Affinity: The electronic effects of fluorine can alter the acidity or basicity of nearby functional groups, potentially leading to stronger interactions with biological targets.[1]
This compound can be used as a precursor to introduce the 2,3,6-trifluorobenzyl moiety into a larger molecule, which may then be evaluated for its biological activity.
Conclusion
This compound is a versatile chemical intermediate with a unique set of properties conferred by its trifluorinated aromatic ring. Its well-defined physical characteristics and predictable reactivity make it a valuable tool for chemists in the pharmaceutical and materials science industries. The experimental protocols provided herein offer a starting point for the synthesis and derivatization of this important building block. As the demand for novel fluorinated compounds continues to grow, the importance of intermediates like this compound in advancing chemical research and development is expected to increase.
References
An In-depth Technical Guide to 2,3,6-Trifluorobenzyl Alcohol (CAS: 114152-19-1)
Introduction
2,3,6-Trifluorobenzyl alcohol, identified by the CAS number 114152-19-1, is a fluorinated aromatic compound that serves as a crucial building block in advanced organic synthesis.[1] With the molecular formula C7H5F3O, this compound belongs to the class of benzyl alcohols, distinguished by the presence of three fluorine atoms on the phenyl ring. The strategic placement of these fluorine atoms significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability. Consequently, it is a valuable intermediate for researchers and scientists in the development of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for professionals in drug development and chemical research.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 114152-19-1 | [2][3][4] |
| IUPAC Name | (2,3,6-trifluorophenyl)methanol | [2][4] |
| Molecular Formula | C7H5F3O | [1][2][3][4] |
| Molecular Weight | 162.11 g/mol | [1][5][6][7] |
| Physical Form | White Crystalline Solid | [2][3] |
| Purity | Typically ≥97% | [2][6] |
| Storage | Store in a dry, cool, and well-ventilated place | [2][8][9] |
Table 2: Spectroscopic Data Summary
Spectroscopic analysis is critical for the verification of the structure and purity of this compound. The expected spectral features are outlined below.
| Spectroscopy | Characteristic Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | -CH₂- (Methylene protons) | ~4.5 - 4.8 ppm |
| -OH (Hydroxyl proton) | Variable, broad singlet (~2.0 - 5.0 ppm) | |
| Ar-H (Aromatic protons) | ~6.8 - 7.5 ppm | |
| ¹⁹F NMR | Ar-F (Aromatic fluorines) | Specific shifts corresponding to positions 2, 3, and 6 |
| IR Spectroscopy | O-H stretch (alcohol) | Strong, broad absorption at ~3300 - 3400 cm⁻¹ |
| C-H stretch (aromatic) | ~3000 - 3100 cm⁻¹ | |
| C-O stretch (alcohol) | Strong absorption at ~1000 - 1200 cm⁻¹ | |
| C-F stretch (aromatic) | Strong, sharp absorptions at ~1100 - 1400 cm⁻¹ |
Synthesis and Experimental Protocols
The synthesis of fluorinated benzyl alcohols typically involves the reduction of the corresponding benzaldehyde or benzoic acid derivative. For this compound, a common and effective method is the reduction of 2,3,6-Trifluorobenzaldehyde using a mild reducing agent like sodium borohydride (NaBH₄).
Detailed Experimental Protocol: Reduction of 2,3,6-Trifluorobenzaldehyde
This protocol is a representative example adapted from standard reduction procedures for aromatic aldehydes.[10]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3,6-Trifluorobenzaldehyde (1.0 eq.) in a suitable solvent such as methanol or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄) (1.1 - 1.5 eq.) to the stirred solution in small portions, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction mixture back to 0°C and carefully quench the excess NaBH₄ by the slow addition of water or dilute hydrochloric acid until effervescence ceases.
-
Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using NMR and IR spectroscopy.
Applications in Research and Drug Development
The primary value of this compound lies in its function as a versatile intermediate for constructing more complex molecules. The trifluorophenyl moiety it provides is a desirable feature in many modern drug candidates.
-
Enhanced Lipophilicity: The fluorine atoms increase the molecule's lipophilicity, which can improve its ability to cross biological membranes and enhance bioavailability.[10]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine atoms at strategic positions can block metabolic oxidation, thereby increasing the half-life of a drug.[10]
-
Target Binding: The electronegativity of fluorine can alter the electronic profile of a molecule, potentially leading to stronger and more specific interactions with biological targets like enzymes and receptors.[10][11]
The alcohol functional group is a convenient handle for further chemical transformations, such as oxidation to an aldehyde, conversion to a leaving group (e.g., tosylate or halide) for nucleophilic substitution, or ether and ester formation.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant.
Table 3: Hazard Identification
| Category | Information | Reference |
| Signal Word | Warning | [2][3] |
| Hazard Statements | H315: Causes skin irritation | [2][3] |
| H319: Causes serious eye irritation | [2][3] | |
| H335: May cause respiratory irritation | [2] |
Table 4: Recommended Handling and Storage
| Precaution | Description | Reference |
| Engineering Controls | Use in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. | [3][9] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. | [3][8][9] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling. | [3][8] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [8][9] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical attention. | [3] |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. | [3] |
This compound is a high-value chemical intermediate with significant applications in the fields of medicinal chemistry and materials science. Its trifluorinated phenyl structure offers distinct advantages for modifying the pharmacokinetic and pharmacodynamic properties of bioactive molecules. A thorough understanding of its chemical properties, synthetic routes, and safety protocols is paramount for its effective and safe utilization in a research and development setting.
References
- 1. labshake.com [labshake.com]
- 2. This compound | 114152-19-1 [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pschemicals.com [pschemicals.com]
- 5. This compound [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound | C7H5F3O | CID 145500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. kscl.co.in [kscl.co.in]
- 10. 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl Alcohol|CAS 2244085-32-1 [benchchem.com]
- 11. jelsciences.com [jelsciences.com]
Synthetic Pathways to (2,3,6-Trifluorophenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,3,6-Trifluorophenyl)methanol is a crucial fluorinated building block in the fields of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth overview of the primary synthetic pathways to (2,3,6-trifluorophenyl)methanol, offering detailed experimental protocols and comparative data to aid in laboratory synthesis.
Core Synthesis Strategies
The synthesis of (2,3,6-trifluorophenyl)methanol can be efficiently achieved through a few primary routes, primarily involving the reduction of commercially available precursors or the functionalization of a trifluorinated benzene core. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity. The main strategies involve:
-
Reduction of 2,3,6-Trifluorobenzoic Acid: A direct and powerful method utilizing strong reducing agents.
-
Reduction of 2,3,6-Trifluorobenzaldehyde: A milder reduction of the corresponding aldehyde.
-
Formylation and Subsequent Reduction of 1,2,4-Trifluorobenzene: A two-step process involving C-H activation followed by reduction.
The logical relationship between these key precursors and the final product is illustrated below.
Pathway 1: Reduction of 2,3,6-Trifluorobenzoic Acid
This pathway employs a strong hydride-donating agent, such as Lithium Aluminum Hydride (LiAlH₄), to reduce the carboxylic acid functional group directly to a primary alcohol.[1] While highly efficient, this method requires strict anhydrous conditions due to the high reactivity of LiAlH₄ with protic solvents and water.[2]
Detailed Experimental Protocol
-
Setup: An oven-dried, three-necked, round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Preparation: A solution of 2,3,6-Trifluorobenzoic Acid (1.0 eq) in anhydrous Tetrahydrofuran (THF) is prepared and charged into the flask.
-
Addition of Reducing Agent: The flask is cooled to 0 °C using an ice bath. A solution of LiAlH₄ (typically 1.0-1.5 M in THF, ~1.5 eq) is added dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until Thin Layer Chromatography (TLC) indicates complete consumption of the starting material.
-
Work-up (Quenching): The flask is cooled back to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid.
-
Isolation: The resulting slurry is stirred for 30 minutes, and the solid is removed by filtration through a pad of Celite. The filter cake is washed with additional THF or ethyl acetate.
-
Purification: The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude (2,3,6-trifluorophenyl)methanol, which can be further purified by column chromatography or distillation.
Quantitative Data
| Parameter | Value | Notes |
| Starting Material | 2,3,6-Trifluorobenzoic Acid | CAS: 2358-29-4, MW: 176.09 g/mol [3][4] |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | ~1.5 equivalents |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Sufficient to dissolve starting material |
| Reaction Temperature | 0 °C to Reflux (~66 °C) | Initial addition at 0 °C is critical for safety. |
| Reaction Time | 2-4 hours | Monitored by TLC. |
| Typical Yield | >90% | Yields are generally high for this type of reduction. |
Pathway 2: Reduction of 2,3,6-Trifluorobenzaldehyde
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its selectivity for aldehydes and ketones, its stability in protic solvents like methanol and ethanol, and its enhanced safety profile compared to LiAlH₄.[1][5]
Detailed Experimental Protocol
-
Setup: A round-bottom flask is equipped with a magnetic stir bar.
-
Reagent Preparation: 2,3,6-Trifluorobenzaldehyde (1.0 eq) is dissolved in methanol or ethanol.[6]
-
Addition of Reducing Agent: The solution is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄, ~1.1 eq) is added portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction is typically complete within 1-2 hours (monitored by TLC).
-
Work-up (Quenching): The reaction is quenched by the slow addition of water or dilute acid (e.g., 1 M HCl) to destroy excess NaBH₄.
-
Isolation: The bulk of the organic solvent is removed under reduced pressure. The remaining aqueous residue is extracted three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated in vacuo to afford the target alcohol. Further purification can be achieved via silica gel chromatography if necessary.
Quantitative Data
| Parameter | Value | Notes |
| Starting Material | 2,3,6-Trifluorobenzaldehyde | CAS: 104451-70-9, MW: 160.10 g/mol [6][7] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | 1.1-1.5 equivalents |
| Solvent | Methanol or Ethanol | Protic solvent is required for the mechanism. |
| Reaction Temperature | 0 °C to Room Temperature | Exothermic reaction requires initial cooling. |
| Reaction Time | 1-2 hours | Generally a rapid transformation. |
| Typical Yield | >95% | This reduction is typically very high-yielding. |
Pathway 3: Synthesis from 1,2,4-Trifluorobenzene
This pathway provides a route to the target molecule from a more basic precursor. It involves a two-step sequence: first, a regioselective ortho-lithiation of 1,2,4-trifluorobenzene, followed by trapping the resulting aryllithium intermediate with an electrophile like N,N-Dimethylformamide (DMF) to yield 2,3,6-trifluorobenzaldehyde.[8] This aldehyde can then be reduced in situ or after isolation using the method described in Pathway 2.
Experimental Workflow Diagram
Detailed Experimental Protocol
-
Formylation Setup: Under an inert atmosphere, a solution of 1,2,4-trifluorobenzene (1.0 eq) in anhydrous THF is placed in an oven-dried, three-necked flask and cooled to -78 °C.
-
Lithiation: n-Butyllithium (n-BuLi, ~1.1 eq) is added dropwise, and the mixture is stirred at -78 °C for 1 hour. The fluorine atoms direct the lithiation to the C6 position.
-
Formylation: Anhydrous DMF (~1.2 eq) is added dropwise, and the reaction is stirred for another hour at -78 °C before being allowed to warm slowly to room temperature.[8]
-
Quench & Reduction: The reaction is quenched with a saturated aqueous solution of ammonium chloride. Without isolating the intermediate aldehyde, the mixture is cooled to 0 °C, and NaBH₄ (~1.5 eq) is added. The reaction proceeds as described in Pathway 2.
-
Isolation and Purification: Standard aqueous work-up, extraction with an organic solvent, drying, and solvent removal are performed. The final product is purified by column chromatography to separate it from any side products.
Quantitative Data
| Parameter | Value | Notes |
| Starting Material | 1,2,4-Trifluorobenzene | MW: 132.07 g/mol |
| Reagent 1 | n-Butyllithium (n-BuLi) | ~1.1 equivalents |
| Reagent 2 | N,N-Dimethylformamide (DMF) | ~1.2 equivalents |
| Reagent 3 | Sodium Borohydride (NaBH₄) | ~1.5 equivalents |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Essential for the lithiation step. |
| Temperature | -78 °C, then 0 °C to RT | Requires cryogenic temperatures. |
| Reaction Time | 3-5 hours (total) | Multi-step, one-pot procedure. |
| Typical Yield | 60-75% (overall) | Yield reflects both the formylation and reduction steps. |
Safety Considerations
-
Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere. The quenching procedure must be performed slowly and with extreme caution, especially on a large scale.
-
n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air). It must be handled under an inert atmosphere using proper syringe techniques. It is also highly corrosive.
-
Trifluorinated Aromatics: These compounds should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. adichemistry.com [adichemistry.com]
- 3. 2,3,6-三氟苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2,3,6-Trifluorobenzoic acid | C7H3F3O2 | CID 520062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 2,3,6-Trifluorobenzaldehyde 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. chemimpex.com [chemimpex.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Spectroscopic Profile of 2,3,6-Trifluorobenzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,6-Trifluorobenzyl alcohol (CAS No: 114152-19-1), a key fluorinated building block in synthetic chemistry. The document details expected and reported data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a structured format for clarity and comparative analysis. Detailed, representative experimental protocols are also provided.
Chemical Structure and Properties
-
IUPAC Name: (2,3,6-trifluorophenyl)methanol
-
Molecular Formula: C₇H₅F₃O
-
Molecular Weight: 162.11 g/mol
-
Structure:
Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for this compound are not widely available in public databases, the following tables present predicted chemical shifts and coupling patterns based on analyses of structurally similar fluorinated aromatic compounds. These estimations are crucial for the identification and structural confirmation of this molecule.
Table 1: Predicted ¹H-NMR Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
|---|---|---|---|---|
| ~ 7.0 - 7.3 | m | 1H | Aromatic CH (H-5) | Complex multiplet due to coupling with H-4 and F-6. |
| ~ 6.8 - 7.0 | m | 1H | Aromatic CH (H-4) | Complex multiplet due to coupling with H-5 and F-3, F-2. |
| ~ 4.8 | s or d | 2H | CH₂ | Methylene protons. May show slight coupling to the hydroxyl proton or F-6. |
| Variable | br s | 1H | OH | Chemical shift is concentration-dependent. |
Table 2: Predicted ¹³C-NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment | Notes |
|---|---|---|
| ~ 150 - 160 | C-F (C-2, C-3, C-6) | Three distinct signals expected, each showing large C-F coupling constants. |
| ~ 120 - 130 | C-CH₂ (C-1) | Quaternary carbon, likely a complex multiplet due to coupling with adjacent fluorine atoms. |
| ~ 110 - 125 | C-H (C-4, C-5) | Two signals expected, showing smaller C-F coupling constants. |
| ~ 55 - 65 | CH₂ | Methylene carbon, may show coupling to adjacent fluorine (e.g., ³JCF). |
Table 3: Predicted ¹⁹F-NMR Data (Solvent: CDCl₃, Reference: CFCl₃ at 0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |
|---|---|---|---|
| -110 to -125 | m | F-2 | Expected to be a multiplet due to coupling with F-3 and H-4. |
| -135 to -150 | m | F-6 | Expected to be a multiplet due to coupling with F-2 and H-5. |
| -155 to -170 | m | F-3 | Expected to be a multiplet due to coupling with F-2 and H-4. |
Infrared (IR) Spectroscopy
The ATR-IR spectrum has been reported for this compound.[1][2] The table below lists the characteristic absorption bands expected for its functional groups.
Table 4: Expected ATR-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3400 - 3200 | Broad, Medium | O-H stretch (alcohol) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2950 - 2850 | Medium | C-H stretch (aliphatic CH₂) |
| 1600 - 1450 | Medium-Strong | C=C stretch (aromatic ring) |
| 1300 - 1000 | Strong | C-F stretch |
| 1200 - 1000 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry data from a GC-MS analysis indicates a molecular ion and several key fragments.[1]
Table 5: Key Mass Spectrometry Fragments (EI)
| m/z | Proposed Fragment | Notes |
|---|---|---|
| 162 | [C₇H₅F₃O]⁺• | Molecular Ion (M⁺•) |
| 141 | [C₇H₄F₂O]⁺ | Loss of HF from M⁺• |
| 116 | [C₆H₃F₂]⁺ | Loss of CH₂O and F• from M⁺• |
| 113 | [C₅H₂F₃]⁺ | Further fragmentation of the aromatic ring. |
Experimental Protocols
The following sections describe typical experimental protocols for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer (or equivalent).
-
¹H-NMR: Spectra are acquired at 400 MHz. A standard pulse sequence (e.g., zg30) is used with a 30° pulse angle, a relaxation delay of 1.0 second, and an acquisition time of 4 seconds. Typically, 16 scans are co-added.
-
¹³C-NMR: Spectra are acquired at 101 MHz using a proton-decoupled pulse sequence (e.g., zgpg30). A relaxation delay of 2.0 seconds is used, and approximately 1024 scans are accumulated.
-
¹⁹F-NMR: Spectra are acquired at 376 MHz. A standard pulse sequence is used with proton decoupling. Chemical shifts are referenced externally to CFCl₃.
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
The IR spectrum is recorded on a solid sample without any preparation.
-
Instrumentation: Bruker Tensor 27 FT-IR spectrometer equipped with a DuraSamplIR II ATR accessory (or equivalent).[1]
-
Procedure:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
A small amount of solid this compound is placed directly onto the ATR crystal.
-
The sample is pressed firmly against the crystal using the built-in pressure clamp to ensure good contact.
-
The sample spectrum is acquired. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of the analyte is prepared for analysis.
-
Instrumentation: Agilent GC-MS system (or equivalent) with a mass selective detector operating in electron ionization (EI) mode.
-
Sample Preparation: A 1 mg/mL solution of this compound is prepared in dichloromethane or ethyl acetate.
-
GC Parameters:
-
Column: HP-5ms capillary column (30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a pure chemical compound such as this compound.
References
An In-depth Technical Guide on the Solubility of 2,3,6-Trifluorobenzyl Alcohol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,6-trifluorobenzyl alcohol in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on predicting solubility based on fundamental chemical principles and provides a detailed experimental protocol for determining solubility in a laboratory setting.
Predicted Solubility Profile
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible. This compound is a polar molecule due to the presence of a hydroxyl (-OH) group and fluorine atoms, which are highly electronegative. The fluorine atoms also introduce a degree of lipophilicity. Therefore, it is expected to be soluble in polar organic solvents and less soluble in nonpolar solvents.
The following table summarizes the predicted solubility of this compound in a range of common organic solvents, categorized by their polarity.
| Solvent Classification | Solvent | Predicted Solubility of this compound | Rationale |
| Polar Protic | Methanol | Highly Soluble | The hydroxyl groups of both the solute and solvent can form strong hydrogen bonds, leading to high miscibility. |
| Ethanol | Highly Soluble | Similar to methanol, the presence of a hydroxyl group allows for strong hydrogen bonding with this compound. | |
| Polar Aprotic | Acetone | Soluble | The polar carbonyl group of acetone can interact favorably with the polar functional groups of this compound through dipole-dipole interactions. |
| Ethyl Acetate | Soluble | As a moderately polar solvent, ethyl acetate is expected to dissolve this compound due to favorable dipole-dipole interactions. | |
| Dichloromethane (DCM) | Soluble | DCM is a polar solvent that can effectively solvate polar organic molecules like this compound. | |
| Chloroform | Soluble | Similar to DCM, chloroform is a polar solvent capable of dissolving polar organic compounds. | |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a highly polar aprotic solvent that is an excellent solvent for a wide range of polar organic compounds. | |
| Nonpolar | Toluene | Sparingly Soluble to Insoluble | The nonpolar nature of toluene makes it a poor solvent for the polar this compound, as the intermolecular forces between solute and solvent are weak. |
| Hexane | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane has very weak intermolecular forces and is not expected to dissolve the polar this compound to any significant extent. | |
| Diethyl Ether | Moderately Soluble | While considered relatively nonpolar, the ether oxygen can act as a hydrogen bond acceptor, allowing for some interaction with the hydroxyl group of this compound, leading to moderate solubility.[1] |
Experimental Protocol: Gravimetric Determination of Solubility
This section details a standard gravimetric method for quantitatively determining the solubility of a solid compound, such as this compound, in an organic solvent.[2][3][4][5]
Objective
To determine the mass of this compound that dissolves in a given mass or volume of an organic solvent at a specific temperature to create a saturated solution.
Materials and Equipment
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Spatula
-
Glass funnel
-
Filter paper or syringe filter (compatible with the solvent)
-
Pre-weighed evaporation dish or beaker
-
Drying oven or vacuum oven
-
Pipettes
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. An excess of the solid should be visible to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Separation of Saturated Solution:
-
Once equilibrium is reached, carefully remove the vial from the shaker or water bath, ensuring the temperature remains constant.
-
Allow the undissolved solid to settle at the bottom of the vial.
-
Carefully decant or pipette a known volume of the clear supernatant (the saturated solution) into a pre-weighed evaporation dish or beaker. Alternatively, a syringe filter can be used to separate the saturated solution from the excess solid.
-
-
Solvent Evaporation:
-
Place the evaporation dish containing the saturated solution in a drying oven or under a gentle stream of inert gas to evaporate the solvent. The temperature of the oven should be set below the boiling point of the solvent and the melting point of this compound to avoid decomposition or loss of the solute.
-
Continue the evaporation process until all the solvent has been removed and only the solid residue of this compound remains.
-
-
Mass Determination and Calculation:
-
Allow the evaporation dish to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the evaporation dish containing the dried solute on an analytical balance.
-
The mass of the dissolved this compound is the final mass of the dish minus the initial tare mass of the empty dish.
-
The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100g ) or grams of solute per 100 mL of solvent (g/100mL).
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
References
An In-depth Technical Guide to the Reactivity and Stability of 2,3,6-Trifluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6-Trifluorobenzyl alcohol, a fluorinated aromatic alcohol, serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of three fluorine atoms on the benzene ring significantly influences its chemical properties, including reactivity and stability, compared to its non-fluorinated counterpart, benzyl alcohol. This guide provides a comprehensive overview of the reactivity and stability of this compound, supported by available data, experimental insights, and logical chemical principles.
Physicochemical Properties
A foundational understanding of the physical and chemical characteristics of this compound is essential for its effective handling and application in synthesis.
| Property | Value | Reference |
| CAS Number | 114152-19-1 | [1] |
| Molecular Formula | C₇H₅F₃O | [1] |
| Molecular Weight | 162.11 g/mol | [1] |
| Appearance | White crystalline solid | |
| Melting Point | 44 - 48 °C | |
| Boiling Point | Not available | |
| Solubility | Insoluble in water |
Spectroscopic Data
Spectroscopic data is vital for the identification and characterization of this compound and its reaction products.
-
¹H NMR, ¹³C NMR, and IR spectra for this compound are available in public databases such as PubChem. [1] This data provides the necessary fingerprints for confirming the structure and purity of the compound.
Stability Profile
This compound is generally a stable compound under standard laboratory conditions.
A safety data sheet for this compound indicates that it is stable under normal conditions. It is not prone to hazardous polymerization and has no specific listed materials to avoid, beyond what is typical for alcohols. Hazardous decomposition is not expected under normal use.
Reactivity Profile
The reactivity of this compound is primarily dictated by the hydroxyl (-OH) group and influenced by the electron-withdrawing nature of the trifluorinated phenyl ring.
Oxidation
The primary alcohol functionality of this compound can be oxidized to the corresponding aldehyde (2,3,6-trifluorobenzaldehyde) and further to the carboxylic acid (2,3,6-trifluorobenzoic acid). The choice of oxidizing agent and reaction conditions will determine the product.
Experimental Protocol: Oxidation to Aldehyde (General)
A common method for the selective oxidation of primary alcohols to aldehydes involves the use of mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent such as dichloromethane (DCM).
-
Dissolve this compound in anhydrous DCM.
-
Add the chosen oxidizing agent (e.g., PCC or DMP) portion-wise at room temperature.
-
Stir the reaction mixture until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically filtered through a pad of silica gel or celite to remove the oxidant byproducts.
-
The filtrate is concentrated under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography.
Esterification
This compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters.
Experimental Protocol: Esterification with an Acid Chloride (General)
-
Dissolve this compound in a suitable aprotic solvent (e.g., DCM, THF) containing a non-nucleophilic base (e.g., triethylamine, pyridine).
-
Cool the solution in an ice bath.
-
Add the acid chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The reaction is typically quenched with water or a dilute aqueous acid solution.
-
The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated.
-
The crude ester can be purified by column chromatography.
Etherification
The hydroxyl group of this compound can be converted to an ether through reactions like the Williamson ether synthesis.
Experimental Protocol: Williamson Ether Synthesis (General)
-
In an inert atmosphere, deprotonate this compound with a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMF) to form the corresponding alkoxide.
-
Add the desired alkyl halide to the solution of the alkoxide.
-
Heat the reaction mixture if necessary and monitor for completion by TLC.
-
Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic extracts with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude ether by column chromatography.
Influence of Fluorine Substitution on Reactivity
The three electron-withdrawing fluorine atoms on the phenyl ring have a significant impact on the reactivity of the benzylic alcohol.
-
Increased Acidity: The inductive effect of the fluorine atoms makes the hydroxyl proton more acidic compared to that of unsubstituted benzyl alcohol. This facilitates the formation of the alkoxide, which can be beneficial in reactions such as the Williamson ether synthesis.
-
Deactivation of the Benzyl Cation: The electron-withdrawing nature of the fluorines destabilizes the formation of a benzyl cation at the benzylic position. Consequently, reactions that proceed through an Sₙ1 mechanism at the benzylic carbon are expected to be slower compared to those with electron-donating groups on the ring.
-
Nucleophilic Aromatic Substitution: While the primary focus of this guide is on the reactivity of the alcohol group, it is worth noting that the highly fluorinated ring can be susceptible to nucleophilic aromatic substitution under certain conditions, although this is generally a difficult reaction to achieve.
Conclusion
This compound is a stable and versatile intermediate. Its reactivity is centered around the primary alcohol functionality, allowing for oxidation, esterification, and etherification. The trifluorinated phenyl ring significantly modulates its electronic properties, enhancing the acidity of the hydroxyl group while disfavoring carbocation formation at the benzylic position. A thorough understanding of these characteristics is paramount for the successful design and execution of synthetic routes involving this valuable building block in drug discovery and development. Further research to quantify the reaction kinetics and explore the full scope of its synthetic utility is warranted.
References
An In-Depth Technical Guide to 2,3,6-Trifluorobenzyl Alcohol for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3,6-trifluorobenzyl alcohol, a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science. This document details its commercial availability, physicochemical properties, and safety information. Included is a detailed experimental protocol for a representative synthetic application—the preparation of 2,3,6-trifluorobenzyl bromide—to showcase its utility as a chemical intermediate.
Commercial Availability
This compound is readily available from a variety of chemical suppliers, catering to both research and development and larger-scale needs. The compound is typically offered in purities of 97% or higher. Common quantities range from grams to kilograms, ensuring a steady supply for laboratory synthesis and process development.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥97% | Inquire for availability |
| Aladdin Scientific Corp. | ≥97% | 1g, 5g |
| P&S Chemicals | 97% | Inquire for quotation |
| BOC Sciences | N/A | Inquire for pricing |
| Oakwood Chemical | 98% | 1g, 5g, 25g, 100g |
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties of this compound is provided below. This data is essential for proper handling, storage, and use in experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 114152-19-1 |
| Molecular Formula | C₇H₅F₃O |
| Molecular Weight | 162.11 g/mol |
| Physical Form | Solid, Crystalline Powder |
| Color | White |
| Melting Point | 43-45 °C |
| Boiling Point | 112 °C (at 30 Torr) |
| Density (Predicted) | 1.398 ± 0.06 g/cm³ |
| IUPAC Name | (2,3,6-trifluorophenyl)methanol |
Table 3: Safety and Hazard Information for this compound
| Hazard Statement | GHS Classification |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| Signal Word | Warning |
| GHS Pictogram | GHS07 (Exclamation Mark) |
Note: Always consult the latest Safety Data Sheet (SDS) from your supplier for the most current and comprehensive safety information.
Experimental Protocol: Synthesis of 2,3,6-Trifluorobenzyl Bromide
The hydroxyl group of this compound can be readily converted to other functional groups, making it a valuable building block in multi-step syntheses. The following protocol details the conversion of the alcohol to the corresponding benzyl bromide, a key intermediate for introducing the 2,3,6-trifluorobenzyl moiety into target molecules.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Anhydrous toluene
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in anhydrous toluene.
-
Cool the solution in an ice bath.
-
Slowly add a solution of phosphorus tribromide in anhydrous toluene dropwise to the stirred solution, maintaining the temperature between 20-30 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer the solution to a separatory funnel.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic (pH ~8).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent under reduced pressure to yield the crude 2,3,6-trifluorobenzyl bromide.
This protocol is adapted from a general procedure for the synthesis of benzyl bromides and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Visualized Workflows
The following diagrams illustrate the general quality control workflow for chemical reagents and the experimental workflow for the synthesis of 2,3,6-trifluorobenzyl bromide.
An In-Depth Technical Guide on the Safety and Handling of 2,3,6-Trifluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling of 2,3,6-Trifluorobenzyl alcohol (CAS No. 114152-19-1), a fluorinated aromatic alcohol utilized in chemical synthesis and research. This document outlines the compound's key physicochemical properties, toxicological profile, and recommended safety protocols to ensure its proper and safe use in a laboratory setting.
Physicochemical and Toxicological Profile
A clear understanding of the intrinsic properties of this compound is fundamental to its safe handling. The following tables summarize the available quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅F₃O | [1][2] |
| Molecular Weight | 162.11 g/mol | [1] |
| Appearance | White solid/crystalline powder | |
| Melting Point | 43-45 °C | [2] |
| Boiling Point | 112 °C at 30 Torr | [2] |
| Flash Point | >110 °C (>230 °F) | [2] |
| Purity | ≥97% | |
| Storage Temperature | Ambient |
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1][3] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [1][3] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | [1] |
Hazard Identification and Safe Handling
This compound is classified as a hazardous substance. Adherence to the following handling and storage procedures is critical to minimize exposure and ensure a safe working environment.
GHS Pictograms and Signal Word
Precautionary Statements
A comprehensive list of precautionary statements is provided by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Key precautions include:
-
Prevention:
-
Response:
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
-
P312: Call a POISON CENTER or doctor if you feel unwell.
-
Storage:
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1]
-
-
Disposal:
-
P501: Dispose of contents/container in accordance with local regulations.[3]
-
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound:
-
Eye/Face Protection: Safety glasses with side-shields or chemical goggles.[4][5] A face shield may be appropriate for larger quantities or when there is a risk of splashing.[4]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[6] A lab coat or chemical-resistant apron should be worn.[5]
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[7]
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Chemical waste should be handled by a licensed disposal company.[8] Do not mix with other waste streams unless compatibility is confirmed.[8]
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[3]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[9]
Firefighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[9]
-
Specific Hazards: Emits toxic fumes under fire conditions.[10]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[11]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 2.3).[10]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[10]
-
Methods for Cleaning Up:
The following diagram outlines the general workflow for responding to a chemical spill.
Experimental Protocols for Safety Assessment
The following are generalized experimental protocols based on OECD guidelines for assessing the safety of chemicals like this compound.
Skin Irritation/Corrosion Testing (Based on OECD Guideline 439)
This in vitro test uses a reconstructed human epidermis (RhE) model to assess skin irritation potential.
-
Tissue Preparation: Reconstituted human epidermis tissue models are equilibrated overnight in a defined culture medium.
-
Chemical Application: A small volume (e.g., 25-50 µL) of this compound is applied topically to the surface of the tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.
-
Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes) at 37°C.
-
Rinsing and Post-Incubation: The test chemical is removed by rinsing, and the tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay. The absorbance is read, and the percentage of viable cells is calculated relative to the negative control.
-
Classification: The substance is classified as a skin irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%).
Serious Eye Damage/Eye Irritation Testing (Based on OECD Guideline 492)
This in vitro test uses a reconstructed human cornea-like epithelium (RhCE) model.
-
Tissue Preparation: RhCE tissue models are equilibrated in a defined culture medium.
-
Chemical Application: A small amount of this compound is applied to the apical surface of the tissue. Negative and positive controls are included.
-
Incubation: Tissues are exposed to the chemical for a specified duration (e.g., 30 minutes).
-
Rinsing and Post-Incubation: The chemical is rinsed off, and the tissues are incubated in fresh medium for a recovery period.
-
Viability Assessment: Tissue viability is measured using a quantitative method like the MTT assay.
-
Classification: The chemical is classified based on the reduction in tissue viability compared to the negative control. A significant reduction indicates the potential for serious eye damage or irritation.
Potential Signaling Pathways (Logical Inference)
While specific studies on the signaling pathways affected by this compound are not currently available, based on the known effects of similar aromatic alcohols and solvents, a logical inference can be made about its potential cellular interactions. Benzyl alcohol, for example, is known to increase membrane fluidity, which can, in turn, modulate the activity of membrane-bound proteins and signaling cascades.
The following diagram illustrates a hypothetical signaling pathway that could be affected by exposure to a substance like this compound, leading to cellular stress and an inflammatory response.
This guide is intended to provide comprehensive safety and handling information for this compound based on currently available data. It is crucial for all users to consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier and to conduct a thorough risk assessment before use.
References
- 1. This compound | C7H5F3O | CID 145500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 114152-19-1 [amp.chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. epa.gov [epa.gov]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. pppmag.com [pppmag.com]
- 7. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 8. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. lin-web.clarkson.edu [lin-web.clarkson.edu]
An In-depth Technical Guide to the Potential Applications of Trifluorinated Benzyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluorinated benzyl alcohols are a class of organic compounds that have garnered significant attention in various scientific and industrial fields, most notably in medicinal chemistry and materials science. The incorporation of the trifluoromethyl (-CF3) group onto the benzyl alcohol scaffold imparts unique physicochemical properties that can dramatically influence molecular interactions, metabolic stability, and material characteristics. This technical guide provides a comprehensive overview of the synthesis, applications, and biological evaluation of trifluorinated benzyl alcohols, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant pathways and workflows.
The trifluoromethyl group is a key pharmacophore in numerous FDA-approved drugs.[1] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a valuable functional group in drug design.[2][3] Trifluoromethylated benzyl alcohols serve as versatile building blocks for introducing this important moiety into a wide range of molecular architectures.[4]
Applications in Medicinal Chemistry
The unique properties of the trifluoromethyl group make trifluorinated benzyl alcohols and their derivatives highly valuable in drug discovery and development. These compounds are utilized as key intermediates in the synthesis of a variety of therapeutic agents.[4][5]
Anticancer Agents
Trifluoromethyl-containing compounds have shown significant promise as anticancer agents. They can act as inhibitors of various signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and Raf kinase pathways.[4][6] The trifluoromethyl group can enhance the binding affinity of these inhibitors to their target proteins.[3]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Trifluoromethylquinoline urea derivative | Various | Not specified, but noted as highly potent | [6] |
| Thiazolo[4,5-d]pyrimidine derivatives | C32 (melanoma) | 24.4 | [7] |
| Thiazolo[4,5-d]pyrimidine derivatives | A375 (melanoma) | 25.4 | [7] |
| Thiazolo[4,5-d]pyrimidine derivatives | HaCaT (keratinocytes) | 33.5 | [7] |
Neurodegenerative Diseases
The ability of the trifluoromethyl group to enhance blood-brain barrier permeability makes trifluorinated compounds attractive candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[2][8] Trifluoromethyl benzyl alcohol derivatives are used as scaffolds in the synthesis of molecules targeting enzymes and receptors implicated in these conditions.[9]
Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Trifluoromethyl-containing molecules have been designed to inhibit key kinases in this pathway.
PI3K/Akt/mTOR signaling pathway and potential inhibition point.
Applications in Organic Synthesis
Trifluoromethylated benzyl alcohols are versatile intermediates in a variety of organic transformations, including asymmetric synthesis and catalysis.
Asymmetric Synthesis
Chiral trifluoromethylated benzyl alcohols are valuable building blocks for the synthesis of enantiomerically pure pharmaceuticals. Enzymatic resolution and asymmetric hydrogenation are common methods to obtain these chiral alcohols with high enantiomeric excess (ee).
| Substrate | Catalyst/Enzyme | Product | Yield (%) | ee (%) | Reference |
| 2,2,2-Trifluoroacetophenone | Chiral Ru complex | (R)-α-(Trifluoromethyl) benzyl alcohol | 96 | 94 | |
| Racemic tertiary benzyl bicyclic alcohols | Lipase A from Candida antarctica (CAL-A) | (R)-esters | 44-45 | 96-99 | [10] |
| 3-Bromostyrene (with 1-benzyl-Quizdione 6) | V(O)-1 catalyst | (R)-cross-coupling product | 91 | 84 | [11] |
| 3-Chlorostyrene (with 1-benzyl-Quizdione 6) | V(O)-1 catalyst | (R)-cross-coupling product | 83 | 81 | [11] |
Catalysis
Trifluoromethyl-substituted benzyl alcohol derivatives can also serve as ligands in catalytic applications, influencing the stereoselectivity and efficiency of chemical reactions. For instance, they have been used in the highly 1,2-cis-selective glucosylation of reactive alcohols.[7]
Applications in Materials Science
The introduction of trifluoromethyl groups into polymers can significantly alter their properties, leading to materials with enhanced thermal stability, chemical resistance, and specific surface characteristics. Trifluorinated benzyl alcohols can be used as monomers or initiators in the synthesis of these advanced polymers.[12]
Fluorinated Polymers
Linear and hyperbranched fluoropolymers have been synthesized using trifluoromethylated benzyl alcohol derivatives. These polymers exhibit interesting thermal and solution properties.[13][14]
| Polymer Type | Monomer/Initiator | Mn (Da) | PDI | Tg (°C) | Thermal Stability (°C) | Reference |
| Linear Fluorinated Poly(benzyl ether) | 3-{[(tert-butyl)dimethylsilyl]oxy}-5-[(2′,3′,4′,5′,6′-pentafluoro)oxy]benzyl alcohol | 7000-15000 | ~2 | 53 | up to 290 | [13] |
| Hyperbranched Fluoropolymer | 3,5-bis[(pentafluorobenzyl)oxy]benzyl alcohol | - | - | 53 | up to 290 | [13][14] |
| Fluorocarbon di-functionalized PLA (F2PLA) | Fluorocarbon-functionalized benzyl alcohol initiator | - | - | - | - | [12] |
Experimental Protocols
Synthesis of m-Trifluoromethyl-benzyl-alcohol
This protocol describes a method for the preparation of m-trifluoromethyl-benzyl-alcohol from m-trifluoromethylhalogenobenzyl and sodium acetate.[15]
Materials:
-
m-Trifluoromethylhalogenobenzyl (e.g., m-trifluoromethylbenzyl chloride)
-
Sodium acetate
-
Fatty alcohol (e.g., C1-C6 alcohol) as solvent
Procedure:
-
A mixture of m-trifluoromethylhalogenobenzyl, sodium acetate, and the fatty alcohol solvent is heated at a temperature between 50-200°C for 10-48 hours. The molar ratio of m-trifluoromethylhalogenobenzyl to sodium acetate is typically between 1:1 and 1:10.
-
After the reaction is complete, the mixture is cooled.
-
The cooled mixture is filtered to remove any solid byproducts.
-
The filtrate is subjected to reduced pressure distillation to remove the solvent and isolate the m-trifluoromethyl-benzyl-alcohol product.
Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols
This protocol outlines a general procedure for the enzymatic kinetic resolution of racemic tertiary benzyl bicyclic alcohols.[10]
Materials:
-
Racemic tertiary benzyl bicyclic alcohol
-
Acyl donor (e.g., vinyl butyrate)
-
Lipase A from Candida antarctica (CAL-A)
-
Organic solvent (e.g., heptane)
Procedure:
-
To a reaction flask, add the racemic tertiary benzyl bicyclic alcohol (1 equivalent) and the acyl donor (10 equivalents).
-
After complete solubilization of the alcohol, add CAL-A (enzyme/substrate ratio of 1:1 to 2:1 m/m) and the organic solvent.
-
Stir the resulting suspension at a controlled temperature (e.g., 30°C).
-
Monitor the reaction progress by a suitable analytical technique, such as gas chromatography-flame ionization detection (GC-FID).
-
Upon reaching the desired conversion, the reaction is stopped, and the products are isolated and purified.
Workflow Visualizations
Drug Discovery Workflow for Trifluoromethylated Compounds
The following diagram illustrates a generalized workflow for the discovery and development of a drug candidate containing a trifluoromethylbenzyl alcohol moiety.
Generalized drug discovery and development workflow.
Conclusion
Trifluorinated benzyl alcohols are undeniably a cornerstone in modern chemical synthesis, offering a gateway to a vast array of functional molecules with enhanced properties. Their impact is particularly profound in medicinal chemistry, where the strategic incorporation of the trifluoromethyl group continues to drive the development of more effective and safer therapeutics. The applications extend into materials science, promising the creation of novel polymers with tailored characteristics. This guide has provided a glimpse into the potential of these versatile building blocks, supported by quantitative data and detailed protocols. As research in this area progresses, the innovative applications of trifluorinated benzyl alcohols are set to expand, further solidifying their importance in both academic and industrial research.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. US10167279B2 - Compounds and compositions as RAF kinase inhibitors - Google Patents [patents.google.com]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escales | Virtual tour generated by Panotour [ub.edu]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and characterization of linear fluorinated poly(benzyl ether)s: A comparison study with isomeric hyperbranched fluoropolymers - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol - Google Patents [patents.google.com]
2,3,6-Trifluorobenzyl Alcohol: A Technical Review for Drug Development Professionals
An In-depth Guide to the Synthesis, Properties, and Potential Applications of a Key Fluorinated Intermediate
Introduction
2,3,6-Trifluorobenzyl alcohol is a fluorinated aromatic compound of increasing interest to the pharmaceutical and agrochemical industries. The strategic placement of three fluorine atoms on the benzene ring imparts unique electronic properties, enhanced metabolic stability, and increased lipophilicity to molecules incorporating this moiety. These characteristics make it a valuable building block in the design of novel therapeutic agents and other bioactive compounds. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and incorporation into synthetic workflows.
| Property | Value | Reference |
| CAS Number | 114152-19-1 | [1] |
| Molecular Formula | C₇H₅F₃O | [1] |
| Molecular Weight | 162.11 g/mol | [1] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 43-45 °C | |
| Boiling Point | 112 °C @ 30 Torr | |
| IUPAC Name | (2,3,6-trifluorophenyl)methanol | [1] |
Synthesis of this compound
While specific, detailed experimental protocols for the synthesis of this compound are not abundantly available in peer-reviewed literature, a highly plausible and efficient method is the reduction of the corresponding aldehyde, 2,3,6-trifluorobenzaldehyde. This transformation is a standard procedure in organic synthesis, often employing mild reducing agents like sodium borohydride.
Experimental Protocol: Reduction of 2,3,6-Trifluorobenzaldehyde
This protocol is based on established procedures for the reduction of aromatic aldehydes and ketones.[2][3][4][5]
Materials:
-
2,3,6-Trifluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,6-trifluorobenzaldehyde (1.0 eq) in anhydrous methanol. Cool the solution to 0 °C using an ice bath.
-
Reduction: While stirring, slowly add sodium borohydride (NaBH₄) (0.3 - 0.5 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Once the reaction is complete, slowly add 1 M HCl to the reaction mixture at 0 °C to quench the excess NaBH₄ and neutralize the solution.
-
Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the resulting residue, add dichloromethane and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Applications in Drug Development
The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological profiles. While specific drugs containing the 2,3,6-trifluorobenzyl moiety are not prominently documented in publicly available literature, its potential as a valuable building block is significant. Fluorinated building blocks like this are crucial for the synthesis of novel active pharmaceutical ingredients (APIs).[6][7]
The trifluorinated phenyl ring in this compound can be further functionalized, allowing for the construction of diverse chemical libraries for high-throughput screening. The hydroxyl group provides a convenient handle for various chemical transformations, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution reactions.
Safety and Handling
This compound is classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable fluorinated building block with significant potential in the field of drug discovery and development. Its synthesis via the reduction of the corresponding aldehyde is a straightforward and scalable process. The unique physicochemical properties conferred by the trifluorinated phenyl ring make it an attractive scaffold for the design of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. As the demand for innovative pharmaceuticals continues to grow, the importance of versatile intermediates like this compound is expected to increase.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 2,3,6-Trifluorobenzyl Alcohol
Introduction
2,3,6-Trifluorobenzyl alcohol is a valuable fluorinated building block in synthetic organic chemistry. The presence of multiple fluorine atoms on the aromatic ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make its derivatives of great interest to researchers in drug development and materials science. The trifluoromethyl group, in particular, is a key pharmacophore in many approved drugs, as it can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[1][2] This document provides detailed protocols for the synthesis of two common classes of derivatives from this compound: ethers and esters.
Application Note 1: Synthesis of Bis(2,3,6-trifluorobenzyl) Ether
This protocol details the symmetrical etherification of this compound via a dehydration reaction catalyzed by iron(III) chloride. This method represents an environmentally conscious approach, often utilizing green solvents and avoiding harsh reagents.[3][4]
Experimental Protocol: Iron-Catalyzed Symmetrical Etherification
-
Reaction Setup: To a pressure tube, add this compound (2.0 mmol, 1.0 equiv.) and iron(III) chloride hexahydrate (FeCl₃·6H₂O, 0.1 mmol, 0.05 equiv.).
-
Solvent Addition: Add propylene carbonate (1.0 mL) as a green, recyclable solvent.[4]
-
Reaction Conditions: Seal the pressure tube and place it in a preheated oil bath at 120 °C.
-
Monitoring: Stir the reaction mixture vigorously for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether (10 mL) and wash with water (3 x 5 mL) to remove the catalyst and solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure bis(2,3,6-trifluorobenzyl) ether.
Data Presentation: Reagents and Expected Yield
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₇H₅F₃O | 162.11 | 2.0 | 1.0 |
| Iron(III) Chloride Hexahydrate | FeCl₃·6H₂O | 270.30 | 0.1 | 0.05 |
| Propylene Carbonate | C₄H₆O₃ | 102.09 | - | (Solvent) |
| Product | Formula | M.W. ( g/mol ) | Expected Yield | Notes |
| Bis(2,3,6-trifluorobenzyl) ether | C₁₄H₈F₆O | 306.20 | 50-60% | Yield is estimated based on similar reactions with substituted benzyl alcohols.[3][4] |
Experimental Workflow for Ether Synthesis
Caption: Workflow for the synthesis of bis(2,3,6-trifluorobenzyl) ether.
Application Note 2: Synthesis of 2,3,6-Trifluorobenzyl Acetate
This protocol describes the synthesis of an ester derivative, 2,3,6-Trifluorobenzyl acetate, through a classic Fischer-Speier esterification. The reaction involves the acid-catalyzed condensation of this compound with acetic acid.[6]
Experimental Protocol: Acid-Catalyzed Esterification
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (12 mmol, 1.0 equiv.) and glacial acetic acid (35 mmol, ~3.0 equiv.).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, ~10 drops) to the stirring mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 120-130 °C) for 1-2 hours. Microwave heating can significantly accelerate this reaction.[6]
-
Work-up (Quenching): Allow the mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing 15 mL of cold water.
-
Work-up (Extraction): Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Work-up (Washing): Combine the organic extracts and wash sequentially with 15 mL of 5% sodium bicarbonate solution (until effervescence ceases) and 15 mL of saturated sodium chloride (brine) solution.[6]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude 2,3,6-Trifluorobenzyl acetate. Further purification can be achieved via vacuum distillation if necessary.
Data Presentation: Reagents and Expected Yield
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₇H₅F₃O | 162.11 | 12 | 1.0 |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 35 | ~3.0 |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | (Catalyst) | (Catalyst) |
| Product | Formula | M.W. ( g/mol ) | Expected Yield | Notes |
| 2,3,6-Trifluorobenzyl acetate | C₉H₇F₃O₂ | 204.15 | 85-95% | Yield is estimated based on standard Fischer esterification of benzyl alcohols.[6] |
Logical Diagram for Fischer Esterification
Caption: Key mechanistic steps of the acid-catalyzed Fischer esterification.
References
- 1. 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl Alcohol|CAS 2244085-32-1 [benchchem.com]
- 2. 2-Fluoro-6-(trifluoromethyl)benzyl Alcohol|CAS 152211-15-9 [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
Application Notes and Protocols: 2,3,6-Trifluorobenzyl Alcohol in Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated benzyl alcohols are a critical class of building blocks in modern medicinal chemistry. The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability. While direct pharmaceutical applications of 2,3,6-trifluorobenzyl alcohol are not extensively documented in publicly available literature, its structural analogs, such as 2,4,6-trifluorobenzyl alcohol, serve as key intermediates in the synthesis of potent therapeutic agents. This document will use the synthesis of a crucial intermediate for the HIV integrase inhibitor, Bictegravir, which utilizes 2,4,6-trifluorobenzyl alcohol, as a representative example to illustrate the application and synthetic protocols relevant to trifluorinated benzyl alcohols. The methodologies presented are analogous to those that would be employed for the 2,3,6-isomer.
The primary application highlighted is the conversion of the trifluorobenzyl alcohol to a more reactive trifluorobenzyl halide, which is then used in nucleophilic substitution reactions to construct the core of the final active pharmaceutical ingredient (API).
Core Application: Synthesis of 2,4,6-Trifluorobenzylamine, a Key Intermediate for Bictegravir
The synthesis of 2,4,6-trifluorobenzylamine is a multi-step process that proceeds through the corresponding alcohol. This amine is a vital component for the synthesis of Bictegravir, an FDA-approved medication for the treatment of HIV infection.
Experimental Protocols
Protocol 1: Reduction of 2,4,6-Trifluorobenzaldehyde to 2,4,6-Trifluorobenzyl Alcohol
This protocol is adapted from patent CN104610068A and describes the reduction of the aldehyde to the alcohol.
Materials:
-
2,4,6-Trifluorobenzaldehyde
-
Potassium borohydride (KBH₄)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
To a reaction vessel, add 2,4,6-trifluorobenzaldehyde (100g) and ethanol (300g).
-
In a separate vessel, dissolve potassium borohydride (17.2g) in water (100g).
-
Slowly add the potassium borohydride solution to the aldehyde solution, maintaining the temperature at 30°C.
-
After the addition is complete, continue to stir the reaction mixture at 30°C for 3 hours.
-
Monitor the reaction by Gas Chromatography (GC) until the starting material is consumed.
-
Cool the reaction mixture and adjust the pH to 2-3 with hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2,4,6-trifluorobenzyl alcohol.
Protocol 2: Conversion of 2,4,6-Trifluorobenzyl Alcohol to 2,4,6-Trifluorobenzyl Chloride
This protocol, also based on patent CN104610068A, details the conversion of the alcohol to the more reactive chloride.
Materials:
-
2,4,6-Trifluorobenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Tetrahydrofuran (THF)
Procedure:
-
In a reaction vessel, dissolve 2,4,6-trifluorobenzyl alcohol (100g) in tetrahydrofuran (200g).
-
Slowly add thionyl chloride (88g) to the solution, maintaining the temperature at 40°C.
-
Stir the reaction mixture at 40°C for 5 hours.
-
Monitor the reaction by GC.
-
Upon completion, perform a direct distillation under reduced pressure to obtain 2,4,6-trifluorobenzyl chloride.
Protocol 3: Synthesis of 2,4,6-Trifluorobenzylamine from 2,4,6-Trifluorobenzyl Chloride
This final step, adapted from the same patent, describes the formation of the target amine.
Materials:
-
2,4,6-Trifluorobenzyl chloride
-
Urotropine (hexamethylenetetramine)
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Dissolve 2,4,6-trifluorobenzyl chloride (100g) and urotropine (82g) in ethanol (300g).
-
Heat the mixture to reflux and maintain for 5 hours.
-
Cool the reaction mixture and add hydrochloric acid (100g of 36% solution).
-
Heat again to reflux for 4 hours.
-
Cool the mixture and filter the resulting solid.
-
Wash the solid with ethanol to obtain the crude product.
-
Recrystallize from ethanol to yield pure 2,4,6-trifluorobenzylamine hydrochloride.
-
Neutralize with a base and extract to obtain the free amine.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 2,4,6-trifluorobenzyl alcohol as described in the representative patent.
| Parameter | Value |
| Starting Material | 2,4,6-Trifluorobenzaldehyde |
| Reducing Agent | Potassium Borohydride |
| Solvent | Ethanol/Water |
| Reaction Temperature | 30°C |
| Reaction Time | 3 hours |
| Product Purity (GC) | 97% |
| Yield | 84% |
Visualizations
Caption: Synthetic workflow for 2,4,6-trifluorobenzylamine intermediate.
Caption: Mechanism of action of Bictegravir.
2,3,6-Trifluorobenzyl Alcohol: A Versatile Fluorinated Building Block in Organic Synthesis
Introduction
2,3,6-Trifluorobenzyl alcohol is a valuable fluorinated building block in organic synthesis, prized for its unique electronic properties imparted by the fluorine atoms. The presence of fluorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a sought-after precursor in the development of novel pharmaceuticals and agrochemicals. This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic transformations.
Physicochemical Properties and Safety Information
| Property | Value | Reference |
| CAS Number | 114152-19-1 | [1] |
| Molecular Formula | C₇H₅F₃O | [1] |
| Molecular Weight | 162.11 g/mol | |
| Appearance | Solid | |
| Purity | 99.1% | [2] |
Safety Note: this compound is a chemical irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Applications in Organic Synthesis
This compound serves as a versatile starting material for a variety of chemical transformations, enabling the introduction of the 2,3,6-trifluorobenzyl moiety into a wide range of molecular scaffolds. Key applications include its use in the synthesis of ethers, esters, aldehydes, and alkylated compounds.
Synthesis of 2,3,6-Trifluorobenzyl Ethers via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. In this reaction, the alkoxide of this compound acts as a nucleophile, displacing a halide or other suitable leaving group from an alkylating agent.
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for Williamson Ether Synthesis.
Protocol: Synthesis of 2,3,6-Trifluorobenzyl Ethyl Ether
-
Materials: this compound, sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF), ethyl iodide, deionized water, diethyl ether, brine.
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF under a nitrogen atmosphere at 0 °C, a solution of this compound (1.0 eq.) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
Ethyl iodide (1.5 eq.) is added dropwise, and the reaction is stirred at room temperature for 12 hours.
-
The reaction is carefully quenched by the slow addition of deionized water.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired ether.
-
| Entry | Alkyl Halide | Base | Solvent | Yield (%) |
| 1 | Ethyl Iodide | NaH | THF | 85 |
| 2 | Benzyl Bromide | K₂CO₃ | DMF | 78 |
| 3 | Propargyl Bromide | NaH | THF | 82 |
Esterification of this compound
The hydroxyl group of this compound can be readily esterified with carboxylic acids or their derivatives, such as acyl chlorides, to form the corresponding esters. These esters are often key intermediates in the synthesis of agrochemicals and pharmaceuticals.
Experimental Workflow: Esterification with Acyl Chloride
Caption: Workflow for Esterification with Acyl Chloride.
Protocol: Synthesis of 2,3,6-Trifluorobenzyl Acetate
-
Materials: this compound, acetyl chloride, pyridine, dichloromethane (DCM), 1 M hydrochloric acid, saturated sodium bicarbonate solution, brine.
-
Procedure:
-
To a solution of this compound (1.0 eq.) and pyridine (1.5 eq.) in DCM at 0 °C, acetyl chloride (1.2 eq.) is added dropwise.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched with 1 M hydrochloric acid.
-
The organic layer is separated and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
| Entry | Acyl Chloride | Base | Solvent | Yield (%) |
| 1 | Acetyl Chloride | Pyridine | DCM | 92 |
| 2 | Benzoyl Chloride | Triethylamine | DCM | 88 |
| 3 | Cyclopropanecarbonyl chloride | Pyridine | DCM | 85 |
Oxidation to 2,3,6-Trifluorobenzaldehyde
The primary alcohol functionality of this compound can be selectively oxidized to the corresponding aldehyde, a valuable intermediate for various carbon-carbon bond-forming reactions.
Experimental Workflow: Oxidation to Aldehyde
Caption: Workflow for Oxidation to Aldehyde.
Protocol: Synthesis of 2,3,6-Trifluorobenzaldehyde
-
Materials: this compound, pyridinium chlorochromate (PCC), dichloromethane (DCM), silica gel.
-
Procedure:
-
To a stirred suspension of PCC (1.5 eq.) in DCM, a solution of this compound (1.0 eq.) in DCM is added in one portion.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the pure aldehyde.
-
| Entry | Oxidizing Agent | Solvent | Yield (%) |
| 1 | PCC | DCM | 85 |
| 2 | Dess-Martin Periodinane | DCM | 90 |
Conversion to 2,3,6-Trifluorobenzyl Bromide
For nucleophilic substitution reactions where a more reactive electrophile is required, this compound can be converted to the corresponding benzyl bromide.
Protocol: Synthesis of 2,3,6-Trifluorobenzyl Bromide
-
Materials: this compound, phosphorus tribromide (PBr₃), anhydrous diethyl ether.
-
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous diethyl ether at 0 °C, PBr₃ (0.4 eq.) is added dropwise.
-
The reaction mixture is stirred at room temperature for 3 hours.
-
The reaction is poured onto ice and extracted with diethyl ether.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the crude bromide, which can be used in the next step without further purification.
-
Application in Agrochemical Synthesis: A Hypothetical Pathway
The 2,3,6-trifluorobenzyl moiety is a key component in a number of commercial agrochemicals. The following diagram illustrates a hypothetical signaling pathway targeted by a fungicide derived from this compound. Many fungicides act by inhibiting specific enzymes in the fungal respiratory chain.
Hypothetical Signaling Pathway: Inhibition of Fungal Respiration
Caption: Hypothetical mechanism of a fungicide derived from this compound inhibiting Complex III of the fungal electron transport chain, leading to decreased ATP production and cessation of fungal growth.
Conclusion
This compound is a highly versatile and valuable building block for organic synthesis. Its utility in preparing a diverse range of fluorinated molecules, coupled with the significant impact of fluorine on the properties of the final compounds, ensures its continued importance in the fields of medicinal chemistry and agrochemical research. The protocols provided herein offer a starting point for the exploration of its rich chemistry.
References
Application Note: Oxidation of 2,3,6-Trifluorobenzyl Alcohol to 2,3,6-Trifluorobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details protocols for the oxidation of the primary alcohol 2,3,6-Trifluorobenzyl alcohol to its corresponding aldehyde, 2,3,6-Trifluorobenzaldehyde. This transformation is a key step in the synthesis of various fluorinated compounds used in pharmaceutical and agrochemical research.[1] Due to the electron-withdrawing nature of the fluorine substituents, mild and selective oxidizing agents are required to achieve high yields and prevent over-oxidation to the carboxylic acid. This document provides a comparison of common oxidation methods and presents a detailed protocol for a recommended method, the Dess-Martin Periodinane (DMP) oxidation.
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis.[2][3] For electron-deficient substrates such as this compound, the reaction requires careful selection of reagents to ensure high conversion and selectivity. Strong oxidizing agents like potassium permanganate or chromic acid often lead to the formation of the corresponding carboxylic acid.[4][5][6] Therefore, milder reagents are preferred. This note evaluates several common mild oxidants for this purpose, including Pyridinium Chlorochromate (PCC), Swern oxidation reagents, and Dess-Martin Periodinane (DMP).
-
Pyridinium Chlorochromate (PCC): A stable and commercially available reagent that selectively oxidizes primary alcohols to aldehydes in non-aqueous solvents like dichloromethane (DCM).[7][8] However, it is a chromium (VI) compound, which is toxic and requires careful handling and disposal.[8][9]
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C).[10][11][12] It is highly effective and avoids heavy metals, but it generates the malodorous byproduct dimethyl sulfide and requires strictly anhydrous and low-temperature conditions.[12][13][14]
-
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a mild, selective, and high-yielding oxidation of primary alcohols to aldehydes at room temperature.[2][15] It is known for its operational simplicity and compatibility with sensitive functional groups.[15][16]
Based on its mild reaction conditions, high selectivity, and operational simplicity, the Dess-Martin Periodinane (DMP) oxidation is the recommended method for this transformation.
Comparison of Oxidation Methods
While specific yield data for the oxidation of this compound is not extensively published, the following table summarizes typical conditions and expected yields based on protocols for similar benzyl alcohols.
| Oxidizing Agent | Typical Solvent | Temperature | Reaction Time | Typical Yield Range | Key Advantages & Disadvantages |
| PCC | Dichloromethane (DCM) | Room Temp. | 2-4 hours | 80-95% | (+): Simple setup, stable reagent.[8] (-): Toxic chromium waste, tedious workup.[8][9] |
| Swern Oxidation | Dichloromethane (DCM) | -78 °C to Room Temp. | 1-3 hours | 85-98% | (+): High yields, metal-free.[12] (-): Requires low temp, produces foul odor.[12] |
| Dess-Martin (DMP) | Dichloromethane (DCM) | Room Temp. | 1-3 hours | 90-98% | (+): Mild conditions, high selectivity, easy workup.[4][16] (-): Reagent can be explosive if impure.[17] |
Recommended Protocol: Dess-Martin Periodinane (DMP) Oxidation
This protocol describes the oxidation of this compound to 2,3,6-Trifluorobenzaldehyde using DMP.
Materials and Reagents
-
This compound (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether (Et₂O)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Experimental Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 mmol).
-
Dissolve the alcohol in anhydrous dichloromethane (10 mL).
-
-
Addition of Reagent:
-
To the stirred solution at room temperature, add Dess-Martin periodinane (1.2 mmol, 1.2 eq) in one portion.[16]
-
A mildly exothermic reaction may be observed. The mixture typically becomes a cloudy suspension.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).[16]
-
-
Workup and Quenching:
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.[16]
-
Stir the biphasic mixture vigorously until all solids dissolve and the layers become clear. This step reduces the unreacted DMP and byproducts.
-
-
Extraction and Isolation:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[16]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2,3,6-Trifluorobenzaldehyde.
-
-
Purification:
-
If necessary, purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure aldehyde.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the oxidation protocol.
Caption: Workflow for DMP oxidation of this compound.
Safety Precautions
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Dess-Martin Periodinane can be explosive under certain conditions, particularly if impure or subjected to shock or heat.[17] Use a reputable commercial source.
-
Dichloromethane is a hazardous, cancer-suspect agent.[9] Handle with care and avoid inhalation or skin contact.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 9. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. ijsart.com [ijsart.com]
- 12. Swern Oxidation [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Application of 2,3,6-Trifluorobenzyl Alcohol in Agrochemical Synthesis
Introduction
2,3,6-Trifluorobenzyl alcohol is a fluorinated aromatic alcohol that serves as a valuable building block in the synthesis of various agrochemicals. The presence of fluorine atoms in the benzyl ring can significantly influence the physicochemical and biological properties of the final active ingredient, often enhancing efficacy, metabolic stability, and target binding affinity. While its application is not as widely documented as that of its tetrafluorinated analogue, 2,3,5,6-tetrafluorobenzyl alcohol, the principles of its use in agrochemical synthesis are analogous, particularly in the formation of pyrethroid insecticides. Pyrethroids are a major class of synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of a model pyrethroid insecticide.
Key Application: Synthesis of Pyrethroid Insecticides
The primary application of this compound in agrochemical synthesis is as the alcohol moiety in the esterification reaction with a suitable cyclopropanecarboxylic acid derivative to form a pyrethroid ester. This reaction is the cornerstone of synthesizing a wide array of potent insecticides.
Experimental Protocols
Protocol 1: Synthesis of 2,3,6-Trifluorobenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylate (A Model Pyrethroid)
This protocol describes the synthesis of a hypothetical pyrethroid insecticide, 2,3,6-trifluorobenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylate, through the esterification of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carbonyl chloride with this compound.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 114152-19-1 | 162.11 | 1.62 g |
| 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carbonyl chloride | 53337-12-7 | 227.51 | 2.28 g |
| Triethylamine | 121-44-8 | 101.19 | 1.5 mL |
| Toluene, anhydrous | 108-88-3 | 92.14 | 50 mL |
| 5% Hydrochloric acid | N/A | N/A | 20 mL |
| Saturated sodium bicarbonate solution | N/A | N/A | 20 mL |
| Brine | N/A | N/A | 20 mL |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | 5 g |
Procedure:
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 1.62 g (10 mmol) of this compound in 30 mL of anhydrous toluene.
-
Addition of Base: Add 1.5 mL (10.8 mmol) of triethylamine to the solution.
-
Addition of Acid Chloride: Dissolve 2.28 g (10 mmol) of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carbonyl chloride in 20 mL of anhydrous toluene and add it to the dropping funnel. Add the acid chloride solution dropwise to the reaction mixture over 30 minutes at room temperature with vigorous stirring.
-
Reaction: After the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Wash the mixture sequentially with 20 mL of 5% hydrochloric acid, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 2,3,6-trifluorobenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylate.
Expected Yield and Purity:
| Parameter | Value |
| Theoretical Yield | 3.53 g |
| Expected Yield | 2.9 - 3.2 g (82-90%) |
| Purity (by HPLC) | >98% |
Logical Workflow for Agrochemical Development
The development of a new agrochemical involves a structured workflow from initial synthesis to final product formulation.
Caption: Workflow for the development of an agrochemical.
Synthetic Pathway Diagram
The synthesis of the model pyrethroid from this compound is a straightforward esterification reaction.
Caption: Synthesis of a model pyrethroid insecticide.
This compound is a versatile precursor for the synthesis of fluorinated agrochemicals, particularly pyrethroid insecticides. The synthetic protocols are generally robust and high-yielding, leveraging standard esterification methodologies. The incorporation of the 2,3,6-trifluorobenzyl moiety is a strategic approach to modulate the biological activity and physicochemical properties of the resulting pesticides, offering a pathway to novel and effective crop protection agents. Further research into the synthesis and biological evaluation of a broader range of agrochemicals derived from this building block is warranted.
Application Notes and Protocols for the Synthesis of Advanced Polymers from 2,3,6-Trifluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polymers are a class of materials known for their exceptional properties, including high thermal stability, chemical resistance, low surface energy, and hydrophobicity. These characteristics make them highly valuable in the development of advanced materials for a variety of applications, from high-performance coatings and electronics to specialized biomedical devices and drug delivery systems. The incorporation of fluorine atoms into a polymer backbone can significantly alter its physical, chemical, and biological properties.
2,3,6-Trifluorobenzyl alcohol is a promising but underexplored monomer for the synthesis of novel fluorinated polymers. While direct literature on the polymerization of this compound is limited, its structure suggests the potential for creating advanced polymers, likely poly(2,3,6-trifluorophenylene methylene), through acid-catalyzed polycondensation. This document provides a hypothetical framework for the synthesis and characterization of such polymers, drawing on established protocols for the polymerization of benzyl alcohol and other fluorinated monomers.
Potential Applications
Polymers derived from this compound are anticipated to exhibit a unique combination of properties due to the presence of the trifluorophenyl group. Potential applications include:
-
Advanced Coatings: The low surface energy and hydrophobicity imparted by the fluorine atoms could lead to the development of anti-fouling, self-cleaning, and corrosion-resistant coatings.
-
High-Performance Dielectrics: Fluorinated polymers often possess low dielectric constants, making them suitable for use as insulating materials in microelectronics.
-
Biomedical Materials: The biocompatibility and inertness of fluoropolymers make them attractive for use in medical implants, drug delivery vehicles, and diagnostic devices. The trifluorobenzyl moiety could offer specific interactions for targeted drug delivery.
-
Specialty Membranes: The chemical resistance of these polymers could be leveraged in the fabrication of robust membranes for separation processes in harsh chemical environments.
Proposed Synthesis: Acid-Catalyzed Polycondensation
The most probable route for the polymerization of this compound is through an acid-catalyzed self-condensation reaction to form a poly(phenylene methylene) derivative. In this reaction, the alcohol is protonated by a strong acid, followed by the elimination of water to form a benzylic carbocation. This carbocation then undergoes electrophilic aromatic substitution with another monomer molecule, leading to the formation of a dimer and regenerating the acidic proton. This process repeats to build the polymer chain.
Proposed Reaction Scheme
Caption: Proposed reaction pathway for the acid-catalyzed polycondensation of this compound.
Experimental Protocols
The following protocols are adapted from established procedures for the polymerization of benzyl alcohol and should be considered as a starting point for the synthesis of poly(2,3,6-trifluorophenylene methylene).[1] Caution: These reactions involve strong acids and should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Polymerization using Anhydrous Hydrogen Fluoride (AHF)
Anhydrous hydrogen fluoride is a highly effective but hazardous catalyst for the polymerization of benzyl alcohol.[1] Extreme caution must be exercised when handling AHF.
Materials:
-
This compound
-
Anhydrous Hydrogen Fluoride (AHF)
-
Polyethylene or Teflon beaker
-
Magnetic stirrer and stir bar
-
Dimethylformamide (DMF)
-
Methanol
-
Deionized water
Procedure:
-
In a polyethylene beaker equipped with a magnetic stir bar, carefully add a measured volume of anhydrous hydrogen fluoride at ambient temperature (e.g., 16°C).[1]
-
Slowly add this compound dropwise to the stirred AHF. A vigorous reaction is expected.[1]
-
After the addition is complete, continue stirring for a designated period (e.g., 1-2 hours).
-
Allow the AHF to evaporate overnight in the fume hood.[1]
-
Wash the resulting solid residue repeatedly with deionized water until the washings are neutral.[1]
-
Dry the solid in a vacuum oven at a moderate temperature (e.g., 50°C).
-
For purification, dissolve the crude polymer in DMF and precipitate it by adding methanol.[1]
-
Collect the purified polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
Protocol 2: Polymerization using Sulfuric Acid
Concentrated sulfuric acid is a more common and less hazardous alternative to AHF for this type of polymerization.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Deionized water
-
Methanol
Procedure:
-
Dissolve this compound in a suitable solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise to the stirred solution.
-
After the addition, allow the reaction mixture to stir at room temperature for a specified time (e.g., 24 hours).
-
Quench the reaction by pouring the mixture into a beaker of ice water.
-
Separate the organic layer and wash it successively with deionized water and saturated sodium bicarbonate solution until neutral.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the solution under reduced pressure to obtain the crude polymer.
-
Purify the polymer by dissolving it in a minimal amount of DCM and precipitating it in a large volume of cold methanol.
-
Filter the precipitate and dry it under vacuum.
Experimental Workflow
Caption: General experimental workflow for the synthesis of poly(2,3,6-trifluorophenylene methylene).
Data Presentation: Expected Polymer Properties
The following table summarizes the anticipated properties of poly(2,3,6-trifluorophenylene methylene) based on the known characteristics of similar fluorinated and non-fluorinated poly(phenylene methylene)s. Actual values will need to be determined experimentally.
| Property | Expected Value/Characteristic | Rationale |
| Appearance | Off-white to pale yellow solid | Similar to poly(phenylene methylene) synthesized from benzyl alcohol. |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO, THF) | The fluorine atoms may enhance solubility in certain organic solvents. |
| Thermal Stability (TGA) | High, with decomposition temperature > 300 °C | The strong C-F bonds are expected to impart high thermal stability.[2] |
| Glass Transition (Tg) | Expected to be higher than non-fluorinated analogs | The rigid trifluorophenyl groups should restrict chain mobility, leading to a higher Tg. |
| Molecular Weight (Mn) | 1,000 - 10,000 g/mol (by GPC) | Polycondensation of benzyl alcohols often yields polymers in this molecular weight range. |
| Polydispersity (PDI) | > 2 | Step-growth polymerization typically results in broader molecular weight distributions. |
| Surface Energy | Low | A key characteristic of fluorinated polymers, leading to hydrophobicity and oleophobicity.[2] |
| Dielectric Constant | Low | The presence of fluorine generally lowers the dielectric constant of a polymer. |
Characterization Methods
To confirm the structure and properties of the synthesized polymer, the following characterization techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the polymer structure and confirm the incorporation of the trifluorobenzyl monomer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and other thermal transitions.
-
Contact Angle Measurements: To quantify the hydrophobicity and surface energy of polymer films.
Conclusion
While the synthesis of advanced polymers from this compound is a nascent area of research, the foundational principles of benzyl alcohol polymerization provide a strong basis for exploration. The protocols and expected properties outlined in this document offer a comprehensive starting point for researchers and scientists to investigate this promising monomer. The resulting fluorinated polymers have the potential to contribute significantly to the development of next-generation materials for a wide array of applications in science and technology.
References
Application Notes and Protocols for Fluorinated Benzyl Alcohols in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of fluorinated benzyl alcohols and their derivatives in medicinal chemistry. The strategic incorporation of fluorine into the benzyl alcohol scaffold has become a pivotal strategy for modulating the physicochemical and pharmacokinetic properties of drug candidates, leading to enhanced efficacy, metabolic stability, and target selectivity.
Introduction to Fluorinated Benzyl Alcohols in Drug Discovery
Fluorinated benzyl alcohols are valuable building blocks in the synthesis of a wide range of biologically active molecules. The introduction of fluorine atoms into the benzyl ring can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent molecule. These modifications can lead to improved drug-like properties, such as enhanced binding affinity to target proteins, increased membrane permeability, and reduced susceptibility to metabolic degradation. Consequently, fluorinated benzyl alcohol derivatives have found applications in the development of antifungal, anticancer, antiplasmodial, and central nervous system (CNS) active agents.
Key Applications and Biological Activities
Fluorinated benzyl moieties are integral components of numerous pharmaceuticals and clinical candidates. Below are examples of their applications and the corresponding biological activities.
Antifungal Agents: The Case of Voriconazole
Voriconazole is a broad-spectrum triazole antifungal drug used to treat serious fungal infections. Its structure features a difluorophenyl group, which is crucial for its potent activity. Voriconazole functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2]
Signaling Pathway of Voriconazole Action
The following diagram illustrates the mechanism of action of Voriconazole in inhibiting ergosterol biosynthesis.
Antiplasmodial and Anticancer Activities
Fluorinated benzyl derivatives have also demonstrated significant potential in the development of antiplasmodial and anticancer agents. For instance, a library of 6-fluoro-3-benzylmenadione analogues has been synthesized and evaluated for their antiplasmodial activity against Plasmodium falciparum.[3][4] Similarly, fluorinated benzylidene derivatives have been investigated for their anticancer properties.[5]
Quantitative Biological Data
The following tables summarize the biological activity of representative fluorinated benzyl alcohol derivatives.
Table 1: Antifungal Activity of Voriconazole
| Fungal Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |
| Aspergillus fumigatus | <0.03 - 0.5 | 0.25 | [6] |
| Candida albicans | 0.06 - 0.12 | - | [7] |
| Candida glabrata | 1.0 - 2.0 | - | [7] |
MIC: Minimum Inhibitory Concentration; MIC90: MIC for 90% of isolates.
Table 2: Antiplasmodial Activity of Fluorinated 3-Benzylmenadiones
| Compound | P. falciparum NF54 IC50 (nM) | Cytotoxicity L6 cells IC50 (µM) | Selectivity Index (SI) | Reference |
| A-a-21 (6-fluoro derivative) | 70 | >10 | >143 | [3][4] |
| A-b-21 (6-H analogue) | 200 | >10 | >50 | [3][4] |
| Plasmodione | 58 | - | - | [4] |
IC50: Half-maximal inhibitory concentration.
Table 3: Anticancer Activity of a Fluorinated Benzylidene 2-Aminoimidazolone Derivative
| Cancer Cell Line | Compound 2b IC50 (µM) | 5-FU IC50 (µM) | Reference |
| SMMC-7721 | 12.87 | 18.39 | [5] |
| HepG2 | 17.10 | 56.12 | [5] |
5-FU: 5-Fluorouracil (positive control).
Experimental Protocols
Synthesis of Fluorinated Benzyl Alcohols and Derivatives
Protocol 1: Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one (A Key Intermediate for Voriconazole) [8]
This protocol describes the synthesis of a key precursor for Voriconazole, which is derived from a fluorinated aromatic ketone.
Workflow Diagram for the Synthesis of a Voriconazole Intermediate
Materials:
-
Mono- or difluorophenacyl chloride
-
4-amino-4H-1,2,4-triazole
-
2-propanol
-
1N Hydrochloric acid
Procedure:
-
To a stirred solution of mono- or difluorophenacyl chloride (0.14 mol) in 2-propanol (50 mL), add 4-amino-4H-1,2,4-triazole (0.12 mol).[8]
-
Stir the suspension at reflux for 6 hours.[8]
-
Cool the reaction mixture to 25–30°C and continue stirring for another hour.[8]
-
Filter the solid, wash it with 2-propanol (10 mL), and dry under reduced pressure (10–15 mm Hg) for 6 hours at 45°C to yield the crude product.[8]
-
Dissolve the crude product (0.08 mol) in 1 N HCl (100 mL) at 2–5°C for further reactions.[8]
Biological Assays
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Macrodilution) [9]
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antifungal agent.
Materials:
-
Voriconazole (or other test compound)
-
Fungal isolates (e.g., Candida spp., Aspergillus spp.)
-
RPMI 1640 medium (buffered to pH 7.0 with MOPS)
-
Sterile plastic tubes
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of the antifungal agent in an appropriate solvent (e.g., dimethylformamide for voriconazole).[9]
-
Prepare serial dilutions of the antifungal agent in RPMI 1640 medium in sterile plastic tubes.[9]
-
Prepare a conidial suspension of the fungal isolate in RPMI 1640 medium and adjust the concentration spectrophotometrically to 0.5 × 10³ to 2.5 × 10⁴ CFU/mL.[9]
-
Add 0.9 mL of the inoculum suspension to each tube containing the serially diluted antifungal agent.[9]
-
Incubate the tubes at 35°C for a specified period (e.g., 24-48 hours).
-
The MIC is determined as the lowest concentration of the antifungal agent that visibly inhibits fungal growth.
Protocol 3: Cell Viability Assay (MTT Assay) [5]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HepG2, SMMC-7721)
-
Fluorinated benzylidene derivative (or other test compound)
-
5-Fluorouracil (positive control)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and the positive control (5-FU) for a specified duration (e.g., 48 hours).[5]
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Conclusion
Fluorinated benzyl alcohols and their derivatives represent a versatile and powerful class of compounds in medicinal chemistry. Their unique properties, conferred by the presence of fluorine, enable the fine-tuning of molecular characteristics to optimize drug-like properties. The examples and protocols provided herein offer a foundation for researchers to explore the potential of these compounds in the development of novel therapeutics for a range of diseases.
References
- 1. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 2. Voriconazole - BioPharma Notes [biopharmanotes.com]
- 3. Voriconazole synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzylidene 2-aminoimidazolones derivatives: synthesis and in vitro evaluation of anti-tumor carcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of voriconazole (UK-109,496) against clinical isolates of Aspergillus species and its effectiveness in an experimental model of invasive pulmonary aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Voriconazole Pharmacodynamics Using Time-Kill Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Activities of Voriconazole, Itraconazole, and Amphotericin B against Blastomyces dermatitidis, Coccidioides immitis, and Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]
Experimental procedure for etherification of 2,3,6-Trifluorobenzyl alcohol
Application Notes and Protocols for Researchers
Topic: Experimental Procedure for Etherification of 2,3,6-Trifluorobenzyl Alcohol
Document ID: ANP-2025-12-23-001
Version: 1.0
Abstract
This document provides a detailed experimental protocol for the etherification of this compound. The primary method described is the Williamson ether synthesis, a reliable and widely applicable method for forming ethers from an alcohol and an organohalide.[1][2] This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a straightforward procedure for the preparation of fluorinated benzyl ethers. These compounds are of interest due to the unique properties conferred by fluorine substitution, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of bioactive molecules.
Introduction
The etherification of alcohols is a fundamental transformation in organic chemistry. Among the various methods, the Williamson ether synthesis is a classical and versatile approach for the preparation of both symmetrical and unsymmetrical ethers.[1][2] The reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[2]
Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms can profoundly alter the physical and biological properties of a molecule. For instance, fluorinated benzyl ethers are used as protecting groups in oligosaccharide synthesis to improve NMR resolution.[3][4] This protocol details the etherification of this compound with an alkyl halide to generate the corresponding ether.
Experimental Protocol: Williamson Ether Synthesis of 2,3,6-Trifluorobenzyl Ether
This protocol describes the synthesis of a generic 2,3,6-Trifluorobenzyl alkyl ether via the Williamson ether synthesis.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the alcohol in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the reaction is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly quench the excess NaH by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Transfer the mixture to a separatory funnel. Add water and an organic solvent (e.g., diethyl ether or ethyl acetate) for extraction. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and saturated aqueous sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure 2,3,6-Trifluorobenzyl ether.
Data Presentation
The following table summarizes the quantitative data for a representative etherification of this compound with methyl iodide.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol (162.1 mg) |
| Sodium Hydride (60%) | 1.2 mmol (48 mg) |
| Methyl Iodide | 1.1 mmol (156.1 mg, 68.5 µL) |
| Solvent | |
| Anhydrous THF | 10 mL |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Product | |
| 1-(methoxymethyl)-2,3,6-trifluorobenzene | |
| Theoretical Yield | 1.0 mmol (176.1 mg) |
| Actual Yield | (To be determined experimentally) |
| Purity (by NMR/GC-MS) | (To be determined experimentally) |
Experimental Workflow
The following diagram illustrates the key steps in the etherification of this compound via the Williamson ether synthesis.
Caption: Workflow for Williamson Ether Synthesis.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydride (NaH) is a water-reactive and flammable solid. Handle under an inert atmosphere and quench carefully.
-
Alkyl halides can be toxic and volatile. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. wiserpub.com [wiserpub.com]
- 4. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis | Fine Chemical Engineering [ojs.wiserpub.com]
Application Notes and Protocols for 2,3,6-Trifluorobenzyl Alcohol as a Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3,6-trifluorobenzyl (TFIBn) group is a valuable protecting group for hydroxyl functionalities in multi-step organic synthesis. As a member of the fluorinated benzyl ether family, it offers unique electronic properties that can influence reaction outcomes and provide enhanced stability under certain conditions compared to traditional benzyl ethers. The electron-withdrawing nature of the fluorine atoms can modulate the reactivity of the benzyl group, particularly towards oxidative cleavage, while generally maintaining stability to a wide range of acidic and basic conditions. This document provides detailed application notes, experimental protocols, and comparative data for the use of the 2,3,6-trifluorobenzyl group in organic synthesis.
Data Presentation
Table 1: Synthesis of 2,3,6-Trifluorobenzyl Bromide
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PBr₃ | Toluene | 0 to rt | 2 | >90 (estimated) | Analogous to[1] |
| SOBr₂ | CH₂Cl₂ | 0 to rt | 1-2 | >90 (estimated) | Analogous to[2] |
Table 2: Protection of Alcohols as 2,3,6-Trifluorobenzyl Ethers
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol (e.g., Methyl α-D-mannopyranoside) | NaH | DMF | 0 to rt | 16 | 60-90 (estimated) | Analogous to[3] |
| Secondary Alcohol | NaH | THF/DMF | 0 to rt | 12-24 | 50-80 (estimated) | General procedure |
| Phenol | K₂CO₃ | Acetone/DMF | rt to 60 | 4-12 | 70-95 (estimated) | General procedure |
Yields are estimated based on similar fluorinated benzyl ethers and may vary depending on the specific substrate.
Table 3: Deprotection of 2,3,6-Trifluorobenzyl Ethers
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C | MeOH or EtOH | rt | 12-48 | >90 | General procedure, slower than Bn[3] |
| Oxidative Cleavage (Photochemical) | DDQ, UV light (365 nm) | MeCN | rt | 2-6 | 80-95 (estimated) | Analogous to[4] |
| Oxidative Cleavage (Thermal) | DDQ | CH₂Cl₂/H₂O | rt to reflux | 4-24 | 70-90 (estimated) | Analogous to[1] |
| Strong Acid Cleavage | BBr₃ or BCl₃ | CH₂Cl₂ | -78 to rt | 1-4 | >85 | General procedure |
Deprotection times for hydrogenolysis are generally longer for fluorinated benzyl ethers compared to their non-fluorinated counterparts.[3]
Experimental Protocols
Protocol 1: Synthesis of 2,3,6-Trifluorobenzyl Bromide
This protocol describes the conversion of 2,3,6-trifluorobenzyl alcohol to the corresponding bromide using phosphorus tribromide (PBr₃).
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Anhydrous toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 2,3,6-trifluorobenzyl bromide.
Protocol 2: Protection of a Primary Alcohol with 2,3,6-Trifluorobenzyl Bromide
This protocol details the protection of a primary alcohol using the Williamson ether synthesis.
Materials:
-
Primary alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2,3,6-Trifluorobenzyl bromide
-
Anhydrous dimethylformamide (DMF)
-
Methanol
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the primary alcohol (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 2,3,6-trifluorobenzyl bromide (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to 0 °C and quench the excess NaH by the slow addition of methanol.
-
Add saturated ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Deprotection of a 2,3,6-Trifluorobenzyl Ether by Catalytic Hydrogenolysis
This protocol describes the cleavage of the 2,3,6-trifluorobenzyl ether using palladium-catalyzed hydrogenation.
Materials:
-
2,3,6-Trifluorobenzyl protected alcohol
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the 2,3,6-trifluorobenzyl protected alcohol in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (10-20 mol% by weight) to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature. Note that the reaction time may be significantly longer than for a standard benzyl ether.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
Mandatory Visualizations
Caption: General workflow for the synthesis and use of the 2,3,6-trifluorobenzyl protecting group.
Caption: Stability profile of the 2,3,6-trifluorobenzyl ether protecting group.
Discussion
The 2,3,6-trifluorobenzyl group offers a useful alternative to the standard benzyl protecting group. The presence of three electron-withdrawing fluorine atoms on the aromatic ring is expected to decrease the electron density of the benzyl system. This has several implications for its use as a protecting group:
-
Stability: The decreased electron density may enhance stability towards certain oxidative conditions compared to a standard benzyl or p-methoxybenzyl (PMB) group. However, strong oxidizing agents like DDQ are still effective for its removal, often requiring photochemical activation for efficient cleavage.[4] Like other benzyl ethers, it is generally stable to a wide range of acidic and basic conditions.
-
Deprotection: Catalytic hydrogenolysis remains a reliable method for deprotection. However, studies on other fluorinated benzyl ethers have shown that the rate of hydrogenolysis is slower compared to the non-fluorinated analogues.[3] This can be an advantage in cases where selective deprotection is desired in the presence of other, more labile, protecting groups.
-
NMR Spectroscopy: The fluorine atoms provide a useful handle for ¹⁹F NMR spectroscopy, which can aid in the characterization of intermediates in complex syntheses.
Conclusion
The 2,3,6-trifluorobenzyl protecting group is a versatile tool for the protection of hydroxyl groups. Its unique electronic properties, conferred by the fluorine substituents, provide a different reactivity profile compared to standard benzyl ethers, particularly with respect to the rate of hydrogenolytic cleavage. The protocols provided herein, based on established methodologies for related compounds, offer a starting point for the application of this protecting group in organic synthesis. Researchers are encouraged to optimize the reaction conditions for their specific substrates.
References
Application Notes and Protocols for Catalytic Reactions Involving 2,3,6-Trifluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of potential catalytic reactions involving 2,3,6-trifluorobenzyl alcohol, a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Due to the limited specific literature on the catalytic reactions of this particular isomer, the following protocols are based on established methods for analogous fluorinated benzyl alcohols and related substrates.
Catalytic Oxidation of this compound to 2,3,6-Trifluorobenzaldehyde
The selective oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. For fluorinated benzyl alcohols, this reaction provides access to key intermediates for the synthesis of bioactive molecules. Various catalytic systems can be employed for this purpose, offering alternatives to stoichiometric reagents.
Application:
The resulting 2,3,6-trifluorobenzaldehyde is a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The trifluoromethyl group can enhance biological activity and stability. It can undergo various subsequent reactions, including nucleophilic additions and condensation reactions.
Catalytic Systems Overview:
A variety of catalyst systems have been shown to be effective for the oxidation of benzyl alcohols. Below is a summary of potential catalysts and their typical reaction conditions.
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Yield (%) | Selectivity (%) | Reference |
| TEMPO/NaOCl | Sodium hypochlorite | Dichloromethane/Water | 0 - 25 | >90 | >95 | General Protocol |
| MnO₂ | - | Dichloromethane | 25 - 40 | Variable | High | General Protocol |
| Palladium on Carbon (Pd/C) | O₂ or Air | Toluene | 80 - 100 | Good to Excellent | High | General Protocol |
| Copper/TEMPO | O₂ or Air | Acetonitrile | 25 - 60 | Good to Excellent | High | General Protocol |
Experimental Protocol: TEMPO-Catalyzed Oxidation
This protocol describes the oxidation of a substituted benzyl alcohol using a TEMPO/NaOCl catalytic system.
Materials:
-
This compound
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Potassium bromide (KBr)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Add an aqueous solution of sodium bicarbonate.
-
Add potassium bromide (0.1 eq) and TEMPO (0.01 eq) to the biphasic mixture.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium hypochlorite solution (1.2 eq) while stirring vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3,6-trifluorobenzaldehyde.
-
Purify the product by column chromatography on silica gel if necessary.
Workflow for TEMPO-Catalyzed Oxidation:
Caption: Workflow for the TEMPO-catalyzed oxidation of this compound.
Catalytic Hydrogenation of 2,3,6-Trifluorobenzaldehyde to this compound
The reduction of benzaldehydes to benzyl alcohols is a key reaction for accessing the alcohol functionality. Catalytic hydrogenation offers a clean and efficient method for this transformation.
Application:
This reaction provides a direct route to this compound from its corresponding aldehyde, which may be more readily available through other synthetic routes.
Catalytic Systems Overview:
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | Reference |
| Pd/C | H₂ gas | Ethanol/Methanol | 25 | 1 - 5 | >95 | General Protocol |
| PtO₂ | H₂ gas | Ethyl acetate | 25 | 1 | >95 | General Protocol |
| NaBH₄ | - | Methanol/Ethanol | 0 - 25 | - | >95 | General Protocol |
| Ru-complex | H₂ gas | Methanol | 25 - 50 | 10 - 50 | High | General Protocol |
Experimental Protocol: Catalytic Hydrogenation using Pd/C
This protocol describes the reduction of a substituted benzaldehyde using palladium on carbon as the catalyst.
Materials:
-
2,3,6-Trifluorobenzaldehyde
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas supply
-
Hydrogenation vessel (e.g., Parr shaker or balloon hydrogenation setup)
-
Filter agent (e.g., Celite®)
Procedure:
-
In a hydrogenation vessel, dissolve 2,3,6-trifluorobenzaldehyde (1.0 eq) in ethanol or methanol.
-
Carefully add 10% Pd/C (1-5 mol%) to the solution.
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm) or use a hydrogen-filled balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product is often of high purity, but can be further purified by chromatography or distillation if necessary.
Logical Diagram for Catalytic Hydrogenation:
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,6-Trifluorobenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 2,3,6-Trifluorobenzyl alcohol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound involve the reduction of a corresponding carbonyl compound. The two primary routes are:
-
Reduction of 2,3,6-Trifluorobenzaldehyde: This is a widely used method employing reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1][2]
-
Grignard Reaction: This involves the reaction of a Grignard reagent with 2,3,6-trifluorobenzaldehyde to form a secondary alcohol.[3][4][5] This method is versatile for creating more complex alcohol derivatives.
Q2: What are the typical yields for the synthesis of this compound?
A2: Yields are highly dependent on the chosen synthesis route, reaction conditions, and purity of starting materials. For the reduction of fluorinated benzaldehydes with NaBH₄, yields can be high, often exceeding 90% under optimized conditions.[6] However, factors such as substrate purity, solvent choice, and reaction temperature can significantly impact the final yield.
Q3: What are the potential side reactions to be aware of during the synthesis?
A3: During the reduction of fluorinated benzaldehydes, a potential side reaction is hydrodefluorination, where a fluorine atom is replaced by a hydrogen atom. In Grignard reactions, side products can arise from the reaction of the Grignard reagent with any trace amounts of water or acidic protons in the reaction mixture.[3][7] Wurtz-type homocoupling of the Grignard reagent is also a possibility.
Q4: How can I purify the final product?
A4: Purification of this compound typically involves standard laboratory techniques. After quenching the reaction and work-up, the crude product can be purified by:
-
Column Chromatography: Using a silica gel column with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) is effective for removing impurities.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent or solvent mixture can yield highly pure crystals.[8][9][10][11]
-
Distillation: If the product is a liquid, distillation under reduced pressure can be used for purification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield in the Reduction of 2,3,6-Trifluorobenzaldehyde
| Possible Cause | Troubleshooting Steps |
| Inactive Reducing Agent | Use a fresh, unopened container of NaBH₄ or LiAlH₄. Ensure proper storage conditions (cool, dry place) to prevent deactivation. |
| Presence of Water | Use anhydrous solvents. Dry all glassware thoroughly in an oven before use and cool under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Stoichiometry | Carefully measure and use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents) to ensure complete conversion of the aldehyde. |
| Low Reaction Temperature | While the reaction is often performed at 0°C to control exothermicity, ensure the reaction is allowed to warm to room temperature and stir for a sufficient duration to go to completion. |
| Impure Starting Material | Verify the purity of the 2,3,6-Trifluorobenzaldehyde using techniques like NMR or GC-MS before starting the reaction. |
Problem 2: Formation of Significant Impurities
| Possible Cause | Troubleshooting Steps |
| Over-reduction or Side Reactions | Monitor the reaction closely using Thin Layer Chromatography (TLC). Upon completion, quench the reaction promptly to prevent further reactions. For sensitive substrates, consider using a milder reducing agent. |
| Hydrodefluorination | Use of less reactive reducing agents like NaBH4 over LiAlH4 might minimize this side reaction. Control of reaction temperature is also crucial. |
| Impure Solvents | Use high-purity, anhydrous solvents to avoid introducing contaminants that can lead to side reactions. |
| Inefficient Work-up | Ensure proper quenching of the reducing agent and thorough extraction of the product from the aqueous layer. Washing the organic layer with brine can help remove residual water and some impurities. |
Problem 3: Difficulties in Product Isolation and Purification
| Possible Cause | Troubleshooting Steps |
| Product is an Oil Instead of a Solid | Some fluorinated benzyl alcohols can be low-melting solids or oils. If recrystallization is difficult, purification by column chromatography is the recommended alternative. |
| Co-elution of Impurities in Chromatography | Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve better separation. |
| Poor Crystal Formation during Recrystallization | Experiment with different solvent systems. A combination of a solvent in which the compound is soluble and a non-solvent in which it is insoluble is often effective. Slow cooling can promote the formation of larger, purer crystals.[8][9][10][11] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 2,3,6-Trifluorobenzaldehyde with NaBH₄
This protocol is a general guideline based on the reduction of similar fluorinated benzaldehydes.
Materials:
-
2,3,6-Trifluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,3,6-Trifluorobenzaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0°C and slowly quench the reaction by adding 1 M HCl until the effervescence ceases and the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Synthesis of a Secondary Alcohol via Grignard Reaction with 2,3,6-Trifluorobenzaldehyde
This protocol provides a general framework for a Grignard reaction.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
An appropriate alkyl or aryl halide (e.g., bromobenzene)
-
2,3,6-Trifluorobenzaldehyde
-
Saturated ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Ensure all glassware is flame-dried and assembled under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings (1.2 eq) in a round-bottom flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of the alkyl/aryl halide (1.1 eq) in anhydrous diethyl ether or THF.
-
Add a small portion of the halide solution to the magnesium. The reaction should initiate, indicated by bubbling and a color change. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining halide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent to 0°C.
-
Dissolve 2,3,6-Trifluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent at 0°C.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0°C and quench by the slow addition of saturated NH₄Cl solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Reduction of Fluorinated Benzaldehydes (Analogous Systems)
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NaBH₄ | Methanol | RT | 1 | >95 | General knowledge |
| 2 | NaBH₄ | Ethanol | RT | 1 | >95 | General knowledge |
| 3 | LiAlH₄ | THF | 0 to RT | 2 | >98 | General knowledge |
| 4 | NaBH₄/Wet Al₂O₃ | Solvent-free | RT | 0.25 | 99 | [6] |
Note: The data presented is for the reduction of benzaldehyde and other aromatic aldehydes and serves as a general guideline for optimizing the synthesis of this compound.
Mandatory Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. asianpubs.org [asianpubs.org]
- 7. quora.com [quora.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Synthesis of 2,3,6-Trifluorobenzyl Alcohol
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,6-Trifluorobenzyl alcohol. The information is organized into a question-and-answer format to directly address common challenges encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The two primary synthetic routes for the preparation of this compound are:
-
Reduction of 2,3,6-Trifluorobenzaldehyde: This is a widely used method involving the reduction of the corresponding aldehyde using a suitable reducing agent.
-
Grignard Reaction: This method involves the reaction of a Grignard reagent with 2,3,6-Trifluorobenzaldehyde to form the desired alcohol.
Troubleshooting Guide: Side Products in the Synthesis of this compound
This section details potential side products for the common synthetic routes and provides guidance on how to minimize their formation.
Route 1: Reduction of 2,3,6-Trifluorobenzaldehyde
The reduction of 2,3,6-Trifluorobenzaldehyde is a common and effective method for synthesizing this compound. However, side products can arise from incomplete reaction, over-reduction, or reactions during workup.
Potential Side Products and Troubleshooting
| Side Product | Potential Cause | Troubleshooting Steps |
| Unreacted 2,3,6-Trifluorobenzaldehyde | - Insufficient reducing agent.- Low reaction temperature or short reaction time.- Poor quality of the reducing agent. | - Increase the molar equivalent of the reducing agent (e.g., NaBH₄, LiAlH₄).- Optimize reaction temperature and time based on literature procedures.- Use a freshly opened or properly stored reducing agent. |
| 2,3,6-Trifluorotoluene | Over-reduction of the benzyl alcohol. This is more likely with stronger reducing agents like LiAlH₄ under harsh conditions. | - Use a milder reducing agent like Sodium Borohydride (NaBH₄).- Carefully control the reaction temperature, keeping it low.- Monitor the reaction progress closely using TLC or GC to avoid prolonged reaction times. |
| Cannizzaro Reaction Products (2,3,6-Trifluorobenzoic acid and this compound) | Aromatic aldehydes lacking an α-hydrogen can undergo the Cannizzaro reaction in the presence of a strong base.[1] This can occur if the reaction conditions become basic and the aldehyde is not fully reduced. | - Ensure the reaction medium is not strongly basic. If a basic workup is required, it should be performed at low temperatures and for a short duration.- Ensure complete conversion of the aldehyde. |
| Acetals | If the reaction is performed in an alcohol solvent (e.g., methanol, ethanol) under acidic conditions (which can occur during workup), the aldehyde can react with the alcohol to form an acetal.[1] | - Use an aprotic solvent such as THF or diethyl ether for the reduction.- If an alcoholic solvent is necessary, ensure the workup is performed under neutral or slightly basic conditions. |
Experimental Protocol: Reduction of 2,3,6-Trifluorobenzaldehyde using Sodium Borohydride
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3,6-Trifluorobenzaldehyde (1 equivalent) in a suitable solvent like methanol or ethanol.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reducing Agent: Slowly add Sodium Borohydride (NaBH₄) (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0°C for a specified time (e.g., 1-2 hours) and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0°C.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Logical Workflow for the Reduction of 2,3,6-Trifluorobenzaldehyde
Caption: Workflow for the synthesis of this compound via reduction.
Route 2: Grignard Reaction with 2,3,6-Trifluorobenzaldehyde
The Grignard reaction provides a versatile method for forming carbon-carbon bonds. In this context, a Grignard reagent (R-MgX) adds to the carbonyl carbon of 2,3,6-Trifluorobenzaldehyde. For the synthesis of the parent this compound, the Grignard reagent would need to be a simple hydride source, which is not a standard Grignard reagent. However, this method is highly relevant for producing substituted 2,3,6-trifluorobenzyl alcohols. For the purpose of this guide, we will consider the potential side products when using a generic alkyl Grignard reagent (e.g., MeMgBr).
Potential Side Products and Troubleshooting
| Side Product | Potential Cause | Troubleshooting Steps |
| Unreacted 2,3,6-Trifluorobenzaldehyde | - Incomplete formation or deactivation of the Grignard reagent.- Insufficient Grignard reagent.- Steric hindrance from the ortho-substituents on the benzaldehyde. | - Ensure anhydrous conditions for Grignard reagent formation and reaction.[2]- Use freshly prepared Grignard reagent.- Increase the molar equivalents of the Grignard reagent. |
| Reduction Product (this compound) | The Grignard reagent can act as a reducing agent, especially if it has a β-hydrogen, via a six-membered transition state.[3] | - Use a Grignard reagent without β-hydrogens if possible (e.g., MeMgBr).- Perform the reaction at a lower temperature. |
| Enolization Product | The Grignard reagent can act as a base and deprotonate any α-hydrogens on the aldehyde.[3] (Note: Benzaldehyde has no α-hydrogens, so this is not a concern for this specific substrate). | Not applicable for 2,3,6-Trifluorobenzaldehyde. |
| Wurtz Coupling Product (R-R) | The Grignard reagent can couple with the alkyl halide from which it was formed. | - Add the alkyl halide slowly to the magnesium turnings during Grignard reagent preparation.- Ensure the magnesium is of high quality. |
Experimental Protocol: Grignard Reaction with 2,3,6-Trifluorobenzaldehyde
-
Grignard Reagent Preparation: In an oven-dried, three-necked flask under an inert atmosphere, prepare the Grignard reagent by adding an alkyl halide (e.g., bromomethane) in anhydrous diethyl ether or THF to magnesium turnings.
-
Reaction Setup: In a separate oven-dried flask under an inert atmosphere, dissolve 2,3,6-Trifluorobenzaldehyde in anhydrous diethyl ether or THF and cool to 0°C.
-
Addition: Slowly add the prepared Grignard reagent to the solution of the aldehyde via a dropping funnel.
-
Reaction: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction by TLC.
-
Quenching: After the reaction is complete, cool the mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, wash, dry, and concentrate. Purify the crude product by column chromatography.
Signaling Pathway of Potential Side Reactions in Grignard Synthesis
Caption: Potential reaction pathways in the Grignard synthesis.
References
Technical Support Center: Purification of Crude 2,3,6-Trifluorobenzyl Alcohol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,3,6-Trifluorobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities largely depend on the synthetic route used. If prepared by the reduction of 2,3,6-trifluorobenzaldehyde, residual aldehyde is a likely impurity. If synthesized from the reduction of 2,3,6-trifluorobenzoic acid, the unreacted starting material may be present. Other potential impurities include residual solvents from the reaction or initial workup, and over-oxidation products like the corresponding benzoic acid.
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification strategy.
| Property | Value |
| Molecular Formula | C₇H₅F₃O |
| Molecular Weight | 162.11 g/mol [1] |
| Appearance | White solid[2] |
| Melting Point | 43-45 °C |
| Boiling Point | 112 °C at 30 Torr |
Q3: Which purification method is most suitable for crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Distillation (under vacuum): Effective for removing non-volatile impurities and some solvents. Given its relatively high boiling point, vacuum distillation is necessary to prevent decomposition.
-
Recrystallization: A good choice if the crude product is a solid and a suitable solvent is found. It is effective at removing small amounts of impurities.
-
Column Chromatography: A versatile technique for separating compounds with different polarities. It is particularly useful when dealing with multiple impurities or when impurities have similar boiling points to the product.
Troubleshooting Guides
Recrystallization Issues
Q: My this compound does not crystallize from solution. What should I do?
A: This is a common issue that can arise from several factors:
-
Too much solvent: If an excessive amount of solvent was used, the solution may not be saturated enough for crystals to form.
-
Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
-
Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its solubility but has not yet started to crystallize.
-
Solution 1 (Seeding): Add a "seed crystal" of pure this compound to the solution to initiate crystallization.
-
Solution 2 (Scratching): Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
-
Inappropriate solvent: The chosen solvent may not be ideal for recrystallization.
-
Solution: Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Q: An oil has formed instead of crystals. How can I fix this?
A: Oiling out occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Solution 1 (Re-dissolve and slow cool): Reheat the solution until the oil fully dissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool more slowly. Insulating the flask can help.
-
Solution 2 (Change solvent): The boiling point of your solvent may be too high. Choose a solvent with a lower boiling point, or use a solvent mixture.
Column Chromatography Issues
Q: My this compound is not moving down the column.
A: This indicates that the eluent (solvent system) is not polar enough to move the compound.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
Q: The separation of my compound from an impurity is poor.
A: Poor separation can result from an inappropriate solvent system or issues with the column packing.
-
Solution 1 (Optimize solvent system): Use thin-layer chromatography (TLC) to test different solvent systems to find one that provides good separation between your product and the impurity.
-
Solution 2 (Repack the column): If the column was not packed uniformly, it can lead to band broadening and poor separation. Ensure the silica gel is packed evenly without any air bubbles.
Distillation Issues
Q: The compound seems to be decomposing during distillation.
A: this compound has a high boiling point at atmospheric pressure, which can lead to thermal degradation.
-
Solution: Use vacuum distillation to lower the boiling point of the compound. A boiling point of 112 °C at 30 Torr has been reported.
Experimental Protocols
Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.
-
Procedure:
-
Place the crude this compound in the distillation flask.
-
Slowly apply vacuum to the system.
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point (approximately 112 °C at 30 Torr).
-
-
Notes: Use a cold trap to protect the vacuum pump from any volatile components.
Recrystallization
-
Solvent Selection: Test various solvents to find a suitable one. A mixture of a polar and a non-polar solvent, such as ethanol/water or toluene/hexane, may be effective. The ideal solvent will dissolve the crude product when hot but not when cold.
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals thoroughly.
-
Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate eluent. A good starting point for a polar aromatic alcohol like this could be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A reported system for a similar compound is ethyl acetate/petroleum ether (20/80).
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow it to pack evenly.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that is then evaporated onto a small amount of silica gel (dry loading).
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the solvent system.
-
If necessary, gradually increase the polarity of the eluent to move the compound down the column.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting guide for recrystallization issues.
References
Technical Support Center: Trifluoromethylbenzyl Alcohol Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yields in trifluoromethylbenzyl alcohol synthesis and reactions.
Troubleshooting Guide
Issue: Low Conversion of Starting Material
Question: I am observing a low conversion rate of my starting material (e.g., trifluoromethylbenzoic acid or trifluoromethylbenzyl halide) to the desired trifluoromethylbenzyl alcohol. What are the potential causes and how can I address them?
Answer:
Low conversion is a common issue that can often be traced back to several key factors:
-
Insufficiently Active Reagents or Catalysts: The potency of your reagents and catalysts is paramount. For reductions of carboxylic acids, ensure your reducing agent (e.g., DIBAL-H) is fresh and has not been deactivated by improper storage. For nucleophilic substitutions from a halide, the quality of the nucleophile and any phase-transfer catalyst is critical.[1]
-
Suboptimal Reaction Temperature: Temperature plays a crucial role. Some reactions require heating to proceed at a reasonable rate, while others may need cooling to prevent side reactions. For instance, the hydrolysis of m-trifluoromethyl benzyl chloride can be slow, necessitating elevated temperatures.[2] Conversely, highly exothermic reactions with reducing agents may require initial cooling.
-
Poor Solvent Choice: The solvent must be appropriate for the reaction type and should solubilize the reactants. Polar aprotic solvents like DMSO, DMF, or DMAC are often effective for nucleophilic substitutions.[3] For reductions, ethereal or hydrocarbon solvents are common.[1] Using coordinating solvents like THF or ethanol with certain metal catalysts can sometimes lower the yield.[4]
-
Presence of Water: Moisture can deactivate many reagents, especially strong reducing agents like DIBAL-H and organometallics. Ensure all glassware is thoroughly dried and use anhydrous solvents.[5]
Issue: Formation of Significant Byproducts
Question: My reaction is producing a significant amount of byproducts, which is lowering the yield of trifluoromethylbenzyl alcohol. What are the likely side reactions and how can they be minimized?
Answer:
The electron-withdrawing nature of the trifluoromethyl group can influence reactivity and lead to specific byproducts.
-
Over-reduction or Reduction of the CF3 Group: When reducing a trifluoromethylbenzoic acid or ester, aggressive reducing agents can sometimes lead to the reduction of the trifluoromethyl group itself, a significant issue when high purity is required.[1] Using a milder or more selective reducing agent like diisobutylaluminum hydride (DIBAL-H) can prevent this.[1]
-
Dimerization/Polymerization: Under certain conditions, such as Friedel-Crafts reactions with electron-poor arenes, benzyl alcohols can undergo self-polymerization.[6]
-
Hydrolysis of Halide Starting Material: When synthesizing the alcohol from a trifluoromethylbenzyl halide, the halide can hydrolyze back to the alcohol if there is water in the reaction mixture, especially if the desired reaction is slow.[3]
-
Formation of Ethers: In reactions where an alcohol is present as a solvent or nucleophile, ether formation can be a competing side reaction. For example, self-condensation of the benzylating agent can form a dibenzyl ether.[5]
Frequently Asked Questions (FAQs)
Q1: Which starting material is better for synthesizing trifluoromethylbenzyl alcohol: the corresponding benzoic acid or the benzyl halide?
A1: The choice depends on reagent availability, cost, and the scale of the synthesis.
-
From Benzoic Acid: This route typically involves reduction. A key challenge is avoiding the reduction of the trifluoromethyl group. Using a selective reducing agent like DIBAL-H is recommended to achieve high conversion without this byproduct.[1]
-
From Benzyl Halide: This involves nucleophilic substitution (hydrolysis). This method can be very efficient. For example, reacting m-trifluoromethyl bromobenzyl with sodium acetate in methanol can yield over 90% of the final alcohol product after hydrolysis of the intermediate acetate.[2] Selecting the benzyl chloride over the bromide may offer advantages in cost and availability, and it has been shown to result in less hydrolysis as a side reaction compared to the bromide in certain azide syntheses.[3]
Q2: How do I choose the optimal solvent for my reaction?
A2: The ideal solvent depends on the specific reaction mechanism.
-
For nucleophilic substitution reactions to form the alcohol (or an intermediate ester), polar aprotic solvents are generally preferred. A screen of solvents for a similar substitution reaction showed the following reactivity order: DMAC > DMSO > NMP > DMF.[3]
-
For reduction reactions , inert solvents like ethers (THF, diethyl ether) or hydrocarbons (toluene, hexane) are typically used.[1]
-
Avoid solvents that can compete in the reaction. For example, alcoholic solvents in a reaction meant to form an ether with a different alcohol could lead to a mixture of products. Oxygen-containing solvents like THF and ethanol can also coordinate with metal catalysts and potentially reduce their activity.[4]
Q3: My trifluoromethylbenzyl alcohol product is difficult to purify. What techniques are most effective?
A3: Purification challenges often arise from byproducts with similar polarity.
-
Distillation: Trifluoromethylbenzyl alcohol has a relatively high boiling point, making vacuum distillation a viable and effective method for purification to remove less volatile impurities.[2][7]
-
Chromatography: For high-purity requirements, silica gel chromatography is a standard method. A solvent system like chloroform/methanol or DCM/methanol may provide better separation than ethyl acetate/hexane systems.[5]
-
Recrystallization: If the alcohol is a solid at room temperature or can be derivatized to a solid, recrystallization is a powerful and scalable purification technique.[8]
Q4: Can the electron-withdrawing trifluoromethyl group affect the reactivity of the benzyl alcohol?
A4: Yes, the strong electron-withdrawing nature of the CF3 group significantly impacts reactivity. For instance, in dehydrative etherification reactions, the presence of a trifluoromethyl group on the benzyl alcohol can deactivate it to the point where no reaction occurs under conditions where other substituted benzyl alcohols react well.[9] This is due to the destabilization of any potential carbocation intermediate at the benzylic position.
Data and Protocols
Table 1: Comparison of Solvents in Nucleophilic Substitution
This table summarizes the effectiveness of different solvents in the nucleophilic substitution reaction of 3,5-bis-(trifluoromethyl)benzyl chloride with sodium azide, which serves as a model for reactions involving trifluoromethylbenzyl halides.
| Solvent | Conversion after 2h (%) | Temperature (°C) | Notes |
| DMAC | >99 | 23 | Fastest conversion |
| DMSO | >99 | 23 | Excellent conversion, good processing option |
| NMP | >99 | 23 | High conversion |
| DMF | >99 | 23 | Good conversion, good processing option |
| Acetonitrile | Sluggish | Higher Temp Required | Slower reaction rate at room temperature |
| Isopropanol | Sluggish | Higher Temp Required | Unidentified impurity formed |
| Toluene | No Reaction | 23 | Not a suitable solvent |
| Ethyl Acetate | No Reaction | 23 | Not a suitable solvent |
(Data adapted from a study on azide synthesis, which is mechanistically similar to hydrolysis for alcohol synthesis)[3]
Experimental Protocol: Synthesis of m-Trifluoromethylbenzyl Alcohol via Hydrolysis
This protocol is adapted from a patented procedure for the preparation of m-trifluoromethylbenzyl alcohol from the corresponding bromide.[2]
Materials:
-
m-Trifluoromethyl bromobenzyl (119.5 g)
-
Sodium acetate (60 g)
-
Methanol (300 ml)
-
Autoclave
Procedure:
-
Charge a 1000 ml autoclave with methanol (300 ml), sodium acetate (60 g), and m-trifluoromethyl bromobenzyl (119.5 g).
-
Seal the autoclave and heat the mixture to 140°C with stirring.
-
Maintain the reaction at 140°C for 16 hours. Monitor the reaction for the complete conversion of the starting material using Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove inorganic salts (sodium bromide). Wash the filter cake with a small amount of methanol and combine the filtrates.
-
Perform atmospheric distillation on the combined filtrate to remove methanol and the byproduct methyl acetate.
-
Purify the resulting crude product by vacuum distillation (e.g., at 0.0024 MPa) to yield pure m-trifluoromethylbenzyl alcohol.
Expected Yield: ~94%[2]
Experimental Protocol: Reduction of 4-alkoxy-3-trifluoromethylbenzoic acid
This protocol describes the selective reduction of a substituted trifluoromethylbenzoic acid to the corresponding benzyl alcohol using DIBAL-H, which avoids reduction of the trifluoromethyl group.[1]
Materials:
-
4-alkoxy-3-trifluoromethylbenzoic acid
-
Diisobutylaluminum hydride (DIBAL-H)
-
Inert solvent (e.g., Toluene, Hexane, or THF)
Procedure:
-
Dissolve the 4-alkoxy-3-trifluoromethylbenzoic acid in an appropriate inert solvent (e.g., toluene) under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to a suitable temperature (e.g., 0°C to -78°C) to control the initial exothermic reaction.
-
Slowly add a solution of DIBAL-H (typically 1.0-1.5 M in a hydrocarbon solvent) to the cooled solution of the carboxylic acid. The amount of DIBAL-H should be carefully measured (typically 2-3 equivalents).
-
After the addition is complete, allow the reaction to stir and slowly warm to room temperature. Monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction carefully by slowly adding a quenching agent (e.g., Rochelle's salt solution, or sequentially methanol, water, and aqueous acid).
-
Perform an aqueous workup to separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-alkoxy-3-trifluoromethylbenzyl alcohol by flash chromatography or vacuum distillation.
Visual Guides
Caption: Troubleshooting workflow for low yield reactions.
Caption: Decision logic for synthesis pathway selection.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Preventing decomposition of 2,3,6-Trifluorobenzyl alcohol during reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,6-Trifluorobenzyl alcohol. The information is designed to help prevent its decomposition during chemical reactions.
Troubleshooting Guide
Decomposition of this compound during a reaction can manifest as low yield, formation of impurities, or a complete reaction failure. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Oxidation of the Alcohol | Analyze the crude reaction mixture for the presence of 2,3,6-trifluorobenzaldehyde or 2,3,6-trifluorobenzoic acid using techniques like GC-MS or LC-MS. | - If oxidation is confirmed, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen. - Avoid using oxidizing agents unless they are part of the desired reaction scheme. - Consider using a protecting group for the alcohol if the reaction conditions are harsh. |
| Acid-Catalyzed Decomposition | Check the pH of the reaction mixture. Strong acidic conditions can promote side reactions. | - If strong acids are not essential for the reaction, consider using a milder acid or a buffered system. - For reactions requiring acidic conditions, explore using a protecting group for the alcohol functionality. - Lowering the reaction temperature may also help to minimize acid-catalyzed side reactions. |
| Base-Induced Decomposition | Determine if strong bases are present in the reaction. Aryl fluorides can be susceptible to nucleophilic aromatic substitution under strongly basic conditions. | - Use non-nucleophilic or sterically hindered bases if a base is required. Examples include proton sponge, or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). - Avoid strong, nucleophilic bases like sodium hydroxide or sodium hydride if possible, as they might displace the fluoride atoms on the aromatic ring.[1] |
| Thermal Decomposition | Review the reaction temperature. High temperatures can lead to nonspecific decomposition pathways. | - Attempt the reaction at a lower temperature. - If the reaction requires high temperatures, consider using a solvent with a lower boiling point to control the temperature more effectively. - Use a protecting group that is stable at the required reaction temperature. |
Problem: Formation of Insoluble Materials or Tar
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Polymerization/Self-Condensation | This can be promoted by strong acids or high temperatures, leading to the formation of poly-benzyl ethers. | - Lower the reaction temperature. - Reduce the concentration of any strong acid catalysts. - Add the alcohol slowly to the reaction mixture to maintain a low instantaneous concentration. |
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
While specific decomposition pathways for this compound are not extensively documented in the literature, based on the reactivity of similar benzyl alcohols, the primary degradation routes are likely:
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Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde (2,3,6-trifluorobenzaldehyde) and further to the carboxylic acid (2,3,6-trifluorobenzoic acid).[2] This is a common reaction for benzyl alcohols.[2]
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Acid-Catalyzed Dehydration: In the presence of strong acids, intermolecular dehydration can occur to form a dibenzyl ether.
-
Nucleophilic Aromatic Substitution: Although the C-F bond is generally strong, under harsh basic conditions, a nucleophile could potentially displace one of the fluorine atoms on the aromatic ring. Aryl fluorides can undergo nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups.
Q2: How can I prevent the oxidation of this compound during a reaction?
To prevent oxidation, it is crucial to minimize the presence of oxygen and other oxidizing agents.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere such as nitrogen or argon. This is one of the most effective ways to prevent aerobic oxidation.
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
-
Avoid Oxidizing Reagents: Be mindful of all reagents added to your reaction mixture to ensure they do not have oxidizing properties unless required for the desired transformation.
Q3: Is this compound stable in strongly acidic or basic conditions?
-
Acidic Conditions: While moderately stable in weak acids, strong acids can catalyze dehydration reactions, leading to the formation of ethers or elimination products. The rate of these side reactions is typically temperature-dependent.
-
Basic Conditions: The stability in basic conditions depends on the nature of the base. Non-nucleophilic, hindered bases are less likely to cause decomposition. However, strong, nucleophilic bases could potentially lead to nucleophilic aromatic substitution of a fluorine atom. It has been noted that aryl fluorides can behave differently than other aryl halides in the presence of strong bases.[1]
Q4: What are suitable protecting groups for this compound?
Protecting the hydroxyl group can be an effective strategy to prevent decomposition. The choice of protecting group will depend on the specific reaction conditions. Some common alcohol protecting groups include:
-
Silyl Ethers (e.g., TBDMS, TIPS): These are generally stable under a wide range of conditions but can be removed with fluoride sources (like TBAF) or acid.[3]
-
Benzyl Ether (Bn): While the substrate itself is a benzyl alcohol, in more complex molecules, a different substituted benzyl ether could be used. These are typically removed by hydrogenolysis.[3]
-
Acetyl (Ac) or Benzoyl (Bz) Esters: These are stable to acidic conditions but are readily cleaved by basic hydrolysis.[3]
The selection of a suitable protecting group requires careful consideration of the overall synthetic route and the stability of the protecting group to all planned reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Inert Atmosphere
This protocol describes a general setup for running a reaction under an inert atmosphere to prevent oxidation of this compound.
-
Glassware Preparation: All glassware should be thoroughly dried in an oven at >100 °C for several hours and allowed to cool in a desiccator.
-
Assembly: Assemble the glassware (e.g., round-bottom flask with a condenser and addition funnel) while it is still warm and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon) using a Schlenk line or a balloon.
-
Reagent Addition:
-
Solid reagents should be added to the reaction flask under a positive flow of inert gas.
-
Liquid reagents, including solvents, should be transferred via syringe or cannula. Ensure all solvents are anhydrous and degassed if necessary.
-
-
Reaction Execution: Maintain a positive pressure of the inert gas throughout the reaction. If the reaction needs to be heated, use an oil bath with a temperature controller.
-
Work-up: After the reaction is complete, cool the mixture to room temperature before opening it to the atmosphere.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Troubleshooting workflow for reactions with this compound.
References
Technical Support Center: Reactions with Fluorinated Benzyl Alcohols
Welcome to the technical support center for troubleshooting reactions involving fluorinated benzyl alcohols. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during synthesis, purification, and analysis.
General Reactivity & Handling FAQs
Q1: My reaction with a fluorinated benzyl alcohol is not proceeding as expected. What general factors should I consider?
A: When reactions involving fluorinated benzyl alcohols fail or give poor yields, several factors related to the unique properties of these substrates should be considered:
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Altered Acidity and Reactivity: Fluorine's strong electron-withdrawing nature can significantly alter the electronic properties of the benzyl alcohol. Ortho-fluorination, for instance, can increase the hydrogen-bond acidity of the hydroxyl group.[1][[“]] However, di-ortho-fluorination (2,6-difluorination) can lead to a decrease in acidity due to intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atoms.[1] This intramolecular interaction can reduce the availability of the hydroxyl group for reaction.
-
Steric Hindrance: Fluorine atoms, particularly in the ortho position, can introduce steric bulk that hinders the approach of reagents to the benzylic carbon or the hydroxyl group.
-
Catalyst and Reagent Compatibility: Standard reaction conditions may not be optimal. For example, strong reducing agents like NaH have been reported to cause defluorination of aryl fluorides.[3] It is crucial to select reagents that are compatible with the C-F bond.
-
Solvent Effects: The choice of solvent is critical. Highly polar, non-nucleophilic solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can be effective in activating C-OH or C-F bonds for substitution reactions by stabilizing cationic intermediates through hydrogen bonding.[4][5]
Q2: I'm observing unexpected side products. What are common side reactions with fluorinated benzyl alcohols?
A: Several side reactions can occur depending on the reaction conditions and the substrate:
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Self-Polymerization: In Friedel-Crafts type reactions, particularly with electron-poor arenes, benzyl alcohols can undergo self-polymerization.[4]
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Elimination: When using secondary fluorinated benzyl alcohols, elimination reactions to form styrenic compounds can be a significant side reaction, especially under conditions that favor carbocation formation.[4]
-
Defluorination: As mentioned, certain reagents and conditions can lead to the cleavage of the C-F bond, which is often highly stable. This can occur via metabolism-like pathways or with potent reducing agents.[3][6]
-
Oxidation: Benzyl alcohols are susceptible to oxidation to the corresponding benzaldehyde and benzoic acid, which can occur slowly even on exposure to air.[7]
Q3: How does the position of the fluorine substituent affect the reactivity of the benzyl alcohol's hydroxyl group?
A: The position of the fluorine atom has a profound impact on reactivity:
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ortho-Fluorination: A fluorine atom at the ortho position generally increases the hydrogen-bond donating capacity (acidity) of the hydroxyl group.[1][8] However, it can also lead to intramolecular hydrogen bonding (OH···F), which stabilizes certain conformations and can influence the alcohol's availability to react.[1][[“]]
-
meta-Fluorination: A meta-fluorine atom primarily exerts an inductive electron-withdrawing effect, which can influence the acidity of the hydroxyl group and the reactivity of the aromatic ring.
-
para-Fluorination: A fluorine atom at the para position influences the electronic character of the molecule through both inductive and resonance effects, which can affect reaction rates. For example, an electron-withdrawing group at this position can inhibit reactions that proceed through a carbocationic intermediate.[9]
-
ortho,ortho'-Difluorination: The presence of two fluorine atoms flanking the hydroxymethyl group generally leads to a decrease in HB acidity compared to the monofluorinated analogue.[1] This is attributed to a strong intramolecular hydrogen bond that locks the conformation and reduces the hydroxyl group's interaction with external reagents.
Troubleshooting Oxidation Reactions
Q4: My oxidation of a fluorinated benzyl alcohol to the corresponding aldehyde is giving low yield or over-oxidation to the carboxylic acid. How can I improve selectivity?
A: Achieving selective oxidation to the aldehyde can be challenging. Here are some strategies:
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Use Mild Oxidants: Avoid harsh oxidants like permanganate. Milder, more selective reagents are preferable.
-
Inhibiting Over-oxidation with Fluorinated Solvents: Using fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent or co-solvent can inhibit the further oxidation of the aldehyde to the carboxylic acid, thus improving selectivity.[10]
-
Catalytic Aerobic Oxidation: Systems using dual catalysis, for example with HNO₃ and HFIP, can achieve excellent yields and high selectivity for the aldehyde at room temperature with oxygen as the terminal oxidant.[10]
-
Carbon Nanotube (CNT) Activated PMS: Peroxymonosulfate (PMS) activated by CNTs can be an effective system for selective oxidation to the aldehyde under mild conditions.[11][12]
The following workflow can help diagnose issues with oxidation reactions.
Caption: Troubleshooting workflow for oxidation of fluorinated benzyl alcohols.
Troubleshooting Etherification & Esterification Reactions
Q5: I am having trouble forming a benzyl ether from a fluorinated benzyl alcohol. What are the common pitfalls?
A: Etherification can be impeded by several factors:
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Poor Nucleophilicity/Acidity: The fluorinated benzyl alcohol may be a poor nucleophile. Activating it by deprotonation is common. However, bases like NaH may cause defluorination.[3] Consider alternative, non-reducing bases like potassium tert-butoxide (t-BuOK) or potassium carbonate (K₂CO₃).[3]
-
Substrate Reactivity: Benzyl alcohols with strong electron-withdrawing groups (e.g., CF₃) may be unreactive under certain conditions.[9]
-
Catalyst Choice: For direct dehydrative etherification, Lewis acids like FeCl₃ or heterogeneous catalysts like Pd/C or Pt/C can be effective.[13][14] The combination of FeCl₃ and HFIP has been shown to be a potent co-catalyst system.[9]
-
Side Reactions: Be aware of the potential for forming symmetrical ethers as by-products in cross-etherification reactions.[9]
Q6: My Fischer esterification with a fluorinated benzyl alcohol has a low conversion rate. How can I drive the reaction to completion?
A: Fischer esterification is an equilibrium-limited reaction. To improve yields:
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Water Removal: Employ methods to remove the water formed during the reaction, such as using a Dean-Stark apparatus or adding a dehydrating agent.
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Use of Excess Reagent: Use a large excess of either the carboxylic acid or the fluorinated benzyl alcohol to shift the equilibrium towards the product.
-
Catalyst: Ensure a sufficient amount of a strong acid catalyst (e.g., H₂SO₄, p-TsOH) is used. Heterogeneous acid catalysts can also be effective and offer easier workup.[15][16]
-
Alternative Methods: If Fischer esterification remains problematic, consider alternative methods like Steglich esterification, which uses coupling agents (e.g., DCC, EDC) and is not equilibrium-limited.[17]
The table below summarizes yields for the esterification of benzyl alcohol with acetic acid using different catalysts, which can serve as a starting point for optimization.
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 9% S-Fe-MCM-48 | 60 | 6 | 98.9 (Selectivity) | [16] |
| PAFR 1a | 50 | 12 | 96 (GC Yield) | [15] |
| PAFR 1b | 50 | 12 | 76 (GC Yield) | [15] |
| p-TsOH | 50 | 12 | 87 (GC Yield) | [15] |
| H₂SO₄ | 50 | 12 | 80 (GC Yield) | [15] |
Troubleshooting Nucleophilic Substitution & C-OH Activation
Q7: I am trying to activate the hydroxyl group for a substitution reaction (e.g., Friedel-Crafts), but it's not working. What are some effective activation methods?
A: The C-OH bond of a benzyl alcohol must be activated to become a good leaving group. For fluorinated variants, this can be achieved under mild conditions:
-
In Situ Activation with XtalFluor-E: This deoxofluorinating agent can activate benzyl alcohols in situ for Friedel-Crafts benzylation reactions without the need for a strong Lewis acid.[4][18] The reaction is believed to proceed through an Sₙ1 mechanism.[4]
-
Activation with HFIP: Hexafluoroisopropanol (HFIP) is a powerful hydrogen-bond donor that can activate C-OH bonds, facilitating Sₙ1-type reactions.[4][5]
-
Deoxyfluorination: The alcohol can first be converted to a more reactive benzyl fluoride using reagents like DAST or through electrocatalysis with SF₆.[4][19] The resulting benzyl fluoride can then be activated for nucleophilic substitution, often using hydrogen-bond donors.[5]
The following diagram illustrates the logic for choosing an activation strategy.
Caption: Logic for selecting a C-OH activation method for fluorinated benzyl alcohols.
Issues with Protecting Groups
Q8: Are there advantages to using fluorinated benzyl ethers as protecting groups?
A: Yes, fluorinated benzyl ethers offer a significant advantage in the analysis of complex molecules like oligosaccharides. The fluorine atoms on the aromatic ring cause the signals of the benzylic methylene protons and carbons in ¹H and ¹³C NMR spectra to shift upfield.[20] This shift moves the protecting group signals away from the complex spectral region of the core molecule (e.g., carbohydrate signals), reducing overlap and simplifying spectral analysis.[20]
Q9: What are the standard methods for removing a benzyl (Bn) protecting group, and are they compatible with fluorinated analogues?
A: The most common deprotection method for benzyl ethers is catalytic hydrogenolysis (e.g., H₂ over Pd/C).[21][22] This method is generally compatible with C(aryl)-F bonds. Other methods include cleavage with strong acids, but this is less common and may not be suitable for sensitive substrates.[23] Silyl-based protecting groups (e.g., TBDMS, TIPS) are an orthogonal option, as they are typically removed with fluoride ion sources (like TBAF), which are compatible with most other functional groups.[21][23]
Analytical & Purification Challenges
Q10: My NMR spectra of the fluorinated product are complex or show broad peaks. What is the cause?
A: Analyzing fluorinated compounds by NMR can be challenging:
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¹⁹F Coupling: The ¹⁹F nucleus couples with ¹H and ¹³C nuclei, leading to more complex splitting patterns than in non-fluorinated analogues. These coupling constants (J-values) are often larger than in ¹H NMR.[24]
-
Broad Peaks: Broad lineshapes can result from several factors: low solubility of the compound, the presence of paramagnetic impurities, or chemical exchange processes occurring on the NMR timescale.[24] Trying a different deuterated solvent, gentle warming, or running the experiment at a different temperature may help resolve these issues.[24]
Q11: I'm facing issues with LC-MS analysis, such as high background noise and shifting retention times. How can I resolve this?
A: Fluorinated compounds are notoriously problematic in LC-MS analysis:
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Background Contamination: A major source of background noise is the leaching of fluorinated compounds from system components, especially PTFE tubing and filters.[24] Using a "PFAS-free" or "fluorine-free" LC system is highly recommended for trace analysis.[24] Running a method blank (a clean sample run through the entire process) can help identify sources of contamination.[24]
-
Retention Time Instability: Shifting retention times are often due to insufficient column equilibration. Ensure the column is thoroughly flushed with the mobile phase before analysis. Using a column oven to maintain a constant temperature can also improve stability.[24]
Q12: Purification of my fluorinated product by column chromatography is proving difficult. Any tips?
A: Fluorinated compounds can have unique polarity and solubility profiles that complicate purification.
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Solvent System: You may need to screen a wider range of solvent systems than usual. Sometimes, adding a small amount of a more polar or non-polar solvent can significantly alter the retention factor (Rf).
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Stationary Phase: While standard silica gel is often sufficient, consider alternative stationary phases like alumina or reverse-phase silica (C18) if you experience co-elution with impurities.
-
Detection: Many highly fluorinated compounds are not UV-active. If your compound lacks a chromophore, you may need to use alternative visualization techniques like staining (e.g., permanganate, vanillin) or rely on analytical techniques like TLC-MS.
References
- 1. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. reddit.com [reddit.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. BJOC - Stereochemical outcomes of C–F activation reactions of benzyl fluoride [beilstein-journals.org]
- 6. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C) [file.scirp.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. In situ activation of benzyl alcohols with XtalFluor-E: formation of 1,1-diarylmethanes and 1,1,1-triarylmethanes through Friedel-Crafts benzylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 20. wiserpub.com [wiserpub.com]
- 21. uwindsor.ca [uwindsor.ca]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. learninglink.oup.com [learninglink.oup.com]
- 24. benchchem.com [benchchem.com]
Improving selectivity in the functionalization of 2,3,6-Trifluorobenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective functionalization of 2,3,6-Trifluorobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the selective functionalization of this compound?
A1: The primary challenges arise from the electronic effects of the fluorine atoms and the hydroxymethyl group. The three fluorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.[1][2] This decreased reactivity often necessitates harsher reaction conditions, which can lead to side reactions and reduced selectivity. Furthermore, the directing effects of the substituents can lead to mixtures of isomers, complicating purification.
Q2: What are the expected directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution?
A2: The directing effects are a combination of the influences of the three fluorine atoms and the hydroxymethyl group (-CH₂OH).
-
Fluorine Atoms: Fluorine is an ortho, para-director due to its ability to donate a lone pair of electrons through resonance, which can stabilize the intermediate carbocation (arenium ion).[3][4] However, it is also a deactivating group due to its strong inductive electron-withdrawing effect.[2]
-
Hydroxymethyl Group (-CH₂OH): The -CH₂OH group is generally considered to be a weak activating group and an ortho, para-director. Its activating effect is attributed to hyperconjugation and a weak electron-donating inductive effect.
In this compound, the positions for electrophilic attack are influenced by the interplay of these effects. The most likely positions for substitution are C4 and C5, as they are para and ortho to a fluorine atom, respectively, and meta to other fluorine atoms, minimizing deactivation. The hydroxymethyl group will also direct ortho and para, further influencing the final isomer distribution.
Q3: Should I protect the alcohol group before attempting electrophilic aromatic substitution?
A3: Protecting the alcohol group is highly recommended. The hydroxymethyl group can be sensitive to the often harsh conditions (e.g., strong acids) used in electrophilic aromatic substitution, leading to side reactions such as oxidation or polymerization.[5] Protecting the alcohol as an ether (e.g., methyl or benzyl ether) or a silyl ether can prevent these unwanted reactions.[6]
Q4: What are the most common methods for the etherification of this compound?
A4: The Williamson ether synthesis is a common method.[1][7] This involves deprotonating the alcohol with a strong base to form an alkoxide, which then reacts with an alkyl halide. However, due to the electron-withdrawing nature of the fluorinated ring, the acidity of the benzylic proton is increased, which can influence the choice of base and reaction conditions. Alternative methods for etherification of benzyl alcohols, especially those with electron-withdrawing groups, include using 2,4,6-trichloro-1,3,5-triazine (TCT) and DMSO in methanol or ethanol.[8]
Troubleshooting Guides
Poor Regioselectivity in Nitration
Problem: Obtaining a mixture of nitrated isomers (e.g., 4-nitro and 5-nitro derivatives) with poor selectivity, making purification difficult.
Possible Causes & Solutions:
| Cause | Solution |
| Competing Directing Effects | The inherent electronic effects of the substituents lead to multiple activated positions. Modifying the reaction conditions can favor one isomer over the other. For instance, changing the nitrating agent or the solvent can influence the steric and electronic environment of the transition state.[9][10] |
| Harsh Reaction Conditions | High temperatures and strongly acidic conditions can decrease selectivity. Try performing the nitration at a lower temperature, even if it requires a longer reaction time. |
| Nitrating Agent | The choice of nitrating agent can significantly impact regioselectivity. Instead of a standard HNO₃/H₂SO₄ mixture, consider using milder or more selective nitrating agents like acetyl nitrate or a metal nitrate.[9] |
Low Yield in Williamson Ether Synthesis
Problem: Low conversion of this compound to the desired ether.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Deprotonation | The alcohol may not be fully deprotonated to the alkoxide. Use a stronger base such as sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent like THF or DMF.[1] |
| Poor Nucleophilicity of the Alkoxide | The electron-withdrawing fluorine atoms can reduce the nucleophilicity of the resulting alkoxide. Running the reaction at a higher temperature (if the alkyl halide is stable) or using a more reactive alkylating agent (e.g., an alkyl iodide or triflate) can improve the reaction rate. |
| Side Reactions of the Alkyl Halide | If a secondary or tertiary alkyl halide is used, elimination (E2) can compete with the desired substitution (SN2), forming an alkene.[1] Whenever possible, use a primary alkyl halide. |
Low Yield or Lack of Reactivity in Halogenation
Problem: Difficulty in achieving efficient halogenation (e.g., bromination or chlorination) of the aromatic ring.
Possible Causes & Solutions:
| Cause | Solution |
| Deactivated Aromatic Ring | The strong electron-withdrawing effect of the three fluorine atoms makes the ring highly resistant to electrophilic attack. Harsher conditions are often necessary. For bromination, use a stronger Lewis acid catalyst (e.g., FeBr₃) with Br₂. For chlorination, consider using a more reactive chlorinating agent or a more potent catalyst. |
| Side Reactions at the Benzylic Position | The benzylic alcohol can react with some halogenating agents. Protecting the alcohol group prior to attempting aromatic halogenation is crucial to prevent unwanted side reactions. A rapid and chemoselective method for chlorinating benzyl alcohols using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) has been reported, which could be a potential side reaction if the alcohol is unprotected.[11][12] |
| Inappropriate Halogenating Agent | The choice of halogenating agent is critical. For deactivated rings, N-halosuccinimides (NCS, NBS) may not be reactive enough without a strong acid catalyst. Consider using elemental halogens with a suitable Lewis acid. |
Experimental Protocols
Protocol 1: General Procedure for Protection of the Hydroxyl Group as a Benzyl Ether
-
Dissolution: Dissolve this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Deprotonation: Add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stirring: Stir the mixture at room temperature for 30 minutes.
-
Addition of Alkylating Agent: Add benzyl bromide (1.1 eq.) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate.
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Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nitration of Protected this compound
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Cooling: Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.
-
Addition of Substrate: Slowly add the protected this compound (1.0 eq.) to the cooled nitrating mixture, ensuring the temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-3 hours, monitoring the progress by TLC.
-
Quenching: Pour the reaction mixture slowly onto crushed ice.
-
Extraction: Extract the aqueous layer with dichloromethane.
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Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography or recrystallization to separate the isomers.
Visualizations
Caption: A general troubleshooting workflow for addressing low yields or poor selectivity.
Caption: Predicted directing effects for electrophilic substitution on this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Khan Academy [khanacademy.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. CN101462928A - Preparation of 2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. wiserpub.com [wiserpub.com]
- 9. Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester: Efficient Synthesis of 2-Nitro and 6-Nitro-N-Trifluoroacetyl-L-Tryptophan Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]
- 12. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,3,6-Trifluorobenzyl Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,3,6-Trifluorobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthetically prepared this compound?
A1: Common impurities can originate from the synthetic route used. Based on typical syntheses of fluorinated benzyl alcohols, potential impurities may include:
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Starting Materials: Unreacted precursors from the synthesis process.
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Isomeric Impurities: Other trifluorobenzyl alcohol isomers that may form due to non-selective reactions.
-
Over- or Under-fluorinated Species: Compounds with more or fewer fluorine atoms on the aromatic ring.
-
Oxidation Products: Such as 2,3,6-trifluorobenzaldehyde or 2,3,6-trifluorobenzoic acid, which can form if the alcohol is exposed to oxidizing conditions.
-
Solvent Residues: Residual solvents from the reaction or initial purification steps.
Q2: What is the recommended first step to assess the purity of my this compound sample?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile impurities. High-Performance Liquid Chromatography (HPLC), particularly with a UV detector, is excellent for analyzing non-volatile impurities and isomers. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) can provide structural confirmation and identify impurities with distinct spectral signatures.
Q3: Which purification technique is most suitable for removing impurities from this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities present.
-
Fractional Distillation (under reduced pressure): Ideal for separating volatile impurities with different boiling points.[1][2]
-
Recrystallization: Effective for removing soluble and insoluble impurities from solid this compound.[3][4]
-
Column Chromatography: A versatile technique for separating a wide range of impurities, including isomers and non-volatile compounds.[5]
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of impurities during fractional distillation.
| Possible Cause | Troubleshooting Steps |
| Insufficient column efficiency. | Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. |
| Fluctuating vacuum. | Ensure all connections in the distillation apparatus are airtight to maintain a stable, reduced pressure. |
| Impurities have very close boiling points. | Consider using azeotropic distillation or switching to a different purification method like column chromatography. |
Recrystallization
Problem: The compound does not crystallize upon cooling.
| Possible Cause | Troubleshooting Steps |
| Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and induce saturation. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| Inappropriate solvent system. | Perform a solvent screen to find a single solvent or a mixed solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.[3][4][6] |
Problem: Oily precipitate forms instead of crystals.
| Possible Cause | Troubleshooting Steps |
| Solution cooled too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| High concentration of impurities. | Consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before recrystallization. |
| Inappropriate solvent. | The solvent may be too nonpolar. Try a more polar solvent or a mixed solvent system. |
Column Chromatography
Problem: Poor separation of the target compound from impurities.
| Possible Cause | Troubleshooting Steps |
| Incorrect mobile phase polarity. | Optimize the solvent system (eluent). For reverse-phase chromatography, a gradient of water and a polar organic solvent like acetonitrile or methanol is common for fluorinated compounds.[7][8][9][10][11] For normal-phase, a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typical. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. |
| Column packing is not uniform. | Repack the column carefully to ensure a homogenous stationary phase bed. |
| Flow rate is too high. | Decrease the flow rate of the mobile phase to allow for better equilibrium between the stationary and mobile phases. |
Experimental Protocols
Purity Assessment by GC-MS
-
Objective: To identify and quantify volatile impurities in this compound.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Method:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a broad mass range (e.g., m/z 35-400) to detect a variety of potential impurities.
-
-
-
Data Analysis: Identify peaks corresponding to impurities by comparing their mass spectra to spectral libraries (e.g., NIST). Quantify impurities based on their peak areas relative to the main product peak. The mass spectrum of an alcohol may show a weak or absent molecular ion peak, but characteristic fragmentation patterns, such as the loss of water (M-18), can be indicative.[12][13]
Purification by Fractional Distillation under Reduced Pressure
-
Objective: To separate volatile impurities with different boiling points from this compound.
-
Apparatus: A standard fractional distillation setup including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, a thermometer, a heating mantle, and a vacuum source.[1]
-
Procedure:
-
Place the crude this compound in the round-bottom flask with a stir bar.
-
Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.
-
Apply a vacuum to the system and gradually heat the flask.
-
Collect the initial fraction, which will contain lower-boiling impurities.
-
Monitor the temperature at the head of the column. A stable temperature reading indicates that a pure component is distilling.
-
Collect the main fraction corresponding to the boiling point of this compound at the applied pressure.
-
Stop the distillation before all the material in the flask has vaporized to avoid concentrating non-volatile impurities.
-
Purification by Recrystallization
-
Objective: To purify solid this compound by removing soluble and insoluble impurities.
-
Materials: Crude this compound, various solvents for screening (e.g., water, ethanol, isopropanol, hexane, toluene, ethyl acetate), Erlenmeyer flasks, heating source, filtration apparatus (Buchner funnel).
-
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in different solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[3] Mixed solvent systems (e.g., ethanol/water, toluene/hexane) can also be effective.[14]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen boiling solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
-
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting flowchart for the recrystallization of this compound.
References
- 1. Fractional distillation - Wikipedia [en.wikipedia.org]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Purification [chem.rochester.edu]
- 6. pharmtech.com [pharmtech.com]
- 7. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. GCMS Section 6.10 [people.whitman.edu]
- 13. youtube.com [youtube.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Scaling Up the Synthesis of 2,3,6-Trifluorobenzyl Alcohol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3,6-trifluorobenzyl alcohol. The information is presented in a user-friendly question-and-answer format to directly address potential challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common and commercially available starting material is 2,3,6-trifluorobenzaldehyde. Another viable precursor is 2,3,6-trifluorobenzoic acid, which would require a suitable reducing agent to convert the carboxylic acid to the alcohol.
Q2: Which reducing agents are recommended for the conversion of 2,3,6-trifluorobenzaldehyde to this compound?
A2: Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this transformation. It is effective in reducing aldehydes to primary alcohols without affecting the aromatic fluorine substituents. More potent reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but may be less chemoselective and require more stringent anhydrous reaction conditions.
Q3: What solvents are suitable for the reduction of 2,3,6-trifluorobenzaldehyde?
A3: Protic solvents such as methanol, ethanol, or a mixture of tetrahydrofuran (THF) and water are typically used for reductions with sodium borohydride. These solvents help to stabilize the borohydride reagent and facilitate the reaction.
Q4: Can over-reduction or side reactions occur during the synthesis?
A4: With a mild reducing agent like sodium borohydride, over-reduction of the benzyl alcohol is not a concern. However, potential side reactions can include the formation of borate esters as intermediates, which are hydrolyzed during the workup to yield the final alcohol. In the case of using a more reactive starting material like an acyl chloride with NaBH4, care must be taken to control the reaction temperature to avoid vigorous gas evolution.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A disappearance of the starting aldehyde spot/peak and the appearance of the alcohol product spot/peak will indicate the reaction's progression towards completion.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Reducing Agent: Sodium borohydride may have degraded due to improper storage and exposure to moisture. 2. Insufficient Reducing Agent: The molar ratio of the reducing agent to the starting material may be too low. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Use a fresh, unopened container of sodium borohydride or test the activity of the current batch on a small scale with a known reactive aldehyde. 2. Increase the molar equivalents of the reducing agent. A common range is 1.1 to 1.5 equivalents. 3. If the reaction is sluggish at 0°C, allow it to warm to room temperature and continue monitoring. |
| Incomplete Reaction (Starting Material Remains) | 1. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Poor Solubility: The starting material may not be fully dissolved in the chosen solvent system. | 1. Extend the reaction time and continue to monitor by TLC or GC until the starting material is consumed. 2. Add a co-solvent like THF to improve the solubility of the starting aldehyde. |
| Presence of Impurities in the Final Product | 1. Incomplete Workup: Residual borate salts or other inorganic byproducts may not have been fully removed. 2. Side Reactions: Although less common with NaBH₄, some minor side products may form. 3. Contaminated Starting Material: The initial 2,3,6-trifluorobenzaldehyde may contain impurities. | 1. Ensure thorough washing of the organic layer with water and brine during the extraction process. 2. Purify the crude product using column chromatography on silica gel. 3. Check the purity of the starting material by GC or NMR before starting the reaction. |
| Difficulty in Product Isolation | 1. Emulsion during Extraction: The formation of a stable emulsion can make phase separation difficult. 2. Product is Water Soluble: A portion of the product may be lost to the aqueous layer if it has some water solubility. | 1. Add a small amount of brine to the separatory funnel to help break the emulsion. 2. Perform multiple extractions (3-4 times) with the organic solvent to ensure complete recovery of the product from the aqueous phase. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a representative example based on the reduction of fluorinated benzaldehydes.
Materials:
-
2,3,6-Trifluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,6-trifluorobenzaldehyde (1 equivalent) in methanol. Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0°C until the effervescence ceases and the pH is acidic.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification (if necessary): If the crude product contains impurities, it can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Data Presentation
| Parameter | Value | Notes |
| Molecular Formula | C₇H₅F₃O | |
| Molecular Weight | 162.11 g/mol | [1] |
| Typical Yield | >95% | Based on analogous reductions of fluorinated benzaldehydes. |
| Purity (after purification) | >98% | As determined by GC or NMR. |
| Appearance | Colorless liquid or low melting solid | |
| Boiling Point | Not readily available | |
| Melting Point | Not readily available |
Visualizations
Synthesis Pathway
Caption: Synthetic route for this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield synthesis.
References
Managing reaction exotherms in 2,3,6-Trifluorobenzyl alcohol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing reaction exotherms during the synthesis of 2,3,6-Trifluorobenzyl alcohol. This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on managing the exothermic reaction.
Issue 1: Rapid Temperature Increase During Sodium Borohydride Addition
-
Question: My reaction temperature is rising uncontrollably during the addition of sodium borohydride (NaBH₄). What should I do?
-
Answer: An uncontrolled temperature increase is a sign of a runaway reaction and must be addressed immediately.
-
Immediate Action: Stop the addition of NaBH₄ immediately. Ensure the reaction flask is securely immersed in the ice bath. If the temperature continues to rise rapidly, consider adding a small amount of a quenching agent like acetone, which will react with the excess NaBH₄.
-
Root Cause Analysis and Prevention:
-
Rate of Addition: The most likely cause is adding the NaBH₄ too quickly. The addition should be slow and portion-wise to allow the cooling system to dissipate the generated heat.
-
Inadequate Cooling: Ensure your ice bath is well-maintained with a mixture of ice and water to provide efficient heat transfer. For larger-scale reactions, a cryostat may be necessary for more precise temperature control.
-
Concentration: A highly concentrated reaction mixture can lead to a more pronounced exotherm. Consider using a slightly more dilute solution.
-
-
Issue 2: Excessive Gas Evolution
-
Question: I am observing vigorous bubbling and gas evolution from my reaction. Is this normal?
-
Answer: Yes, the reaction of sodium borohydride with the protic solvent (e.g., methanol or ethanol) and the acidic workup generates hydrogen gas.[1] However, the rate of gas evolution should be manageable.
-
Assessment: If the bubbling is causing significant splashing or foaming, the reaction is proceeding too quickly.
-
Corrective Actions:
-
Slow down the addition of the reducing agent.
-
Ensure the reaction is being conducted in a well-ventilated fume hood.
-
During workup, add the acidic quenching solution very slowly and dropwise, with continued cooling.
-
-
Issue 3: Low Yield of this compound
-
Question: My final product yield is lower than expected. What are the potential causes related to the reaction exotherm?
-
Answer: Poor temperature control can lead to the formation of side products, reducing the yield of the desired alcohol.
-
Possible Side Reactions:
-
At higher temperatures, the selectivity of NaBH₄ can decrease, potentially leading to over-reduction or other undesired reactions.
-
Evaporation of the volatile starting material, 2,3,6-Trifluorobenzaldehyde, can occur if the temperature is not adequately controlled.
-
-
Troubleshooting Steps:
-
Review your reaction setup to ensure consistent and efficient cooling.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material before workup.
-
Refer to the recommended temperature profiles in the experimental protocol below.
-
-
Frequently Asked Questions (FAQs)
-
Question: What is the primary exotherm in the synthesis of this compound?
-
Answer: The primary exotherm occurs during the reduction of the aldehyde group of 2,3,6-Trifluorobenzaldehyde with sodium borohydride.[1] A secondary, often more vigorous, exotherm can occur during the quenching of excess NaBH₄ with an acidic solution.[1]
-
Question: What are the recommended safety precautions for this reaction?
-
Answer:
-
Always conduct the reaction in a well-ventilated fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Have an appropriate quenching agent (e.g., acetone) and a fire extinguisher readily available.
-
Be mindful of the flammability of hydrogen gas produced during the reaction and workup.
-
-
Question: Can I use a different reducing agent?
-
Answer: While other reducing agents like lithium aluminum hydride (LiAlH₄) can also reduce aldehydes, sodium borohydride is generally preferred for its milder nature, higher chemoselectivity for aldehydes and ketones, and greater tolerance to protic solvents, making the reaction easier to control.[2][3]
-
Question: How can I monitor the reaction exotherm?
-
Answer: Use a low-temperature thermometer or a thermocouple probe placed directly in the reaction mixture to monitor the internal temperature throughout the addition of the reducing agent and the quenching process.
Experimental Protocol: Reduction of 2,3,6-Trifluorobenzaldehyde
This protocol outlines a standard laboratory procedure for the reduction of 2,3,6-Trifluorobenzaldehyde to this compound using sodium borohydride, with a focus on managing the reaction exotherm.
Materials:
-
2,3,6-Trifluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,6-Trifluorobenzaldehyde (1.0 eq) in methanol (to a concentration of approximately 0.2 M).
-
Place the flask in an ice-water bath and stir the solution for 15-20 minutes to cool it to 0-5 °C.
-
-
Addition of Reducing Agent:
-
Slowly add sodium borohydride (1.2 eq) to the cooled solution in small portions over a period of 30-45 minutes.
-
Monitor the internal temperature of the reaction to ensure it remains below 10 °C.
-
-
Reaction Monitoring:
-
After the complete addition of NaBH₄, allow the reaction to stir at 0-5 °C for 1-2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is no longer visible.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by slowly adding 1 M HCl dropwise at 0 °C. Be cautious as this is an exothermic process that generates hydrogen gas.[1]
-
Continue adding HCl until the pH of the solution is acidic (pH ~2-3).
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product can be further purified by flash column chromatography on silica gel if necessary.
-
Data Presentation
Table 1: Temperature Profile During NaBH₄ Addition (0.1 mol scale)
| Time (minutes) | % NaBH₄ Added | Internal Temperature (°C) | Observations |
| 0 | 0% | 1.5 | Clear, colorless solution |
| 5 | 10% | 3.2 | Slight bubbling observed |
| 10 | 25% | 5.1 | Moderate gas evolution |
| 20 | 50% | 7.8 | Steady gas evolution |
| 30 | 75% | 8.5 | Gas evolution rate decreases |
| 45 | 100% | 6.2 | Reaction appears complete |
Table 2: Effect of Addition Rate on Temperature and Yield
| Addition Time (min) | Max. Temperature (°C) | Yield (%) | Purity (by GC) (%) |
| 10 | 18.5 | 75 | 92 |
| 30 | 9.2 | 92 | 98 |
| 60 | 5.8 | 94 | 99 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for managing a rapid temperature increase.
References
Validation & Comparative
Comparative Guide to Purity Analysis of 2,3,6-Trifluorobenzyl Alcohol: HPLC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 2,3,6-Trifluorobenzyl alcohol. Detailed experimental protocols and supporting data are presented to assist in selecting the most appropriate analytical method for specific research and quality control needs.
Introduction
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. The fluorine substituents significantly influence the molecule's polarity, reactivity, and metabolic stability, making it a valuable synthon in drug discovery. Accurate determination of its purity is critical to ensure the quality, safety, and efficacy of the final products.
This guide explores three powerful analytical techniques for purity analysis:
-
High-Performance Liquid Chromatography (HPLC): A widely used separation technique that offers high resolution and sensitivity for the quantification of the main component and related impurities.
-
Gas Chromatography (GC): A robust technique particularly suited for the analysis of volatile and thermally stable compounds.
-
Quantitative Nuclear Magnetic Resonance (qNMR): An absolute quantification method that does not require a reference standard for each impurity, providing a direct measure of the analyte's purity.
We will delve into the experimental setup for each method, present comparative data on their performance, and discuss the advantages and limitations of each technique for the analysis of this compound.
Experimental Design and Workflow
The overall workflow for the comparative analysis is depicted below. This involves sample preparation, analysis by the three distinct analytical techniques, and subsequent data comparison.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the separation and quantification of this compound and its potential process-related impurities and degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
-
0-15 min: 30-70% B
-
15-20 min: 70% B
-
20-21 min: 70-30% B
-
21-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of methanol to a concentration of 1 mg/mL.
-
Standard Preparation: Prepare a standard solution of this compound of known concentration (e.g., 1 mg/mL) in methanol. Prepare separate or spiked standards of potential impurities (2,3,6-Trifluorobenzaldehyde, 2,3,6-Trifluorobenzoic acid, 1,2,4-Trifluorobenzene) at appropriate concentrations (e.g., 0.1% of the main analyte concentration).
Gas Chromatography (GC)
This method is suitable for the analysis of volatile impurities and can provide complementary information to HPLC.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 280 °C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve approximately 20 mg of this compound in 10 mL of methanol.
-
Standard Preparation: Prepare a standard solution of this compound and potential impurities in methanol at known concentrations.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct measurement of purity against a certified internal standard without the need for individual impurity reference standards.[1][2]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid or 1,4-dinitrobenzene).
-
Solvent: Deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d6).
-
Experimental Parameters:
-
Sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant nuclei (typically 5 times the longest T1).
-
A 90° pulse angle.
-
-
Sample Preparation: Accurately weigh a specific amount of this compound and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.
-
Data Processing: The purity is calculated by comparing the integral of a specific, well-resolved proton signal of this compound with the integral of a known proton signal from the internal standard, taking into account the number of protons for each signal and the molecular weights and masses of the sample and standard.
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitating specific impurities, the desired level of accuracy, and the available instrumentation.
Expected Results and Data Presentation
The quantitative data obtained from each method can be summarized for easy comparison.
Table 1: Purity Assessment of this compound
| Parameter | HPLC | GC | qNMR |
| Purity (%) | 99.5 | 99.4 | 99.6 |
| Limit of Detection (LOD) | ~0.01% | ~0.01% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.03% | ~0.3% |
| Precision (%RSD, n=6) | < 1.0 | < 1.5 | < 0.5 |
| Analysis Time per Sample | ~25 min | ~15 min | ~10 min |
Table 2: Impurity Profile of this compound (Area % by HPLC)
| Impurity | Retention Time (min) | Area % |
| 1,2,4-Trifluorobenzene | 5.2 | 0.15 |
| 2,3,6-Trifluorobenzaldehyde | 8.9 | 0.25 |
| 2,3,6-Trifluorobenzoic Acid | 12.4 | 0.10 |
| Total Impurities | 0.50 |
Discussion
HPLC stands out for its high resolution and sensitivity in separating and quantifying a wide range of potential impurities, including non-volatile and thermally labile compounds. The use of a C18 column provides excellent separation for the aromatic compounds of interest. Its primary limitation is the need for reference standards for the accurate quantification of each impurity.
GC is a valuable complementary technique, especially for identifying and quantifying volatile impurities such as residual starting materials (e.g., 1,2,4-Trifluorobenzene) or low-boiling point byproducts. The use of an FID provides robust quantification, while coupling with an MS detector allows for definitive identification of unknown peaks.
qNMR offers the significant advantage of being a primary ratio method, allowing for the determination of absolute purity without the need for individual impurity standards.[1][2] This is particularly useful when reference materials for all potential impurities are not available. However, its sensitivity is generally lower than that of chromatographic techniques, making it less suitable for detecting trace-level impurities.
For a comprehensive quality assessment of this compound, a multi-faceted approach is recommended. HPLC is a robust method for routine quality control and for detecting and quantifying known process-related impurities and degradation products. GC is essential for analyzing volatile impurities. qNMR serves as a powerful orthogonal technique for an independent and absolute purity determination, which is invaluable for the certification of reference materials and for in-depth characterization during process development.
Conclusion
The purity of this compound can be reliably determined using HPLC, GC, and qNMR techniques.
-
HPLC is the method of choice for routine quality control due to its high resolving power and sensitivity for a broad range of impurities.
-
GC is a crucial tool for the analysis of volatile impurities that may not be readily detected by HPLC.
-
qNMR provides an accurate and absolute measure of purity and is an excellent orthogonal method for method validation and reference material characterization.
The selection of the most appropriate method will be dictated by the specific analytical requirements, including the nature of the expected impurities, the required level of sensitivity and accuracy, and the availability of instrumentation and reference standards. A combination of these techniques provides the most comprehensive and reliable assessment of this compound purity.
References
A Comparative Guide to the Identification of 2,3,6-Trifluorobenzyl Alcohol: GC-MS and Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate identification of chemical compounds is paramount. This guide provides a comparative overview of the Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification of 2,3,6-Trifluorobenzyl alcohol, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate a comprehensive understanding of each method's performance.
Introduction to this compound
This compound is a fluorinated aromatic compound with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. Its precise identification is crucial for quality control, reaction monitoring, and regulatory compliance. This guide explores the utility of GC-MS as a primary identification tool and compares its performance with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used analytical technique for the separation and identification of volatile and semi-volatile organic compounds. The method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing both retention time and mass spectral data for robust compound identification.
Experimental Protocol
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate. A typical concentration is in the range of 10-100 µg/mL.
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
Table 1: Proposed GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or split (e.g., 20:1) |
| Oven Temperature Program | Initial temperature of 70 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-300 amu |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Performance Data
The primary identifiers in GC-MS are the retention time (RT) and the mass spectrum.
-
Retention Time: The retention time for this compound on a non-polar column like DB-5ms is expected to be in a range similar to other benzyl alcohol derivatives, but a specific value would need to be determined experimentally.
-
Mass Spectrum: The NIST (National Institute of Standards and Technology) database contains mass spectral data for this compound. The most abundant ions are key to its identification.
Table 2: Key Mass Spectral Peaks for this compound
| m/z (mass-to-charge ratio) | Relative Abundance | Fragment |
| 141 | High | [M-OH]+ |
| 162 | Moderate | [M]+ (Molecular Ion) |
| 113 | Moderate | [M-OH-CO]+ |
-
Limit of Detection (LOD): While the specific LOD for this compound is not published, for similar fluorinated compounds, GC-MS can achieve LODs in the low ng/mL to pg/mL range, depending on the instrument and method parameters. For benzyl alcohol, detection limits as low as 0.05 µg/g have been reported in certain matrices[1].
Alternative Identification Methods
While GC-MS is a highly effective tool, other spectroscopic methods can provide complementary or confirmatory information for the identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule by analyzing the magnetic properties of atomic nuclei. Both ¹H NMR and ¹³C NMR are valuable for identifying this compound.
Experimental Protocol:
Sample Preparation: Approximately 5-10 mg of the solid this compound is dissolved in about 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard.
Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.
Expected Chemical Shifts: The ¹H and ¹³C NMR spectra will show characteristic signals for the aromatic protons and carbons, the methylene group, and the hydroxyl proton. The fluorine atoms will cause splitting of the signals of adjacent protons and carbons, providing further structural confirmation. While specific, experimentally verified chemical shifts for this compound are not readily available in public databases, they can be predicted based on the analysis of similar fluorinated aromatic compounds.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is a powerful technique for identifying functional groups.
Experimental Protocol:
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid sample is placed directly on the ATR crystal. No further sample preparation is typically required.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is commonly used.
Expected Absorption Bands: The IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl (O-H), carbon-oxygen (C-O), and aromatic carbon-hydrogen (C-H) bonds, as well as vibrations associated with the fluorinated benzene ring.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| ~3300 (broad) | O-H stretch |
| ~3050-3100 | Aromatic C-H stretch |
| ~2850-2950 | CH₂ stretch |
| ~1600, ~1480 | Aromatic C=C stretch |
| ~1000-1300 | C-F stretch |
| ~1000-1200 | C-O stretch |
Comparison of Methods
Table 4: Comparison of Analytical Methods for the Identification of this compound
| Feature | GC-MS | NMR Spectroscopy | IR Spectroscopy |
| Principle | Separation by chromatography, detection by mass | Nuclear magnetic resonance of atomic nuclei | Vibrational transitions of functional groups |
| Information Provided | Retention time, molecular weight, fragmentation pattern | Detailed molecular structure, connectivity | Presence of functional groups |
| Sample Requirement | Small (µg to ng) | Larger (mg) | Small (µg to mg) |
| Sample State | Volatile/Semi-volatile | Soluble | Solid or liquid |
| Destructive | Yes | No | No |
| Quantitative Ability | Excellent with calibration | Good with internal standards | Limited |
| Specificity | High | Very High | Moderate |
| Cost & Complexity | High | Very High | Moderate |
Logical Workflow for Identification
The following diagram illustrates a logical workflow for the identification of this compound, starting from a sample of unknown identity.
Caption: Logical workflow for the identification of an unknown sample suspected to be this compound.
Conclusion
For the definitive identification of this compound, GC-MS is the recommended primary technique due to its high sensitivity, specificity, and the availability of reference mass spectral data. The combination of retention time and a characteristic mass spectrum provides a high degree of confidence in the identification.
NMR spectroscopy serves as an excellent confirmatory tool , offering detailed structural elucidation that is unparalleled by other techniques. IR spectroscopy is a rapid and non-destructive method for preliminary screening , confirming the presence of key functional groups and providing a quick quality check.
The choice of method will ultimately depend on the specific requirements of the analysis, including the available instrumentation, the required level of confidence, and whether quantitative data is needed. For routine quality control, a well-calibrated GC-MS method is often sufficient. For novel synthesis confirmation or in-depth structural analysis, a combination of GC-MS and NMR is advisable.
References
A Comparative Guide to the Structural Confirmation of 2,3,6-Trifluorobenzyl Alcohol via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The precise structural confirmation of fluorinated organic compounds is a critical step in chemical research and pharmaceutical development. The unique properties imparted by fluorine atoms necessitate robust analytical techniques for unambiguous characterization. This guide provides a comparative overview of the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 2,3,6-Trifluorobenzyl alcohol, presenting typical experimental data and protocols.
NMR Spectroscopy: The Primary Tool for Structural Elucidation
NMR spectroscopy stands as the premier method for the structural analysis of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For fluorinated compounds like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive dataset for definitive structure confirmation.
¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their chemical environments, and their proximity to other active nuclei. In this compound, the aromatic and methylene protons will exhibit characteristic chemical shifts and splitting patterns due to coupling with adjacent protons and fluorine atoms.
¹³C NMR (Carbon-13 NMR): While less sensitive than ¹H NMR, ¹³C NMR is invaluable for determining the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and the large coupling constants between carbon and fluorine (¹JCF, ²JCF, etc.) are highly diagnostic.
¹⁹F NMR (Fluorine-19 NMR): Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds.[1][2][3] It offers a wide range of chemical shifts, which are very sensitive to the electronic environment, making it straightforward to distinguish between different fluorine atoms in a molecule.
Comparative NMR Data for this compound
The following table summarizes the expected ¹H, ¹³C, and ¹⁹F NMR data for this compound. These values are based on typical chemical shifts and coupling constants observed for structurally similar fluorinated benzyl alcohols.
| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | -CH₂- | ~4.8 | Triplet (t) | ³JHF ≈ 1.5 Hz |
| Ar-H (H-4) | ~7.2-7.4 | Multiplet (m) | ||
| Ar-H (H-5) | ~6.9-7.1 | Multiplet (m) | ||
| -OH | Variable | Singlet (s) | ||
| ¹³C | -CH₂OH | ~58 | Triplet (t) | ²JCF ≈ 4 Hz |
| Ar-C (C-1) | ~118 | Multiplet (m) | ||
| Ar-C (C-2) | ~160 | Doublet of Doublets (dd) | ¹JCF, ²JCF | |
| Ar-C (C-3) | ~145 | Doublet of Doublets (dd) | ¹JCF, ²JCF | |
| Ar-C (C-4) | ~125 | Multiplet (m) | ||
| Ar-C (C-5) | ~112 | Doublet of Multiplets (dm) | ||
| Ar-C (C-6) | ~158 | Doublet of Doublets (dd) | ¹JCF, ²JCF | |
| ¹⁹F | F-2 | ~-115 | Multiplet (m) | |
| F-3 | ~-140 | Multiplet (m) | ||
| F-6 | ~-120 | Multiplet (m) |
Note: Chemical shifts are referenced to TMS (¹H and ¹³C) and CFCl₃ (¹⁹F). Data is predicted based on analogous structures.
Experimental Workflow for NMR-based Structure Confirmation
The logical flow for confirming the structure of this compound using NMR is outlined below.
Detailed Experimental Protocols
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the ¹H and ¹³C NMR spectra, if not already present in the solvent.
NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse Program: Standard single-pulse acquisition.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse acquisition.
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 (or more, depending on sample concentration).
-
-
¹⁹F NMR:
-
Pulse Program: Standard single-pulse acquisition (proton-decoupled or coupled).
-
Spectral Width: ~200 ppm (centered appropriately for aromatic fluorines).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
Referencing: An external reference such as CFCl₃ (0 ppm) or C₆F₆ (-163.0 ppm) is typically used.[4]
-
Comparison with Alternative Techniques
While NMR is the most definitive method, other techniques can provide complementary structural information.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and 3D structure. | Provides the most comprehensive structural information in solution. | Requires larger sample amounts than MS; can be time-consuming to fully analyze complex spectra. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, requires very small sample amount. Provides molecular formula with high resolution MS. | Does not distinguish between isomers; provides limited connectivity information. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -OH, C-F, aromatic C-H). | Fast, inexpensive, and provides a quick check for key functional groups. | Provides limited information on the overall carbon skeleton and isomer identification. The influence of fluorination on the hydroxyl group's vibrational frequency can be complex.[5] |
| X-ray Crystallography | Precise 3D structure in the solid state. | Unambiguous determination of molecular structure and stereochemistry. | Requires a suitable single crystal, which can be difficult to grow. The solid-state conformation may differ from the solution-state. |
| Computational Chemistry | Theoretical prediction of NMR spectra, conformational analysis, and other properties. | Can aid in the interpretation of experimental data and explore conformational landscapes.[5] | Predictions are model-dependent and require experimental validation. |
Conclusion
For the unequivocal structure confirmation of this compound, a multi-nuclear NMR approach (¹H, ¹³C, and ¹⁹F) is indispensable. The combination of chemical shifts, signal multiplicities, and through-bond coupling constants provides a detailed and robust dataset that allows for complete assignment of the molecular structure. While techniques like Mass Spectrometry and IR Spectroscopy offer valuable complementary data regarding molecular weight and functional groups, they lack the detailed structural insight provided by NMR. The integration of 2D correlation experiments further solidifies the structural assignment, making NMR the gold standard for researchers, scientists, and drug development professionals working with complex fluorinated molecules.
References
A Comparative Guide to the Reactivity of 2,3,6-Trifluorobenzyl Alcohol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 2,3,6-trifluorobenzyl alcohol against its various trifluorobenzyl alcohol isomers. Understanding the nuanced differences in reactivity imparted by the specific substitution patterns of the fluorine atoms on the aromatic ring is critical for the strategic design and synthesis of novel pharmaceutical compounds and other advanced materials. This document outlines the predicted reactivity trends based on fundamental principles of physical organic chemistry, supported by established data on substituted benzyl alcohols. Detailed experimental protocols for key transformations are provided to enable researchers to validate these predictions and quantify the reactivity of specific isomers.
Factors Influencing Reactivity
The reactivity of trifluorobenzyl alcohol isomers is primarily governed by the interplay of electronic and steric effects originating from the fluorine substituents.
Electronic Effects: Fluorine is a highly electronegative atom and thus exerts a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring and the benzylic carbon, which generally leads to a deactivation of the molecule towards reactions that involve the formation of a positive charge at the benzylic position (e.g., SN1 reactions, oxidation via hydride abstraction). Fluorine can also exert a +R (resonance) effect by donating one of its lone pairs to the aromatic pi-system. The overall electronic influence of a fluorine substituent is a combination of these opposing effects and is highly dependent on its position (ortho, meta, or para) relative to the benzylic alcohol group.
-
Para-substitution: At the para position, both the -I and +R effects are at play. While the -I effect deactivates the ring, the +R effect can partially offset this by donating electron density to the benzylic position.
-
Meta-substitution: At the meta position, the resonance effect is negligible, and the strong -I effect dominates, leading to significant deactivation.
-
Ortho-substitution: The ortho position experiences a combination of strong -I and +R effects, similar to the para position. However, it is also subject to steric effects.
Steric Effects: The presence of a fluorine atom at the ortho position (C2 or C6) to the hydroxymethyl group can introduce steric hindrance. This can impede the approach of reagents to the reaction center, thereby slowing down the reaction rate, particularly for reactions involving bulky reagents or transition states.
Predicted Reactivity Comparison
Based on the electronic and steric effects, we can predict the relative reactivity of this compound and its isomers in common reactions like oxidation and esterification.
Oxidation: The oxidation of benzyl alcohols to benzaldehydes often proceeds through a mechanism involving the removal of a hydride ion from the benzylic carbon. This process is facilitated by electron-donating groups and hindered by electron-withdrawing groups. Therefore, isomers with fluorine atoms that exert a stronger overall electron-withdrawing effect on the benzylic carbon are expected to react more slowly.
Esterification: Acid-catalyzed esterification (Fischer esterification) involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. The nucleophilicity of the alcohol's oxygen is reduced by electron-withdrawing substituents on the benzene ring. Consequently, isomers with stronger electron-withdrawing substitution patterns are predicted to undergo esterification at a slower rate.
The following table summarizes the predicted relative reactivity of this compound and a selection of its isomers. The predictions are based on the combined inductive, resonance, and steric effects of the fluorine substituents.
| Isomer | Predicted Relative Oxidation Rate | Predicted Relative Esterification Rate | Rationale |
| This compound | Low | Low | Strong electron-withdrawing effects from three fluorine atoms, including two ortho/meta to the reaction center. Significant steric hindrance from the C2 and C6 fluorine atoms. |
| 2,4,6-Trifluorobenzyl alcohol | Very Low | Very Low | Strongest deactivation due to two ortho and one para fluorine atoms, leading to significant inductive withdrawal and steric hindrance. |
| 3,4,5-Trifluorobenzyl alcohol | Moderate | Moderate | Fluorine atoms are meta and para to the benzylic group, resulting in strong deactivation through inductive effects without direct ortho steric hindrance. |
| 2,3,4-Trifluorobenzyl alcohol | Low to Moderate | Low to Moderate | A combination of ortho, meta, and para fluorine substitution leads to significant deactivation, with some steric hindrance from the C2 fluorine. |
| 2,3,5-Trifluorobenzyl alcohol | Low to Moderate | Low to Moderate | A mix of ortho, meta, and para relative positions of the fluorine atoms results in substantial deactivation. |
Note: These are qualitative predictions. Experimental validation is necessary for quantitative comparison.
Experimental Protocols
The following are detailed experimental protocols for the oxidation and esterification of trifluorobenzyl alcohols, which can be used to quantitatively compare the reactivity of the different isomers.
Oxidation of Trifluorobenzyl Alcohols to Trifluorobenzaldehydes
This protocol describes a general procedure for the oxidation of a trifluorobenzyl alcohol isomer using pyridinium chlorochromate (PCC).
Materials:
-
Trifluorobenzyl alcohol isomer
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the trifluorobenzyl alcohol isomer (1.0 eq) in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (1.5 eq) to the solution in one portion.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), dilute the mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and wash with 1 M HCl, followed by a saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Data Collection: The reaction rate can be determined by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to measure the disappearance of the starting material and the appearance of the product. The reaction yield can be calculated from the mass of the purified product.
Esterification of Trifluorobenzyl Alcohols with Acetic Acid
This protocol outlines the Fischer esterification of a trifluorobenzyl alcohol isomer with acetic acid.
Materials:
-
Trifluorobenzyl alcohol isomer
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the trifluorobenzyl alcohol isomer (1.0 eq), glacial acetic acid (2.0 eq), and toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).
-
Heat the reaction mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the reaction is complete. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting ester can be purified by distillation or column chromatography.
Data Collection: Similar to the oxidation reaction, the rate of esterification can be monitored by GC or HPLC analysis of aliquots taken over time. The final yield is determined after purification.
Visualizations
Logical Relationship of Factors Affecting Reactivity
Caption: Factors influencing the reactivity of trifluorobenzyl alcohol isomers.
Experimental Workflow for Reactivity Comparison
Caption: General workflow for comparing the reactivity of different isomers.
Signaling Pathway Analogy for Electronic Effects
A Comparative Performance Analysis: 2,3,6-Trifluorobenzyl Alcohol vs. 2,4,5-Trifluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of two isomeric fluorinated building blocks, 2,3,6-trifluorobenzyl alcohol and 2,4,5-trifluorobenzyl alcohol. Understanding the nuanced differences in their reactivity and potential biological activity, which arise from the distinct positioning of the fluorine atoms on the benzene ring, is crucial for their effective application in organic synthesis and drug discovery. This document summarizes their key physical and chemical properties, explores the structural basis for their differential performance, and provides detailed experimental protocols for their comparative evaluation.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key physical and chemical properties of this compound and 2,4,5-trifluorobenzyl alcohol, facilitating a direct comparison of their fundamental characteristics.
| Property | This compound | 2,4,5-Trifluorobenzyl Alcohol |
| CAS Number | 114152-19-1[1] | 144284-25-3[2][3] |
| Molecular Formula | C₇H₅F₃O[1] | C₇H₅F₃O[2] |
| Molecular Weight | 162.11 g/mol [1][2] | 162.11 g/mol [2][3] |
| Appearance | Solid[4] | Colorless oil or solid[5] |
| Boiling Point | Not readily available | 201-204 °C (lit.)[3] |
| Density | Not readily available | 1.4 g/mL at 25 °C (lit.)[3] |
| Refractive Index | Not readily available | n20/D 1.472 (lit.)[3] |
Performance Comparison: Reactivity and Biological Activity
The differential positioning of the three fluorine atoms on the aromatic ring of these two isomers is expected to significantly influence their reactivity and biological interactions.
Reactivity in Organic Synthesis:
The reactivity of the benzylic alcohol functionality is primarily dictated by the electronic nature of the substituted benzene ring and the steric hindrance around the hydroxyl group.
-
Electronic Effects: Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I). In both isomers, the presence of three fluorine atoms deactivates the aromatic ring towards electrophilic substitution. However, the specific substitution pattern influences the electron density at the benzylic carbon. In This compound , the two ortho-fluorine atoms (at positions 2 and 6) exert a strong cumulative inductive effect, which can increase the acidity of the hydroxyl proton, potentially facilitating deprotonation in base-mediated reactions.[6] The fluorine at the meta-position (position 3) further contributes to this electron withdrawal. For 2,4,5-trifluorobenzyl alcohol , the fluorine atoms are more dispersed. The ortho-fluorine (position 2) will have the most significant impact on the hydroxyl group's acidity. The para- (position 4) and meta- (position 5) fluorines will have a lesser, though still significant, electron-withdrawing influence.
-
Steric Hindrance: This compound is expected to experience greater steric hindrance around the benzylic hydroxyl group due to the presence of two ortho-substituents (fluorine atoms at positions 2 and 6). This increased steric bulk can impede the approach of bulky reagents, potentially leading to slower reaction rates in, for example, esterification with sterically demanding carboxylic acids or etherification with bulky alkyl halides. In contrast, 2,4,5-trifluorobenzyl alcohol , with only one ortho-substituent, presents a less sterically crowded environment around the hydroxyl group, which may favor faster reaction kinetics in such transformations.
Hypothesized Performance Differences:
-
In Williamson ether synthesis , where the alcohol is first deprotonated to form an alkoxide, the potentially higher acidity of this compound could be advantageous for the deprotonation step. However, the subsequent nucleophilic attack of the resulting alkoxide on an alkyl halide might be slower due to greater steric hindrance compared to the alkoxide of 2,4,5-trifluorobenzyl alcohol.
-
In Fischer esterification , which is an acid-catalyzed equilibrium reaction, the steric hindrance around the hydroxyl group is a critical factor. It is plausible that 2,4,5-trifluorobenzyl alcohol would react more readily with a range of carboxylic acids, particularly those with significant steric bulk, compared to the more hindered this compound.
Biological Activity:
The biological activity of small molecules is intricately linked to their three-dimensional shape and electronic properties, which govern their interactions with biological targets like enzymes and receptors. The distinct substitution patterns of these two isomers will result in different molecular shapes and dipole moments.
-
Enzyme Inhibition: Fluorinated compounds are widely used in the design of enzyme inhibitors.[7] The trifluoromethyl group is a common pharmacophore. While these are trifluorobenzyl alcohols and not trifluoromethyl-containing compounds, the principles of fluorine's influence on binding affinity are relevant. The specific orientation of the C-F bonds can lead to favorable interactions within a protein's active site. It is conceivable that one isomer may fit more snugly or form more favorable interactions (e.g., hydrogen bonds, halogen bonds) within the active site of a particular enzyme than the other, leading to a difference in their inhibitory potency (IC50 values).
-
Cytotoxicity: Differences in lipophilicity and membrane permeability, influenced by the fluorine substitution pattern, could lead to variations in cellular uptake and, consequently, cytotoxicity. A quantitative structure-activity relationship (QSAR) analysis of benzyl alcohols has shown that toxicity can be linked to hydrophobicity.[8] While both isomers have the same molecular formula, their differing polarities could affect their partitioning into biological membranes.
Experimental Protocols
To empirically determine the performance differences between this compound and 2,4,5-trifluorobenzyl alcohol, the following detailed experimental protocols are proposed.
Protocol 1: Comparative Williamson Ether Synthesis
This protocol is designed to compare the reactivity of the two isomers in a standard etherification reaction.
Objective: To compare the reaction yield and rate of ether formation for this compound and 2,4,5-trifluorobenzyl alcohol with benzyl bromide.
Materials:
-
This compound
-
2,4,5-Trifluorobenzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In two separate flame-dried, round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Alcohol Addition: To one flask, add a solution of this compound (1.0 equivalent) in anhydrous THF. To the other flask, add a solution of 2,4,5-trifluorobenzyl alcohol (1.0 equivalent) in anhydrous THF.
-
Alkoxide Formation: Stir the suspensions at room temperature for 30 minutes.
-
Alkyl Halide Addition: Cool both reaction mixtures to 0 °C using an ice bath. To each flask, add benzyl bromide (1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reactions to warm to room temperature and stir for a predetermined time (e.g., 4 hours). Monitor the progress of each reaction by TLC and/or GC-MS analysis of aliquots taken at regular intervals.
-
Workup: Quench both reactions by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layers with ethyl acetate (3 x 20 mL). Combine the organic layers for each reaction, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixtures by GC-MS to determine the relative conversion and yield of the desired ether product for each isomer. Purify the products by column chromatography on silica gel.
Protocol 2: Comparative Fischer Esterification
This protocol outlines a method to compare the esterification efficiency of the two isomers.
Objective: To compare the yield of benzyl acetate formation from this compound and 2,4,5-trifluorobenzyl alcohol with acetic acid.
Materials:
-
This compound
-
2,4,5-Trifluorobenzyl alcohol
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Reaction Setup: In two separate round-bottom flasks equipped with magnetic stir bars and a Dean-Stark apparatus, add this compound (1.0 equivalent) to one and 2,4,5-trifluorobenzyl alcohol (1.0 equivalent) to the other.
-
Reagent Addition: To each flask, add glacial acetic acid (1.2 equivalents) and toluene.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to each flask.
-
Reaction: Heat both reaction mixtures to reflux and collect the water generated in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of each reaction by taking small aliquots at regular time intervals and analyzing them by HPLC to determine the concentration of the ester product.
-
Workup: After the reaction is complete (as determined by monitoring), cool the mixtures to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is neutral or slightly basic. Then wash with brine.
-
Isolation and Analysis: Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Determine the yield of the purified ester for each reaction.
Protocol 3: Comparative In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a framework for comparing the potential biological activity of the two isomers in a cell-based assay.
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and 2,4,5-trifluorobenzyl alcohol against a human cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
2,4,5-Trifluorobenzyl alcohol
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Preparation: Prepare stock solutions of this compound and 2,4,5-trifluorobenzyl alcohol in DMSO. Prepare a series of dilutions of each compound in complete cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value for each isomer using appropriate software.
Mandatory Visualization
The following diagram illustrates a logical workflow for the comprehensive comparison of this compound and 2,4,5-trifluorobenzyl alcohol.
Caption: Comparative evaluation workflow for trifluorobenzyl alcohol isomers.
References
- 1. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Q5 The correct order of reactivity of following alcohol: towards conc. \m.. [askfilo.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicology of benzyl alcohols: a QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of 2,3,6-Trifluorobenzyl Alcohol Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-purity chemical intermediates is a critical prerequisite for research and pharmaceutical development. 2,3,6-Trifluorobenzyl alcohol serves as a key building block in the synthesis of various active pharmaceutical ingredients and specialty chemicals. Its purity and structural integrity directly impact the yield, safety, and efficacy of the final product. Therefore, robust analytical validation of its synthesis is not merely a quality control step but a fundamental requirement.
This guide provides a comparative overview of standard analytical techniques used to validate the synthesis of this compound. We present detailed experimental protocols, comparative data tables, and workflows to assist researchers in establishing a comprehensive validation strategy.
Synthesis Pathway Overview
A common and effective method for synthesizing this compound is through the reduction of a corresponding benzoic acid derivative. The most prevalent route involves the reduction of 2,3,6-Trifluorobenzoic acid using a suitable reducing agent like Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. This reaction efficiently converts the carboxylic acid functional group to a primary alcohol.
Alternatively, methods using sodium borohydride in the presence of an activating agent can also be employed, sometimes offering milder reaction conditions.[1] The choice of synthesis route can influence the impurity profile, necessitating a thorough analytical validation process.
Caption: Synthesis workflow for this compound.
Comparative Analysis of Validation Techniques
A multi-faceted analytical approach is essential for the unambiguous confirmation of the structure, purity, and identity of the synthesized this compound. The three cornerstone techniques for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
| Analytical Technique | Primary Purpose | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR | Structural Elucidation | Precise atom connectivity, chemical environment of protons and carbons, structural isomer identification. | Provides definitive structural confirmation and can quantify purity against a known standard. | Lower sensitivity compared to MS; complex spectra can be challenging to interpret without expertise. |
| GC-MS | Purity Assessment & ID | Separation of volatile impurities, determination of molecular weight, and structural information from fragmentation patterns.[2] | High sensitivity for detecting trace impurities; provides molecular weight confirmation.[3] | Not suitable for non-volatile impurities; ionization can sometimes lead to excessive fragmentation, obscuring the molecular ion. |
| FTIR Spectroscopy | Functional Group ID | Presence of key functional groups (e.g., O-H from alcohol, C-F from fluorination, aromatic C=C).[2] | Fast, non-destructive, and provides a unique "fingerprint" for the molecule.[4] | Provides limited information on the overall molecular structure and is not ideal for quantification. |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reproducible and reliable analytical results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized product in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans (e.g., 16-64) for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) and a larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and compare the chemical shifts and coupling patterns to expected values. Analyze the chemical shifts in the ¹³C spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To assess the purity of the sample and confirm its molecular weight.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.[5]
-
Instrumentation: Use a GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.[3] A capillary column such as a DB-5 or equivalent (e.g., (5%-phenyl)-methylpolysiloxane) is suitable.[3]
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10-20 °C/min.[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time and calculate the area percentage of the main peak to assess purity. Examine the mass spectrum of the main peak to identify the molecular ion and characteristic fragment ions.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the characteristic functional groups present in the molecule.
-
Methodology:
-
Sample Preparation: As this compound is a solid at room temperature, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.[7] Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet or a mull.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. A background spectrum should be collected prior to the sample analysis.
-
Data Analysis: Identify the absorption bands corresponding to the key functional groups (O-H, C-H, C=C aromatic, C-O, and C-F).
-
Quantitative Data Summary and Comparison
The following tables summarize the expected analytical data for a validated synthesis of this compound compared to a structurally similar alternative, 2,3,5,6-Tetrafluorobenzyl Alcohol.
Table 1: Comparative NMR Data (¹H and ¹³C)
Expected chemical shifts (δ) in ppm relative to TMS.
| Assignment | This compound | 2,3,5,6-Tetrafluorobenzyl Alcohol (Alternative) |
| ¹H: -CH₂- (Methylene) | ~4.8 ppm (doublet due to F coupling) | ~4.9 ppm (triplet due to F coupling) |
| ¹H: -OH (Alcohol) | Variable, ~2.0-3.5 ppm (broad singlet) | Variable, ~2.0-3.5 ppm (broad singlet) |
| ¹H: Ar-H (Aromatic) | ~6.9-7.3 ppm (multiplets) | ~7.2 ppm (multiplet) |
| ¹³C: -CH₂- (Methylene) | ~58 ppm | ~57 ppm |
| ¹³C: Ar-C (Aromatic) | ~110-160 ppm (multiple signals with C-F coupling) | ~110-150 ppm (multiple signals with C-F coupling) |
Table 2: Comparative GC-MS Data
| Parameter | This compound | 2,3,5,6-Tetrafluorobenzyl Alcohol (Alternative) |
| Molecular Formula | C₇H₅F₃O | C₇H₄F₄O |
| Molecular Weight | 162.11 g/mol [2] | 180.10 g/mol |
| Purity (Typical) | >97% | >97% |
| Molecular Ion (M⁺) | m/z 162[2] | m/z 180 |
| Key Fragment Ions | m/z 141 ([M-OH]⁺), 113[2] | m/z 161 ([M-F]⁺), 151 ([M-CHO]⁺) |
Table 3: Comparative FTIR Data
Characteristic absorption bands in cm⁻¹.
| Functional Group | Vibration Mode | This compound | 2,3,5,6-Tetrafluorobenzyl Alcohol (Alternative) |
| Alcohol | O-H stretch (broad) | 3200-3500[4] | 3200-3500 |
| Aromatic | C-H stretch | 3000-3100[4] | 3000-3100 |
| Aliphatic | C-H stretch | 2850-2960 | 2850-2960 |
| Aromatic | C=C stretch | 1450-1600 | 1450-1600 |
| Alcohol | C-O stretch | 1050-1260[4] | 1050-1260 |
| Fluoroalkane | C-F stretch (strong) | 1000-1350 | 1000-1350 |
Validation Workflow Visualization
A logical workflow ensures all necessary analytical tests are performed to confirm product quality.
Caption: Logical workflow for analytical validation.
Conclusion
The validation of this compound synthesis requires a synergistic application of orthogonal analytical techniques. While FTIR provides a rapid confirmation of functional groups, GC-MS is indispensable for assessing purity and confirming molecular weight. Finally, ¹H and ¹³C NMR spectroscopy serve as the gold standard for unambiguous structural elucidation. By integrating these methods into a rigorous validation workflow, researchers and drug developers can ensure the quality, consistency, and reliability of this vital chemical intermediate, paving the way for successful downstream applications.
References
- 1. DE3714602A1 - Process for the preparation of 2,3,5,6-tetrafluorobenzyl alcohols - Google Patents [patents.google.com]
- 2. This compound | C7H5F3O | CID 145500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. shimadzu.com [shimadzu.com]
- 6. rsc.org [rsc.org]
- 7. spectrabase.com [spectrabase.com]
Benchmarking the Efficiency of 2,3,6-Trifluorobenzyl Alcohol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, fluorinated building blocks are indispensable for designing molecules with enhanced metabolic stability, binding affinity, and bioavailability. Among these, 2,3,6-trifluorobenzyl alcohol and its derivatives are gaining prominence as versatile intermediates. This guide provides an objective comparison of the efficiency of this compound derivatives in common synthetic transformations, supported by experimental data, to aid researchers in selecting the optimal reagents for their specific applications.
Comparative Analysis of Synthetic Efficiency
The true measure of a building block's efficiency lies in its performance in key chemical reactions. This section benchmarks this compound derivatives against other fluorinated and non-fluorinated analogues in fundamental synthetic operations.
Etherification Reactions
The formation of benzyl ethers is a crucial step in the synthesis of many active pharmaceutical ingredients (APIs). The reactivity of the benzyl alcohol in etherification can be influenced by the substitution pattern on the aromatic ring.
Table 1: Comparison of Yields in the Iron-Catalyzed Etherification of Various Benzyl Alcohols
| Benzyl Alcohol Derivative | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl alcohol | FeCl₃·6H₂O (5 mol%) | Propylene Carbonate | 70-120 | 14-48 | 91 | [1] |
| 4-Methylbenzyl alcohol | FeCl₃·6H₂O (5 mol%) | Propylene Carbonate | 70-120 | 14-48 | 85 | [1] |
| 2-Trifluoromethylbenzyl alcohol | FeCl₃·6H₂O (5 mol%) | Propylene Carbonate | 120 | 14-48 | 56 | [1] |
| This compound | FeCl₃·6H₂O (5 mol%) | Propylene Carbonate | 120 | 24 | Expected Moderate | N/A |
Note: Data for this compound is an educated estimation based on the trend observed with other electron-withdrawing groups and is not yet experimentally verified in this specific reaction.
The data suggests that electron-withdrawing groups, such as the trifluoromethyl group, can decrease the yield of etherification compared to unsubstituted or electron-donating group substituted benzyl alcohols. It is anticipated that this compound would exhibit moderate reactivity in such reactions.
Esterification Reactions
Esterification is another fundamental transformation. The efficiency of this reaction can be a critical factor in the overall yield of a synthetic sequence.
Table 2: Comparison of Yields in the Oxidative Self-Esterification of Benzyl Alcohols
| Benzyl Alcohol Derivative | Catalyst | Oxidant | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl alcohol | [EMIM]OAc | O₂ | 80 | 12 | 92 | [2] |
| 4-Methoxybenzyl alcohol | [EMIM]OAc | O₂ | 80 | 12 | 95 | [2] |
| 4-Chlorobenzyl alcohol | [EMIM]OAc | O₂ | 80 | 12 | 85 | [2] |
| This compound | [EMIM]OAc | O₂ | 80 | 12 | Expected Moderate to Good | N/A |
Note: Data for this compound is an estimation. The electron-withdrawing nature of the fluorine atoms may influence the reaction rate.
Conversion to Benzyl Halides
The conversion of benzyl alcohols to benzyl halides is a common step to activate the benzylic position for nucleophilic substitution.
Table 3: Comparison of Yields for the Synthesis of Benzyl Bromides from Benzyl Alcohols
| Benzyl Alcohol Derivative | Reagent | Solvent | Yield (%) | Reference |
| n-Dodecyl alcohol | HBr | None | 88 | [3] |
| Cinnamyl alcohol | PPh₃/Br₂ | Acetonitrile | 60-71 | [4] |
| Lauryl alcohol | HBr/H₂SO₄ | None | 91 | [5] |
| This compound | PPh₃/Br₂ | Acetonitrile | Expected Good to High | N/A |
Note: While specific data for this compound is not available, the conversion of benzyl alcohols to bromides is generally an efficient process.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for successful research. Below are representative procedures for the key transformations discussed.
General Procedure for Iron-Catalyzed Etherification of Benzyl Alcohols[1]
To a solution of the corresponding benzylic alcohol (2 mmol) in propylene carbonate (1 mL) was added FeCl₃·6H₂O (5 mol %). The reaction mixture was stirred at the specified temperature (70-120 °C) for the indicated time (14-48 h). After completion of the reaction, the mixture was cooled to room temperature, diluted with ethyl acetate, and washed with water. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired symmetrical ether.
General Procedure for Oxidative Self-Esterification of Benzyl Alcohols[2]
In a typical experiment, benzyl alcohol (2 mmol) and 1-ethyl-3-methylimidazolium acetate ([EMIM]OAc) (2 g) were placed in a stainless-steel autoclave. The autoclave was sealed and flushed with oxygen three times. The pressure was then increased to 1 MPa with oxygen, and the reaction mixture was stirred at 80 °C for 12 hours. After the reaction, the autoclave was cooled to room temperature, and the pressure was carefully released. The product was extracted with ethyl acetate, and the yield was determined by gas chromatography.
General Procedure for the Synthesis of Benzyl Bromides from Benzyl Alcohols[4]
A three-necked, round-bottomed flask equipped with a stirrer, a dropping funnel, and a reflux condenser is charged with acetonitrile and triphenylphosphine (0.41 mole). The flask is cooled in an ice-water bath, and bromine (0.40 mole) is added dropwise. The ice-water bath is removed, and a solution of the benzyl alcohol (0.40 mole) in acetonitrile is added in portions. The solvent is removed by distillation under reduced pressure. The residue is dissolved in ether, washed with saturated aqueous sodium carbonate, dried over anhydrous magnesium sulfate, and distilled to give the final product.
Mechanistic Considerations & Signaling Pathways
The reactivity of benzyl alcohol derivatives is influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine, can impact the stability of carbocation intermediates in Sₙ1-type reactions and the electrophilicity of the benzylic carbon in Sₙ2-type reactions.
Experimental Workflow for Comparative Reactivity Studies
To systematically evaluate the efficiency of different benzyl alcohol derivatives, a standardized experimental workflow is essential.
References
A Comparative Analysis of Fluorinated Alcohols in Catalysis: Enhancing Efficiency and Selectivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, the choice of solvent or additive can be as crucial as the catalyst itself. Among the array of options, fluorinated alcohols have emerged as uniquely powerful tools, capable of dramatically influencing reaction rates, yields, and selectivities. Their distinct physicochemical properties—strong hydrogen-bond donating ability, high polarity, and low nucleophilicity—set them apart from their non-fluorinated analogs and other conventional solvents.[1][2][3] This guide provides a comparative overview of the roles of two prominent fluorinated alcohols, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE), in various catalytic transformations. We present quantitative data, detailed experimental protocols, and mechanistic diagrams to illuminate their function and aid in their effective application.
Physicochemical Properties and Catalytic Role
The catalytic efficacy of fluorinated alcohols is rooted in their unique molecular structure. The presence of electron-withdrawing fluorine atoms increases the acidity of the hydroxyl proton, making them potent hydrogen-bond donors.[4] This strong hydrogen-bonding capability allows them to activate electrophiles, stabilize transition states and cationic intermediates, and modulate the properties of catalysts, often leading to enhanced performance where traditional solvents fail.[2][5][6] HFIP, with a pKa of 9.3, is more acidic than TFE (pKa = 12.4) and isopropanol (pKa = 16.5), a property that often translates to superior catalytic promotion.[3][4]
These alcohols can play multiple roles in a reaction:
-
Solvent/Co-solvent: Creating a highly polar and non-nucleophilic environment.[1][6]
-
Activator/Promoter: Activating substrates or catalysts through hydrogen bonding, sometimes obviating the need for a separate acid catalyst.[7][8]
-
Stabilizer: Weakly coordinating to and stabilizing active catalytic species.[1]
Quantitative Performance Comparison
The following table summarizes the performance of HFIP and TFE in various catalytic reactions, highlighting their impact on yield and selectivity compared to other solvents.
| Reaction Type | Catalyst System | Substrate Example | Fluorinated Alcohol | Other Solvent(s) | Yield (%) [Fluorinated Alcohol] | Yield (%) [Other Solvent] | Enantiomeric Excess (ee %) [Fluorinated Alcohol] | Reference(s) |
| Pd-Catalyzed C(sp³)–H Arylation | Pd(OAc)₂ / 2-Pyridone Ligand | Aliphatic Ketone | HFIP | Dichloroethane (DCE) | 85 | <10 | N/A | [1] |
| Gold-Catalyzed Cycloisomerization | [AuCl(IPr)] | Propargylamide | HFIP | Toluene, Dioxane | 99 (at ppm catalyst loading) | No Reaction | N/A | [7][8] |
| Aerobic Oxidation of Benzyl Alcohol | HNO₃ | Benzyl Alcohol | HFIP | Acetonitrile | 95 (Aldehyde) | Lower selectivity | N/A | [9] |
| Enantioselective Fluorination | Chiral Phosphoric Acid / Boronic Acid | Homoallylic Alcohol | Not specified | Not specified | Up to 96% ee | Racemic | Up to 96 | [10][11] |
| Friedel-Crafts Benzylation | XtalFluor-E (in situ activation) | 4-tert-butylbenzyl alcohol | HFIP (as co-solvent) | CH₂Cl₂ | 68 | 59 | N/A | [12] |
| Dehydrative Etherification | FeCl₃·6H₂O | 4-Methoxybenzyl alcohol | HFIP | TFE | 90 | 45 | N/A | [13][14] |
Experimental Protocols
Gold-Catalyzed Cycloisomerization of Propargylamides in HFIP
This protocol is based on the activator-free gold catalysis methodology where HFIP serves a dual role as solvent and activator.[7][8]
-
Materials: [AuCl(IPr)] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), N-propargylbenzamide, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).
-
Procedure:
-
To a solution of N-propargylbenzamide (1.0 equiv) in HFIP (0.2 M), is added the gold catalyst [AuCl(IPr)] (0.01 mol%).
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the solvent (HFIP) is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the corresponding oxazoline product.
-
Aerobic Oxidation of Benzyl Alcohol using HNO₃ in HFIP
This procedure describes a metal-free aerobic oxidation where HFIP activates nitric acid and enhances selectivity.[9]
-
Materials: Benzyl alcohol, Nitric acid (HNO₃, 70%), 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), Oxygen (balloon).
-
Procedure:
-
Benzyl alcohol (1.0 equiv) is dissolved in HFIP (0.5 M).
-
Nitric acid (0.1 equiv) is added to the solution.
-
The reaction vessel is flushed with oxygen and an oxygen-filled balloon is attached.
-
The mixture is stirred vigorously at room temperature.
-
The reaction is monitored by GC-MS for the conversion of benzyl alcohol to benzaldehyde.
-
After completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude benzaldehyde, which can be further purified if necessary.
-
Mechanistic Insights and Visualizations
The unique behavior of fluorinated alcohols in catalysis is best understood by examining their role in the reaction mechanism. Below are diagrams illustrating key catalytic cycles and activation pathways.
Caption: HFIP-mediated activation of a gold catalyst in cycloisomerization.[7][8]
The diagram illustrates how HFIP, through hydrogen bonding, facilitates the dissociation of the chloride ligand from the gold center, generating a more electrophilic and catalytically active cationic gold species. This "activator-free" approach simplifies the reaction setup and can lead to very high catalyst turnover numbers.
Caption: Plausible role of HFIP in a Pd(II)/Pd(IV) catalytic cycle for C-H activation.[1]
In Palladium-catalyzed C-H functionalization, HFIP is often crucial for achieving high yields and selectivity. It is proposed that HFIP can assist in the C-H activation step by forming hydrogen bonds with the substrate or directing group, and it can also stabilize the high-valent Pd(IV) intermediate, which is often a key step in the catalytic cycle.[1][5] This stabilization can accelerate the overall reaction and prevent catalyst decomposition.
Conclusion
Fluorinated alcohols, particularly HFIP and TFE, are not merely inert solvents but are powerful promoters and modulators of catalytic activity. Their ability to form strong hydrogen bonds while being weakly nucleophilic enables unique reaction pathways and enhances the efficiency of a wide range of catalytic systems. As demonstrated by the comparative data, the choice of fluorinated alcohol can significantly impact reaction outcomes, with the greater acidity of HFIP often leading to superior results. By understanding the underlying mechanistic principles and leveraging the specific properties of these remarkable compounds, researchers can unlock new possibilities in chemical synthesis, developing more efficient, selective, and sustainable catalytic processes.
References
- 1. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective fluorination of homoallylic alcohols enabled by the tuning of non-covalent interactions [escholarship.org]
- 11. Enantioselective fluorination of homoallylic alcohols enabled by the tuning of non-covalent interactions - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02223B [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Quantifying Impurities in 2,3,6-Trifluorobenzyl Alcohol Samples
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. This guide provides a comprehensive comparison of methodologies for quantifying impurities in 2,3,6-Trifluorobenzyl alcohol, a key building block in the synthesis of various pharmaceutical compounds. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, robust analytical methods for impurity profiling are crucial.
This document outlines a comparative study of this compound samples from three different hypothetical suppliers, detailing the experimental protocols for impurity quantification using Gas Chromatography-Mass Spectrometry (GC-MS). The data presented, though illustrative, highlights the potential variability between suppliers and underscores the importance of stringent quality control.
Potential Impurities in this compound
The nature and quantity of impurities in a given sample of this compound are largely dependent on the synthetic route employed by the manufacturer. Common synthetic pathways to fluorinated benzyl alcohols include the reduction of the corresponding benzaldehyde or benzoic acid, or the hydrolysis of a benzyl halide. Based on these methods, potential impurities can be categorized as follows:
-
Starting Materials: Unreacted precursors such as 2,3,6-Trifluorobenzaldehyde or 2,3,6-Trifluorobenzoic acid.
-
Intermediates: Incomplete conversion can lead to the presence of intermediates like 2,3,6-Trifluorobenzyl chloride or bromide.
-
By-products: Side reactions can generate related substances, for instance, the corresponding trifluorotoluene.
-
Residual Solvents: Solvents used during synthesis and purification, such as toluene, methanol, or dichloromethane, may be present in the final product.
Quantitative Comparison of Impurities
The following table summarizes the hypothetical quantitative data for impurities found in this compound samples from three different suppliers, as determined by GC-MS analysis.
| Impurity | Supplier A (Area %) | Supplier B (Area %) | Supplier C (Area %) |
| 2,3,6-Trifluorobenzaldehyde | 0.08 | 0.15 | 0.05 |
| 2,3,6-Trifluorobenzoic acid | 0.03 | 0.05 | Not Detected |
| 2,3,6-Trifluorotoluene | Not Detected | 0.02 | Not Detected |
| Toluene | 0.01 | 0.03 | 0.02 |
| Methanol | 0.05 | 0.10 | 0.07 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual analytical results from any specific supplier.
Experimental Workflow and Methodologies
The quantification of impurities in this compound samples was performed using a validated Gas Chromatography-Mass Spectrometry (GC-MS) method. The workflow for this analysis is depicted in the following diagram.
Caption: A flowchart illustrating the key steps in the GC-MS analysis of impurities.
Detailed Experimental Protocol: GC-MS Method
-
Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector:
-
Mode: Split (split ratio 50:1).
-
Temperature: 250°C.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 35-450 amu.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with dichloromethane.
-
-
Standard Preparation:
-
Prepare individual stock solutions of potential impurities (e.g., 2,3,6-Trifluorobenzaldehyde, 2,3,6-Trifluorobenzoic acid, toluene, methanol) in dichloromethane at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution by diluting the stock solutions to achieve a final concentration of approximately 10 µg/mL for each impurity.
-
-
Quantification:
-
Identify impurities in the sample chromatogram by comparing their retention times and mass spectra with those of the reference standards.
-
Quantify the impurities by comparing the peak area of each impurity in the sample with the peak area of the corresponding standard.
-
Logical Framework for Impurity Management in Drug Development
The stringent control of impurities is a critical aspect of drug development, directly impacting the safety and quality of the final pharmaceutical product. The following diagram illustrates the logical relationship between impurity quantification and its implications.
Caption: The central role of impurity quantification in ensuring drug quality and safety.
Conclusion
This guide provides a framework for the quantitative comparison of impurities in this compound samples. The provided GC-MS methodology offers a robust and reliable approach for the separation and quantification of potential process-related impurities and residual solvents. For professionals in the pharmaceutical industry, the implementation of such analytical strategies is essential for selecting high-purity raw materials, ensuring the consistency of manufacturing processes, and ultimately, safeguarding patient health. It is recommended that researchers and drug developers perform their own comprehensive impurity profiling and validation studies when sourcing critical starting materials like this compound.
A Comparative Guide to the Quality of 2,3,6-Trifluorobenzyl Alcohol
For researchers, scientists, and drug development professionals, the purity and consistency of starting materials are paramount to achieving reliable and reproducible results in complex syntheses. This guide provides a comprehensive comparison of the quality of 2,3,6-Trifluorobenzyl alcohol from three hypothetical suppliers, based on their Certificates of Analysis (CoA). The comparison focuses on key quality attributes, including purity, moisture content, and residual impurities. Detailed experimental protocols for the analytical methods used are also provided.
Comparative Analysis of this compound from Different Suppliers
The quality of this compound can vary between suppliers and even between different batches from the same supplier. The following table summarizes the analytical results from the CoAs of three different lots, representing typical data for this product.
Table 1: Comparison of Certificate of Analysis Data for this compound
| Parameter | Supplier A (Lot #A123) | Supplier B (Lot #B456) | Supplier C (Lot #C789) | Specification |
| Appearance | White crystalline solid | White crystalline solid | Off-white crystalline solid | White to off-white crystalline solid |
| Purity (by GC) | 99.8% | 99.5% | 98.9% | ≥ 98.5% |
| Moisture Content (by Karl Fischer) | 0.05% | 0.10% | 0.25% | ≤ 0.3% |
| Related Impurities (by GC) | ||||
| 2,3,6-Trifluorobenzaldehyde | 0.08% | 0.15% | 0.40% | ≤ 0.5% |
| 2,3,6-Trifluorobenzoic acid | Not Detected | 0.05% | 0.10% | ≤ 0.2% |
| Unspecified Impurities | 0.07% | 0.20% | 0.35% | ≤ 0.5% |
| Identity (by FTIR) | Conforms to structure | Conforms to structure | Conforms to structure | Conforms to reference spectrum |
Analysis of Supplier Data:
-
Supplier A demonstrates the highest quality with a purity of 99.8% and the lowest levels of moisture and impurities. This makes it the most suitable choice for applications requiring high purity, such as in the synthesis of active pharmaceutical ingredients (APIs).
-
Supplier B provides a product with good purity that meets the general specification. The slightly higher levels of impurities may be acceptable for less sensitive applications or earlier stages of research.
-
Supplier C offers a product with the lowest purity and highest impurity profile among the three. While it still meets the minimum specification, the off-white appearance and higher levels of impurities suggest it may be less suitable for applications where color and by-products are a concern.
Experimental Protocols
Detailed methodologies for the key analytical tests are provided below to allow for a better understanding of the quality control process.
Purity and Impurity Profiling by Gas Chromatography (GC)
Objective: To determine the purity of this compound and quantify related impurities.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness or equivalent
-
Injector: Split/Splitless
GC Parameters:
-
Inlet Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes
-
Ramp Rate: 10°C/min to 250°C
-
Final Temperature: 250°C, hold for 5 minutes
-
-
Carrier Gas: Helium
-
Flow Rate: 1.5 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with high-purity acetone.
Data Analysis: The percentage purity and impurity levels are calculated based on the area percent of the peaks in the chromatogram.
Workflow for GC Purity and Impurity Analysis.
Moisture Content by Karl Fischer Titration
Objective: To determine the water content in this compound.
Instrumentation:
-
Karl Fischer Titrator: Mettler Toledo C20 or equivalent
-
Titration Vessel
-
Syringe
Reagents:
-
Karl Fischer Reagent: CombiTitrant 5 or equivalent
-
Solvent: Anhydrous methanol
Procedure:
-
The Karl Fischer titrator is standardized using a known amount of water.
-
Accurately weigh approximately 1 g of this compound and introduce it into the titration vessel containing anhydrous methanol.
-
The sample is titrated with the Karl Fischer reagent until the endpoint is reached.
-
The water content is calculated automatically by the instrument and is expressed as a percentage.
Identity by Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To confirm the identity of this compound by comparing its infrared spectrum with a reference spectrum.
Instrumentation:
-
FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent
-
Accessory: Attenuated Total Reflectance (ATR)
Procedure:
-
A small amount of the solid this compound is placed directly on the ATR crystal.
-
The spectrum is recorded over the range of 4000-400 cm⁻¹.
-
The obtained spectrum is compared with a reference spectrum of known this compound.
Interpretation: The sample is considered to conform to the structure if the major absorption bands in the sample spectrum correspond in position and relative intensity to those in the reference spectrum.
Logical flow for identity confirmation by FTIR.
Conclusion
The selection of a raw material supplier should be based on a thorough evaluation of their Certificate of Analysis and the specific requirements of the intended application. For sensitive applications, such as late-stage drug development, a supplier providing high-purity material with a comprehensive CoA, like Supplier A, is preferable. For research and development or less critical steps, materials from suppliers like B or C may be a cost-effective alternative, provided the impurity profile is well-characterized and deemed acceptable. It is always recommended to perform in-house testing to verify the supplier's CoA data.
Safety Operating Guide
Proper Disposal of 2,3,6-Trifluorobenzyl Alcohol: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2,3,6-Trifluorobenzyl alcohol, ensuring the safety of laboratory personnel and compliance with regulations.
This document outlines the necessary procedures for handling and disposing of this compound in a laboratory setting. Adherence to these guidelines is critical to mitigate risks and ensure a safe working environment.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. All personnel handling this chemical must be familiar with its properties and the associated safety measures.
Key Hazards:
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Protective gloves
-
Protective clothing
-
Eye protection (safety glasses or goggles)
-
Face protection
Quantitative Hazard Data
| Hazard Classification | Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | Warning | H315 - Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2 | Warning | H319 - Causes serious eye irritation[1] |
Step-by-Step Disposal Protocol
The primary disposal method for this compound is through an approved waste disposal plant.[1] Always consult your institution's environmental health and safety (EHS) department for specific local and national regulations.
1. Waste Collection:
-
Designate a specific, labeled, and sealed container for the collection of this compound waste.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
2. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
For minor spills, absorb the material with an inert absorbent such as sand, silica gel, or universal binder.
-
Collect the absorbed material and place it in the designated sealed container for disposal.
-
For major spills, evacuate the area and contact your institution's emergency response team.
3. Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
Decontaminated containers should be disposed of in accordance with institutional and local regulations.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed waste disposal company.
-
Ensure all necessary documentation is completed for the waste transfer.
Emergency First Aid Procedures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]
Visual Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 2,3,6-Trifluorobenzyl Alcohol
This guide provides immediate, procedural, and step-by-step instructions for the safe handling and disposal of 2,3,6-Trifluorobenzyl alcohol, tailored for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.[1] It is essential to take appropriate precautions to avoid direct contact.
| Hazard Classification | Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[1] |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact and subsequent irritation.[1] Gloves should be inspected before use and changed regularly. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Provides a barrier against accidental skin contact.[1] |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation. | Use a NIOSH-approved respirator if working in a poorly ventilated area or if dust/aerosols are generated. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[1]
-
Locate and verify the functionality of the nearest eyewash station and safety shower.[1]
-
Prepare all necessary equipment and reagents before handling the chemical.
-
Clearly label all containers with the chemical name and hazard information.
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear chemical safety goggles.
-
Don the appropriate chemical-resistant gloves.
3. Handling the Chemical:
-
Handle this compound within a fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
If transferring the solid, use a spatula or other appropriate tool to avoid generating dust.
-
Keep containers tightly closed when not in use.[1]
4. Post-Handling Procedures:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate all work surfaces and equipment used.
-
Remove PPE in the correct order to prevent cross-contamination.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste containing this compound in a designated, labeled, and sealed container.
-
This includes leftover chemical, contaminated consumables (e.g., gloves, wipes), and empty containers.
2. Waste Disposal:
-
Dispose of the chemical waste through an approved hazardous waste disposal facility.[1]
-
Do not dispose of this compound down the drain or in the general trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
3. Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected as hazardous waste.
-
Puncture or otherwise render the empty container unusable before disposal to prevent reuse.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | First Aid and Response Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[1] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[1] |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Visual Workflow and Logic Diagrams
The following diagrams provide a visual representation of the handling workflow and PPE selection logic.
Caption: Workflow for Handling this compound.
Caption: Decision Logic for PPE Selection.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
